molecular formula C9H18ClNO2 B599415 Methyl 3-(piperidin-4-yl)propanoate hydrochloride CAS No. 167414-87-1

Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Cat. No.: B599415
CAS No.: 167414-87-1
M. Wt: 207.698
InChI Key: AZXUUZJIMVNVCN-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS 167414-87-1) is a high-purity chemical compound offered for research and development purposes. This piperidine derivative is presented as a white to off-white powder with a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 g/mol . Its structure, which features a piperidine ring linked to a methyl ester via a propanoate chain, makes it a valuable intermediate in organic synthesis and medicinal chemistry. Researchers utilize this compound as a key building block for the construction of more complex molecules, particularly in the discovery and development of novel pharmaceutical candidates . The piperidine moiety is a common feature in bioactive molecules, and this ester is readily amenable to further chemical transformations, such as hydrolysis to the acid or amidation. Strict handling and storage protocols must be followed to ensure product integrity and researcher safety. This material should be stored under an inert atmosphere at 2-8°C . As a safety precaution, this product is classified with the signal word "Warning" and carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE). This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

methyl 3-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXUUZJIMVNVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678339
Record name Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167414-87-1
Record name Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(piperidin-4-yl)propanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring and a methyl propanoate side chain, makes it a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and biological activity, with a focus on its role as a potential acetylcholinesterase inhibitor. All quantitative data is summarized in tables for clarity, and detailed experimental protocols are provided for key analytical procedures.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 167414-87-1[2][3]
Molecular Formula C₉H₁₈ClNO₂[2]
Molecular Weight 207.7 g/mol [2]
IUPAC Name methyl 3-(piperidin-4-yl)propanoate;hydrochloride[3]
Canonical SMILES COC(=O)CCC1CCNCC1.Cl
Physical State Solid (Not available)[3]
Melting Point Not available[3]
pKa (predicted) 9.8 - 10.2 (for similar piperidine nitrogens)[1]
Solubility High in polar protic solvents (water, methanol, ethanol); Moderate in polar aprotic solvents (DMSO, DMF); Very low in non-polar solvents (hexane, toluene)[1]
Purity Specification > 95%[2]

Synthesis

The synthesis of this compound is typically achieved through a Michael addition (conjugate addition) reaction, a reliable method for forming carbon-carbon and carbon-heteroatom bonds.

Synthetic Workflow

The general workflow for the synthesis involves the reaction of a piperidine derivative with an acrylate ester, followed by the formation of the hydrochloride salt. A common starting material is 4-piperidone, which is first converted to the free base from its hydrochloride salt.

G Synthesis Workflow of this compound cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Amination (example) cluster_2 Step 3: Salt Formation 4-Piperidone 4-Piperidone Intermediate Methyl 3-(4-oxopiperidin-1-yl)propanoate 4-Piperidone->Intermediate 1. Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Intermediate 2. Base Base Base->Intermediate cat. Solvent Solvent Solvent->Intermediate Free_Base Methyl 3-(piperidin-4-yl)propanoate (Free Base) Intermediate->Free_Base Reduction Final_Product Methyl 3-(piperidin-4-yl)propanoate Hydrochloride Free_Base->Final_Product + HCl

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Methyl acrylate

  • Potassium carbonate (or other suitable base)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (ethanolic or methanolic solution)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Preparation of the Free Base (if starting from hydrochloride salt): In a round-bottom flask, dissolve 4-piperidone monohydrate hydrochloride in water. Add a suitable base (e.g., potassium carbonate) until the solution is basic (pH > 10). Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-piperidone.

  • Michael Addition: To a solution of 4-piperidone (1 equivalent) in a suitable solvent such as methanol, add methyl acrylate (1.1-1.5 equivalents). Add a catalytic amount of a base (e.g., potassium carbonate). Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of the Intermediate: Once the reaction is complete, filter off any solids. Concentrate the filtrate under reduced pressure. The resulting crude intermediate, Methyl 3-(4-oxopiperidin-1-yl)propanoate, can be purified by column chromatography on silica gel if necessary.

  • Reduction of the Ketone (example): The keto group of the intermediate can be reduced to a methylene group through various methods, such as a Wolff-Kishner or Clemmensen reduction, to yield the piperidine ring. Alternatively, and more commonly for this specific target, the synthesis would start from a pre-functionalized piperidine.

  • Alternative Starting Material: A more direct route involves the Michael addition of a piperidine already containing the desired 4-yl substitution pattern with methyl acrylate.

  • Hydrochloride Salt Formation: Dissolve the purified free base of Methyl 3-(piperidin-4-yl)propanoate in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid in an alcohol (e.g., ethanolic HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation of the Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key expected spectral features are summarized in Table 2.

Table 2: Summary of Expected Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to the methyl ester protons, the aliphatic protons of the propanoate chain, and the protons of the piperidine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the propanoate chain and the piperidine ring.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aliphatic), a strong C=O stretching (ester), and C-O stretching.
Mass Spectrometry (m/z) The mass spectrum is expected to show the molecular ion peak corresponding to the free base, as well as characteristic fragmentation patterns.[4]

Biological Activity

This compound is investigated for its potential as an acetylcholinesterase (AChE) inhibitor.[1] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Mechanism of Action: Acetylcholinesterase Inhibition

The proposed mechanism involves the binding of the piperidine-containing ligand to the active site of the acetylcholinesterase enzyme, thereby preventing the hydrolysis of acetylcholine.

G Proposed Mechanism of Acetylcholinesterase Inhibition cluster_0 Normal Enzymatic Activity cluster_1 Inhibition by Methyl 3-(piperidin-4-yl)propanoate HCl AChE Acetylcholinesterase (Enzyme) Products Choline + Acetate AChE->Products Hydrolysis Inactive_Complex Inactive AChE-Inhibitor Complex AChE->Inactive_Complex ACh Acetylcholine (Substrate) ACh->AChE Inhibitor Methyl 3-(piperidin-4-yl)propanoate (Inhibitor) Inhibitor->Inactive_Complex No_Hydrolysis No Hydrolysis of ACh Inactive_Complex->No_Hydrolysis

Caption: Proposed mechanism of acetylcholinesterase inhibition.

Quantitative Data on Biological Activity

Experimental Protocols

Detailed methodologies for determining the key physicochemical and biological properties are provided below.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the compound with a strong base and monitoring the pH change. The pKa corresponds to the pH at which the compound is 50% ionized.

Procedure:

  • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Calibrate a pH meter using standard buffer solutions.

  • Place a known volume of the sample solution in a beaker with a magnetic stir bar.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point.

Determination of Solubility

Principle: The equilibrium solubility is determined by adding an excess of the solid to a solvent and measuring the concentration of the dissolved compound after equilibrium has been reached.

Procedure:

  • Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, DMSO).

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Procedure:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. The substrate, acetylthiocholine, is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Procedure:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the acetylcholinesterase enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) over time using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a key synthetic intermediate with potential applications in the development of acetylcholinesterase inhibitors. This guide has provided a detailed overview of its fundamental properties, including a lack of specific publicly available quantitative data for some parameters, which highlights the need for further experimental characterization. The provided synthesis workflow and experimental protocols offer a solid foundation for researchers working with this compound. Future studies should focus on determining its precise physicochemical properties and thoroughly evaluating its biological activity to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Disclaimer: This document aims to provide a comprehensive overview of the mechanism of action of this compound. However, a thorough review of the scientific literature and patent databases reveals a significant lack of specific biological data for this particular compound. The information available primarily pertains to its structural isomer, Methyl 3-(3-piperidinyl)propanoate hydrochloride, and other derivatives of the piperidine-4-yl scaffold. Therefore, this guide will summarize the known activities of these related compounds to provide a contextual understanding, while clearly stating that the direct mechanism of action for this compound is not established in the public domain.

Introduction

This compound is a chemical compound featuring a piperidine ring substituted at the 4-position with a methyl propanoate group. Its chemical structure makes it a potential candidate for various biological activities, as the piperidine moiety is a common scaffold in many centrally active pharmaceuticals. However, it is crucial to note that this compound is often listed in chemical supplier catalogs and patents as a synthetic intermediate, suggesting its primary role may be in the synthesis of more complex molecules rather than as a bioactive agent itself.

Analysis of the Structural Isomer: Methyl 3-(3-piperidinyl)propanoate hydrochloride

In contrast to the 4-substituted isomer, the 3-substituted counterpart, Methyl 3-(3-piperidinyl)propanoate hydrochloride, has been associated with specific biological activities. It is reported to act as an acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound can increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] This mechanism is a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease.[1]

Furthermore, studies have indicated that Methyl 3-(3-piperidinyl)propanoate hydrochloride interacts with muscarinic receptors, which are also part of the cholinergic system.[1] This dual action on both the degrading enzyme and the receptor could potentially lead to a more pronounced cholinergic effect.

It is critical to emphasize that the positional difference of the substituent on the piperidine ring (3-position vs. 4-position) can drastically alter the pharmacological profile of a compound. Therefore, the activities of the 3-isomer cannot be directly extrapolated to the 4-isomer.

Pharmacological Potential of the Piperidine-4-yl Scaffold

The piperidine-4-yl moiety is a versatile scaffold found in a wide array of pharmacologically active compounds. The nature and substitution at the 1 and 4 positions of the piperidine ring are key determinants of the biological activity. A brief overview of the diverse activities of other 4-substituted piperidine derivatives is provided below to illustrate the potential, yet unconfirmed, pharmacological space of this compound.

  • Analgesic Activity: Several 4-substituted piperidine derivatives have been developed as potent analgesics, most notably the fentanyl class of opioids which are agonists at the μ-opioid receptor.

  • Antipsychotic Activity: Many typical and atypical antipsychotic drugs, such as haloperidol, contain a 4-substituted piperidine ring and exert their effects through dopamine D2 receptor antagonism.

  • Antihistaminic Activity: Certain H1 receptor antagonists, used for the treatment of allergies, incorporate a 4-substituted piperidine structure.

  • Antifungal and Antimicrobial Activity: Research has also explored piperidin-4-one derivatives for their potential as antibacterial and antifungal agents.

This broad range of activities underscores the importance of specific structural features in determining the mechanism of action. Without experimental data, it is impossible to ascertain which, if any, of these activities are relevant to this compound.

Data Presentation

Due to the absence of quantitative biological data for this compound in the public domain, no data tables can be provided.

Experimental Protocols

As no key experiments have been cited for the biological activity of this compound, a section on detailed methodologies cannot be compiled.

Visualization of Pathways and Workflows

The lack of information on the signaling pathways affected by this compound prevents the creation of the requested diagrams. For illustrative purposes, a generic diagram representing the mechanism of its structural isomer, an acetylcholinesterase inhibitor, is provided below.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Inhibitor Methyl 3-(3-piperidinyl)propanoate hydrochloride (Isomer) Inhibitor->AChE Inhibition caption Fig. 1: General mechanism of acetylcholinesterase inhibition by the structural isomer.

Caption: Fig. 1: General mechanism of acetylcholinesterase inhibition by the structural isomer.

Conclusion

References

An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS No. 167414-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS No. 167414-87-1) is a substituted piperidine derivative that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the field of pharmaceutical research and development. Its bifunctional nature, possessing both a secondary amine and a methyl ester, makes it a versatile building block for the construction of novel chemical entities. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and available analytical data. While this compound is primarily utilized as a synthetic intermediate, this guide also briefly touches upon the biological significance of the piperidine scaffold in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for its use in various synthetic applications.

PropertyValue
CAS Number 167414-87-1
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
IUPAC Name methyl 3-(piperidin-4-yl)propanoate;hydrochloride
Canonical SMILES COC(=O)CCC1CCNCC1.Cl
Purity Typically ≥95%
Storage Store long-term in a cool, dry place

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 4-piperidone. The first step involves a Michael addition to form the keto-ester intermediate, followed by a reduction of the ketone and subsequent formation of the hydrochloride salt. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of the Intermediate Methyl 3-(4-oxopiperidin-1-yl)propanoate

This procedure is adapted from methodologies described for the synthesis of similar piperidine intermediates.[1][2]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Methyl acrylate

  • Potassium carbonate

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and methyl acrylate (1.2-1.5 equivalents) in methanol, add potassium carbonate (1.5-2 equivalents) at room temperature.

  • Stir the resulting suspension at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the suspension to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Dissolve the residue in water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-(4-oxopiperidin-1-yl)propanoate as an oil, which may solidify upon standing.

Experimental Protocol: Reduction and Hydrochloride Salt Formation

The reduction of the ketone and subsequent salt formation can be carried out as follows. This protocol is a general representation and may require optimization.

Materials:

  • Methyl 3-(4-oxopiperidin-1-yl)propanoate

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like methanol or diethyl ether)

  • Diethyl ether (or other suitable anti-solvent)

Procedure:

  • Dissolve Methyl 3-(4-oxopiperidin-1-yl)propanoate (1 equivalent) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the free base, Methyl 3-(piperidin-4-yl)propanoate.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).

  • Add a solution of hydrogen chloride in a suitable solvent (e.g., methanolic HCl or ethereal HCl) dropwise with stirring.

  • The hydrochloride salt should precipitate. If necessary, add an anti-solvent like diethyl ether to facilitate precipitation.

  • Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

Below is a DOT script representation of the synthesis workflow.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reduction and Salt Formation A 4-Piperidone monohydrate hydrochloride D Reaction at Room Temperature A->D B Methyl acrylate B->D C Potassium Carbonate in Methanol C->D E Workup (Filtration, Extraction) D->E F Methyl 3-(4-oxopiperidin-1-yl)propanoate E->F G Methyl 3-(4-oxopiperidin-1-yl)propanoate I Reduction at 0-5 °C G->I H Sodium Borohydride in Methanol H->I J Quench and Workup I->J K Methyl 3-(piperidin-4-yl)propanoate (Free Base) J->K M Precipitation and Filtration K->M L HCl in Methanol/Ether L->M N This compound M->N

Caption: Synthetic workflow for this compound.

Analytical Data

Comprehensive analytical data is crucial for the confirmation of the structure and assessment of the purity of this compound. While publicly available spectral data for this specific compound is limited, this section outlines the expected data based on its structure and data for analogous compounds.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound. For the free base, the expected exact mass is 171.1259 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated molecular ion [M+H]⁺.

AdductPredicted m/z
[M+H]⁺172.1332
[M+Na]⁺194.1152

Data is predicted for the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The following are predicted chemical shifts for the free base form. The hydrochloride salt may show slight variations in chemical shifts, particularly for protons and carbons near the nitrogen atom.

¹H NMR (Predicted):

  • ~3.65 ppm (s, 3H): -OCH₃ protons of the methyl ester.

  • ~2.5-3.1 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the piperidine ring.

  • ~2.3 ppm (t, 2H): -CH₂- protons alpha to the carbonyl group.

  • ~1.5-1.8 ppm (m, 5H): Remaining piperidine and alkyl chain protons.

  • ~1.2 ppm (m, 2H): Remaining piperidine protons.

¹³C NMR (Predicted):

  • ~174 ppm: Carbonyl carbon of the ester.

  • ~51 ppm: Methyl carbon of the ester.

  • ~46 ppm: Carbons adjacent to the nitrogen in the piperidine ring.

  • ~32-35 ppm: Other carbons of the piperidine ring and the propanoate chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3200-3400 (broad)
C-H stretch2850-3000
C=O stretch~1735 (ester)
C-O stretch1100-1300

Applications in Research and Drug Development

This compound is primarily used as a building block in organic synthesis. The piperidine moiety is a common scaffold in many approved drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. The secondary amine provides a reactive handle for further functionalization through reactions like N-alkylation, N-acylation, and reductive amination. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

While there is no direct evidence of biological activity for this specific compound, its structural isomer, methyl 3-(piperidin-3-yl)propanoate hydrochloride, has been investigated for its potential as an acetylcholinesterase inhibitor for the treatment of neurodegenerative disorders.[3] This highlights the potential for derivatives of this compound to be explored for various therapeutic targets.

The general workflow for utilizing this intermediate in a drug discovery context is illustrated below.

Drug_Discovery_Workflow A This compound B Chemical Modification (e.g., N-alkylation, amide coupling) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: General workflow for the use of an intermediate in drug discovery.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and versatile functional groups allow for the creation of diverse molecular libraries for biological screening. While this compound itself is not known to possess significant biological activity, the piperidine scaffold it contains is a well-established pharmacophore. This technical guide provides researchers and drug development professionals with the essential information required for the synthesis, characterization, and application of this valuable building block in their research endeavors.

References

The Biological Activity of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of Methyl 3-(piperidin-4-yl)propanoate hydrochloride, a derivative of isonipecotic acid. Based on extensive analysis of structurally related compounds, this document outlines its expected primary mechanism of action as an inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). While specific quantitative data for this particular molecule is not prevalent in publicly accessible literature, this guide synthesizes the known structure-activity relationships of isonipecotic acid esters to project its potential efficacy and binding affinities. Detailed experimental protocols for the evaluation of such compounds are provided, alongside visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development in the field of GABAergic modulation.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The concentration of GABA in the synaptic cleft is meticulously controlled by GABA transporters (GATs), which are responsible for its reuptake into presynaptic neurons and surrounding glial cells. Inhibition of these transporters leads to an elevation of extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism of action is a validated therapeutic strategy for the treatment of neurological disorders characterized by excessive neuronal firing, such as epilepsy.

This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), a rigid cyclic analog of GABA. Isonipecotic acid and its parent compound, nipecotic acid (piperidine-3-carboxylic acid), are known to be inhibitors of GABA uptake.[1] The esterification of the carboxylic acid group, as in the case of Methyl 3-(piperidin-4-yl)propanoate, is a common medicinal chemistry strategy to increase the lipophilicity of the parent molecule, thereby potentially enhancing its ability to cross the blood-brain barrier. This guide will explore the expected biological activity of this compound based on the established pharmacology of this class of compounds.

Expected Mechanism of Action: GABA Uptake Inhibition

The primary biological activity of this compound is anticipated to be the inhibition of GABA transporters. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). GAT1 is the most abundant subtype in the brain and is considered the primary target for many GABA uptake inhibitors with anticonvulsant properties.

By binding to GATs, this compound is expected to competitively inhibit the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA in the synapse, resulting in enhanced activation of postsynaptic GABAA and GABAB receptors. The subsequent influx of chloride ions or efflux of potassium ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_out GABA GABA_vesicle->GABA_out Release GABA_transporter GABA Transporter (GAT) GABA_in GABA GABA_transporter->GABA_in GABA_out->GABA_transporter Reuptake GABA_receptor GABA Receptor GABA_out->GABA_receptor Binding Compound Methyl 3-(piperidin-4-yl)propanoate Compound->GABA_transporter Inhibition Inhibitory_effect Inhibitory Effect (Hyperpolarization) GABA_receptor->Inhibitory_effect Activation GABA_Uptake_Assay_Workflow start Start prep_synaptosomes Prepare Synaptosomes (Rat Cerebral Cortex) start->prep_synaptosomes pre_incubate Pre-incubate Synaptosomes with Test Compound/Buffer prep_synaptosomes->pre_incubate initiate_uptake Initiate Uptake with [3H]GABA pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate Terminate by Filtration and Washing incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: Membranes, [3H]Tiagabine, Test Compound start->prepare_reagents assay_setup Set up Assay Plate: Add Reagents to Wells prepare_reagents->assay_setup incubate Incubate at Room Temperature assay_setup->incubate terminate_filtration Terminate by Filtration and Washing incubate->terminate_filtration quantify_radioactivity Quantify Radioactivity terminate_filtration->quantify_radioactivity data_analysis Data Analysis (Calculate Ki) quantify_radioactivity->data_analysis end End data_analysis->end

References

Methyl 3-(piperidin-4-yl)propanoate hydrochloride: A Technical Evaluation in the Context of GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, there is no direct scientific literature identifying Methyl 3-(piperidin-4-yl)propanoate hydrochloride as a gamma-aminobutyric acid (GABA) uptake inhibitor. This document, therefore, provides a comprehensive technical guide on the principles of GABA uptake inhibition, including established inhibitors, experimental protocols, and relevant biological pathways. The subject compound is discussed from a hypothetical, structure-based perspective within the broader context of GABA transporter ligand design.

Introduction to the GABAergic System and GABA Transporters (GATs)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2]

Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter (BGT-1).[3] GAT-1 is the most abundant subtype in the brain and is a primary target for many GABA uptake inhibitors.[1] By blocking these transporters, GABA reuptake inhibitors (GRIs) increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action makes GRIs a valuable therapeutic strategy for conditions associated with reduced GABAergic function, such as epilepsy, anxiety disorders, and chronic pain.[2]

Structure-Activity Relationship (SAR) of GABA Uptake Inhibitors

The development of potent and selective GAT inhibitors has been a major focus of medicinal chemistry. The structure-activity relationships of these compounds provide insights into the structural requirements for binding to GABA transporters.

A significant class of GAT inhibitors is derived from the cyclic GABA analogues, nipecotic acid and guvacine. The general pharmacophore for many competitive GAT-1 inhibitors includes:

  • A carboxylic acid moiety (or a bioisostere) that mimics the carboxylate of GABA.

  • A secondary or tertiary amine that mimics the amino group of GABA.

  • A lipophilic side chain that enhances binding affinity and selectivity.

For instance, the clinically approved GAT-1 inhibitor, Tiagabine, features a nipecotic acid core attached to a bulky, lipophilic diarylbutenyl side chain.[4] This lipophilic moiety is crucial for its high potency and selectivity. Variations in this side chain have been extensively explored to modulate activity and selectivity across the different GAT subtypes.[5]

Hypothetical Consideration of this compound:

Structurally, this compound contains a piperidine ring, a common scaffold in many CNS-active compounds. It also possesses an amino group (within the piperidine ring) and a propanoate ester group. While the ester is not a carboxylic acid, it could potentially be hydrolyzed in vivo to the corresponding carboxylic acid, which would more closely resemble the GABA structure. Its relatively simple structure lacks the large lipophilic domain characteristic of potent and selective inhibitors like Tiagabine. Therefore, if it were to exhibit any activity, it would likely be of low potency. Its positional isomer, Methyl 3-(3-piperidinyl)propanoate hydrochloride, has been investigated for its potential as an acetylcholinesterase inhibitor.[6]

Quantitative Data: Known GABA Uptake Inhibitors

The following tables summarize the inhibitory activities of several well-characterized GABA uptake inhibitors across the four human GAT subtypes. This data is essential for comparing the potency and selectivity of novel compounds.

Table 1: Selective GAT-1 Inhibitors
Compound IC50 (µM)
Tiagabine0.07[7]
NNC-7110.04[7]
SKF-89976A0.13[7]
CI-9660.26 (human)[7]
Table 2: GAT-2/BGT-1 Inhibitors
Compound IC50/Ki (µM)
NNC 05-2090Ki = 1.4 (mGAT2)[7]
EF1502Equipotent at GAT-1 and GAT-2[8]
SBV2-114>13-fold selective for BGT-1 over other GATs[9]
Table 3: GAT-3 Inhibitors
Compound IC50 (µM)
(S)-SNAP-51145 (hGAT-3)[10]
5-(thiophen-2-yl)indoline-2,3-dioneLow micromolar, >30-fold selective for hGAT-3[11]
Table 4: BGT-1 Inhibitors
Compound IC50 (µM)
N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA)Selective for hBGT-1[12]
RPC-425Selective BGT-1 inhibitor[9]

Experimental Protocols

The identification and characterization of novel GABA uptake inhibitors involve a series of in vitro and in vivo assays.

In Vitro GABA Uptake Assay

This assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Objective: To determine the IC50 value of a test compound for a specific GABA transporter subtype.

Materials:

  • Cell line expressing the target GAT subtype (e.g., HEK293-hGAT-1).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[1]

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).[1]

  • Unlabeled GABA.

  • Test compound and reference inhibitor (e.g., Tiagabine).[1]

  • 96-well microplates.

  • Scintillation cocktail and a scintillation counter.[1]

Procedure:

  • Cell Culture: Culture cells expressing the target GAT subtype in appropriate media. Seed the cells into 96-well plates and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.[1]

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound, reference inhibitor, or buffer alone (for total uptake) to the wells. For determining non-specific uptake, add a high concentration of a known potent inhibitor.[1] c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[1] d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).[1] e. Incubate for a specific period (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.[1]

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[1] b. Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity using a scintillation counter.[1]

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radioligand from the transporter, providing information about its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of a test compound for a GABA transporter.

Materials:

  • Rat brain membrane preparations or membranes from cells expressing the target GAT.[13]

  • Radioligand specific for the target (e.g., [³H]tiagabine for GAT-1).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

  • Test compound and unlabeled ligand for defining non-specific binding.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue or cell pellets in a homogenization buffer. Perform a series of centrifugations to isolate the membrane fraction.[14]

  • Binding Reaction: In assay tubes, combine the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For non-specific binding, use a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.[15]

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

GABAergic Synapse and Inhibition of Reuptake

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action for a GABA reuptake inhibitor.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA_vesicle GABA GAD->GABA_vesicle synthesizes Vesicle Synaptic Vesicle GABA_vesicle->Vesicle packaged into SynapticCleft Vesicle->SynapticCleft GAT1_pre GAT-1 GABA_R GABA Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization causes GAT3_glia GAT-3 SynapticCleft->GAT1_pre reuptake by SynapticCleft->GABA_R binds to SynapticCleft->GAT3_glia reuptake by GRI GABA Reuptake Inhibitor GRI->GAT1_pre blocks GRI->GAT3_glia blocks

Caption: Mechanism of GABAergic neurotransmission and reuptake inhibition.

Experimental Workflow for GRI Discovery

This diagram outlines a typical workflow for the screening and characterization of a novel GABA uptake inhibitor.

GRI_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: In Vivo Evaluation CompoundLib Compound Library PrimaryScreen Primary Screen ([3H]GABA Uptake Assay @ 1 GAT) CompoundLib->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Selectivity Selectivity Profiling (Assays for GAT-1, 2, 3, BGT-1) DoseResponse->Selectivity BindingAssay Binding Assay (Ki Determination) Selectivity->BindingAssay SAR SAR Studies BindingAssay->SAR PK_studies Pharmacokinetics (ADME) SAR->PK_studies EfficacyModels Efficacy Models (e.g., Seizure Models) PK_studies->EfficacyModels Tox Toxicology Studies EfficacyModels->Tox LeadOpt Lead Optimization Tox->LeadOpt

Caption: Workflow for the discovery and development of a novel GRI.

Synthesis of Piperidine-4-yl Derivatives

While a specific synthesis for this compound is not detailed in the literature, general methods for the synthesis of piperidine derivatives are well-established. These often involve multi-step processes starting from commercially available piperidine precursors like piperidin-4-one.

A plausible synthetic route could involve:

  • Wittig Reaction or Horner-Wadsworth-Emmons Reaction: Reaction of an N-protected piperidin-4-one with a phosphonium ylide or phosphonate carbanion to introduce the propanoate side chain.

  • Reduction: Catalytic hydrogenation of the resulting double bond.

  • Deprotection: Removal of the nitrogen protecting group (e.g., Boc or Cbz) under acidic conditions, which would concurrently form the hydrochloride salt.

The synthesis of various piperidine-4-one derivatives often utilizes the Mannich condensation reaction.[16] For more complex substitutions, methods like conjugate additions to dihydropyridinones followed by further chemical transformations are employed.[17]

Conclusion

Although this compound is not a recognized GABA uptake inhibitor, the principles of GAT inhibition represent a critical area of neuropharmacology. The development of potent and subtype-selective inhibitors continues to be a key objective for treating a range of neurological disorders. The experimental protocols and workflows detailed in this guide provide a framework for the evaluation of novel chemical entities, including piperidine derivatives, for their potential activity at GABA transporters. Future research could synthesize and test compounds like Methyl 3-(piperidin-4-yl)propanoate and its analogues to definitively determine their pharmacological profile within the GABAergic system.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a heterocyclic organic compound that serves as a key building block in the synthesis of more complex molecules, particularly in the field of pharmaceutical development. Its structural motif, featuring a piperidine ring, is a common scaffold in a wide array of biologically active compounds. Understanding the physicochemical properties of this intermediate is crucial for its effective use in synthetic chemistry, enabling optimization of reaction conditions, purification strategies, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and outlines a general synthetic workflow.

Core Physicochemical Properties

A summary of the key physicochemical properties for Methyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt is presented below. It is important to note that while some experimental data for the free base is available, specific experimental values for the hydrochloride salt, such as melting and boiling points, are not widely reported in publicly available literature. The data for the hydrochloride salt is often inferred from the properties of the free base and general chemical principles.

Table 1: Physicochemical Data for Methyl 3-(piperidin-4-yl)propanoate and its Hydrochloride Salt

PropertyMethyl 3-(piperidin-4-yl)propanoate (Free Base)This compoundData Source
CAS Number 71879-50-0167414-87-1[1][2]
Molecular Formula C₉H₁₇NO₂C₉H₁₈ClNO₂[1][2]
Molecular Weight 171.24 g/mol 207.7 g/mol [1][2]
Appearance Not specified in literatureSolid (inferred)General knowledge
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Soluble in organic solvents such as ether and alcohol; insoluble in water.[3]Expected to have enhanced aqueous solubility compared to the free base.[4] Specific quantitative data is not available.[3][4]
pKa Data not availableThe pKa of the piperidine nitrogen in similar compounds typically ranges from 9.8 to 10.2.[4][4]
logP (predicted) 0.7 (XlogP)Not available[1][5]

Experimental Protocols

The determination of the physicochemical properties outlined above requires specific experimental methodologies. Below are detailed protocols for key experiments, adapted from standard laboratory procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

    • The melting point is reported as a range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the compound in water.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the piperidinium ion.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water.

  • Titration:

    • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution.

    • The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the piperidinium ions have been deprotonated.

Synthesis and Workflow

This compound is typically synthesized as an intermediate for more complex pharmaceutical compounds. A general synthetic approach involves the reaction of a piperidine derivative with a suitable propanoate precursor, followed by the formation of the hydrochloride salt.

A plausible synthetic workflow is outlined below. This diagram illustrates the logical steps from starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Amination (or alternative reduction) cluster_step3 Step 3: Salt Formation Piperidone 4-Piperidone Intermediate1 Methyl 3-(4-oxopiperidin-1-yl)propanoate Piperidone->Intermediate1 Base Acrylate Methyl Acrylate Acrylate->Intermediate1 Intermediate2 Methyl 3-(piperidin-4-yl)propanoate (Free Base) Intermediate1->Intermediate2 Reducing Agent (e.g., NaBH4, H2/Pd) FinalProduct Methyl 3-(piperidin-4-yl)propanoate hydrochloride Intermediate2->FinalProduct HCl in a suitable solvent (e.g., Methanol, Ether)

A general synthetic workflow for this compound.

Conclusion

References

An In-depth Technical Guide to the Structural Analogs of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a versatile scaffold in medicinal chemistry, primarily investigated for its potential as a modulator of the cholinergic system. This technical guide provides a comprehensive overview of its structural analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this area. The information presented herein is intended to serve as a valuable resource for scientists working on the design and development of novel therapeutics targeting neurodegenerative and other disorders.

Core Compound: this compound

Methyl 3-(piperidin-4-yl)propanoate is a piperidine derivative with a methyl propanoate substituent at the 4-position of the piperidine ring. The hydrochloride salt form enhances its solubility and stability for research purposes.

Chemical Structure:

  • IUPAC Name: methyl 3-(piperidin-4-yl)propanoate;hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂

  • Molecular Weight: 207.70 g/mol

  • CAS Number: 167414-87-1

Structural Analogs and Biological Activity

The therapeutic potential of piperidine-containing compounds has led to the synthesis and evaluation of numerous structural analogs of methyl 3-(piperidin-4-yl)propanoate. These modifications primarily involve substitutions on the piperidine nitrogen (N-substitution) and alterations to the propanoate side chain. The primary biological targets for these analogs are components of the cholinergic system, such as acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (mAChRs), making them relevant for neurodegenerative diseases like Alzheimer's disease.[1][2]

N-Substituted Analogs

Modifications at the piperidine nitrogen have a significant impact on the biological activity of these compounds.

Compound IDN-SubstituentTargetActivity (IC₅₀/Kᵢ)Reference
1a -H (Parent Compound)AChEData not available-
1b -CH₂Ph (Benzyl)AChE5.7 nM[3]
1c -CH₂-IndanoneAChEPotent (qualitative)[3]
1d -(CH₂)₂-N(CH₃)-BenzoylAChE0.56 nM[3]

Table 1: Acetylcholinesterase inhibitory activity of N-substituted analogs.

Propanoate Side-Chain Analogs

Alterations to the methyl propanoate moiety also influence the pharmacological profile.

Compound IDSide-Chain ModificationTargetActivity (IC₅₀/Kᵢ)Reference
2a Phenyl CarbamatemAChRs (M1-M5)Kᵢ = 1.8 - 13 nM[4]
2b 4-Fluorophenethyl Phenyl CarbamatemAChRs (M1-M5)Kᵢ = 1.8 - 13 nM[4]
2c 2-Chloro CinnamoylAChEIC₅₀ = 19.74 µM[5]
2d 2,5-Dimethoxy CinnamoylAChEIC₅₀ = 41.54 µM[5]

Table 2: Biological activity of side-chain modified analogs.

Experimental Protocols

General Synthesis of N-Substituted Piperidine-4-yl Propanoates

A common synthetic route to N-substituted analogs involves the reductive amination of a 4-piperidone precursor followed by alkylation or acylation.

Workflow for Synthesis:

G A N-Boc-4-piperidone C Reductive Amination (e.g., NaBH(OAc)3) A->C B Primary Amine (R-NH2) B->C D N-Boc-4-(alkylamino)piperidine C->D E Deprotection (e.g., TFA) D->E F 4-(Alkylamino)piperidine E->F H Michael Addition F->H G Methyl Acrylate G->H I N-Substituted Methyl 3-(piperidin-4-yl)propanoate Analog H->I G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh Acetylcholine Choline->ACh ChAT Vesicle Synaptic Vesicle ACh->Vesicle ACh_released ACh Vesicle->ACh_released Action Potential AChE Acetylcholinesterase (Target for Inhibition) ACh_released->AChE Hydrolysis mAChR Muscarinic Receptor (Target for Modulation) ACh_released->mAChR Binding Choline_Acetate AChE->Choline_Acetate Choline + Acetate Choline_Acetate->Choline Reuptake G_protein G-protein mAChR->G_protein Activation PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_release_PKC Second Messengers Cellular_Response Neuronal Excitation, Learning, Memory Ca_release_PKC->Cellular_Response Leads to ChAT Choline Acetyltransferase

References

Commercial Availability and Synthetic Pathways of Methyl 3-(piperidin-4-yl)propanoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in numerous biologically active compounds, offering a versatile anchor for structural modification to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed representative synthetic protocol, and visual workflows to aid in its procurement and application in a research and development setting.

Commercial Availability

This compound (CAS No: 167414-87-1) is available from several chemical suppliers specializing in research and development compounds. The purity and available quantities vary by supplier, and it is crucial for researchers to select a source that meets the specific requirements of their intended application. Below is a summary of representative commercial sources.

SupplierCatalog NumberCAS NumberPurityAvailable Quantities
AK Scientific, Inc.9201BB167414-87-1≥ 95%100 mg, 250 mg, 1 g, 5 g
Ambeed167414-87-1167414-87-1Not SpecifiedInquire

Note: Pricing and stock status are subject to change. All products are intended for research and development use only.[1][2]

Synthesis of this compound

The synthesis of this compound is not widely detailed in readily available literature. However, a plausible and commonly employed synthetic route involves a Michael (or aza-Michael) addition reaction, followed by the formation of the hydrochloride salt. A representative protocol, adapted from the synthesis of similar piperidine derivatives found in patent literature, is described below.[3]

Representative Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 3-(piperidin-4-yl)propanoate

This step involves the conjugate addition of a piperidine precursor to methyl acrylate. A common starting material is 4-piperidone, which would require a subsequent reduction of the ketone. A more direct, though often patented, approach involves the direct use of piperidine in a Michael addition reaction. For the purpose of this guide, we will outline a general procedure starting from a protected piperidine or a related precursor that can be deprotected. A more direct synthesis described in patent literature for a similar intermediate involves the reaction of 4-piperidone with methyl acrylate.[1]

  • Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add potassium carbonate (1.5 equivalents).

  • Addition of Michael Acceptor: To this suspension, add methyl acrylate (1.3 equivalents) at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain a residue.

  • Extraction: Dissolve the residue in water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product from this stage would be methyl 3-(4-oxopiperidin-1-yl)propanoate. This intermediate would then require reduction of the ketone and manipulation of the N-protecting group to yield the desired 4-substituted piperidine. A more direct synthesis of the title compound would likely involve a pre-existing 4-substituted piperidine precursor.

Step 2: Formation of this compound

  • Dissolution: Dissolve the purified Methyl 3-(piperidin-4-yl)propanoate from the previous step in a suitable anhydrous solvent, such as diethyl ether or methanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (1.1 equivalents) in the same solvent.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the synthetic pathway and a typical procurement and utilization workflow.

G cluster_synthesis Synthesis Pathway start 4-Piperidone Monohydrate Hydrochloride intermediate Methyl 3-(4-oxopiperidin-1-yl)propanoate start->intermediate K2CO3, MeOH reagent1 Methyl Acrylate reagent1->intermediate reduction Reduction of Ketone & N-Deprotection intermediate->reduction product_free_base Methyl 3-(piperidin-4-yl)propanoate reduction->product_free_base final_product Methyl 3-(piperidin-4-yl)propanoate hydrochloride product_free_base->final_product reagent2 HCl reagent2->final_product G cluster_workflow Procurement and Research Workflow sourcing Identify Supplier (e.g., AK Scientific) procurement Procurement (Request Quote, Place Order) sourcing->procurement shipping Shipping and Receiving (Logistics and SDS handling) procurement->shipping qc Quality Control (Verify Identity and Purity) shipping->qc exp_design Experimental Design (Reaction Planning) qc->exp_design Pass synthesis Chemical Synthesis (Use as Building Block) exp_design->synthesis analysis Analysis of Products (NMR, LC-MS, etc.) synthesis->analysis data Data Interpretation and Reporting analysis->data

References

Methyl 3-(piperidin-4-yl)propanoate hydrochloride: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, methyl 3-(piperidin-4-yl)propanoate hydrochloride is a key building block, primarily recognized for its role as an intermediate in the synthesis of complex pharmaceutical compounds, most notably the potent, short-acting opioid analgesic, Remifentanil. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal position in synthetic pathways, drawing from available patent literature and chemical databases.

Physicochemical Properties

This compound is a piperidine derivative with a methyl ester functional group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various synthetic applications. Key quantitative data for the free base and the hydrochloride salt are summarized below.

PropertyValueSource(s)
Chemical Formula C₉H₁₈ClNO₂[AKSci]
Molecular Weight 207.7 g/mol [AKSci]
CAS Number 167414-87-1[AKSci]
Minimum Purity Spec 95%[AKSci]
Molecular Formula (Free Base) C₉H₁₇NO₂[PubChem]
Molecular Weight (Free Base) 171.24 g/mol [PubChem]
Monoisotopic Mass (Free Base) 171.125928785 Da[PubChem]
Predicted XlogP (Free Base) 0.7[PubChem]
SMILES COC(=O)CCC1CCNCC1.Cl[Smolecule]
InChI Key VGGGAKLPBUNWKF-UHFFFAOYSA-N[Smolecule]

Synthesis and Experimental Protocols

The primary synthetic route to methyl 3-(piperidin-4-yl)propanoate and its derivatives involves a Michael addition reaction. While specific, detailed protocols for the hydrochloride salt are not extensively published in peer-reviewed journals, patent literature outlining the synthesis of related intermediates for Remifentanil provides a blueprint for its preparation.

Likely Synthesis of the Precursor: Methyl 3-(4-oxopiperidin-1-yl)propanoate

A crucial precursor, methyl 3-(4-oxopiperidin-1-yl)propanoate, is synthesized via a conjugate addition of 4-piperidone to methyl acrylate. The following protocol is adapted from patent literature describing this transformation.[1]

Materials:

  • 4-piperidone hydrate hydrochloride

  • Methyl acrylate

  • Potassium carbonate

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of 4-piperidone hydrate hydrochloride (125 g, 0.81 mol) and methyl acrylate (96 ml, 1.07 mol) in methanol (800 mL) is prepared at room temperature.[1]

  • Potassium carbonate (169 g, 1.22 mol) is added to the suspension.[1]

  • The reaction mixture is stirred at room temperature for 4 hours.[1]

  • The suspension is filtered, and the filtrate is concentrated to a residue.[1]

  • The residue is dissolved in water (170 ml) and extracted with ethyl acetate (1 L).[1]

  • The aqueous layer is separated and extracted again with ethyl acetate (2 x 250 ml).[1]

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield methyl 3-(4-oxo-1-piperidine)propanoic acid, methyl ester as an oil that solidifies on standing (133.3 g, 88% yield).[1]

The synthesis of methyl 3-(piperidin-4-yl)propanoate would require subsequent reduction of the ketone and removal of any protecting groups, followed by salt formation with hydrochloric acid.

G cluster_0 Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate A 4-Piperidone Hydrate HCl D Reaction Mixture (Stirred for 4h at RT) A->D B Methyl Acrylate B->D C Potassium Carbonate in Methanol C->D E Filtration & Concentration D->E F Aqueous Workup & Extraction with Ethyl Acetate E->F G Drying & Concentration F->G H Methyl 3-(4-oxopiperidin-1-yl)propanoate G->H G A Methyl 3-(piperidin-4-yl) propanoate derivatives B Strecker Synthesis A->B Introduction of 4-position substituents C Intermediate with Aniline & Cyano Groups B->C D Acylation & Esterification C->D E Remifentanil D->E

References

An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)propanoate hydrochloride: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a key synthetic intermediate, primarily recognized for its crucial role in the manufacturing of the potent, short-acting opioid analgesic, Remifentanil. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside a compilation of its known quantitative and spectral data. The historical context of its development is explored in relation to the synthesis of Remifentanil. While the biological activity of this specific isomer is not extensively documented, its significance as a building block in medicinal chemistry is well-established.

Discovery and History

The history of this compound is intrinsically linked to the development of the intravenous anesthetic agent, Remifentanil. While a singular "discovery" paper for this specific intermediate is not prominent in the scientific literature, its emergence is a direct consequence of the quest for efficient synthetic routes to Remifentanil. Patent literature from the early 2000s, such as EP1867635A1 and WO2007144391A1, details the synthesis of Remifentanil and explicitly describes the preparation of Methyl 3-(piperidin-4-yl)propanoate and its precursors.[1][2] These documents highlight its importance as a key building block, enabling the construction of the 4-substituted piperidine core of the final active pharmaceutical ingredient. Its "discovery," therefore, can be contextualized within the broader research and development efforts to create novel fentanyl analogs with improved pharmacokinetic profiles.

Physicochemical Properties

This compound is a white to off-white solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in subsequent reaction steps. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate and its Hydrochloride Salt

PropertyValueSource
Molecular Formula (Base) C₉H₁₇NO₂[3]
Molecular Weight (Base) 171.24 g/mol [3]
CAS Number (Base) 71879-50-0[3]
Molecular Formula (HCl Salt) C₉H₁₈ClNO₂PubChem
Molecular Weight (HCl Salt) 207.70 g/mol PubChem
CAS Number (HCl Salt) 167414-87-1AK Scientific Inc.
Appearance White to off-white solid---
Purity (Typical) ≥95%AK Scientific Inc.[4]

Synthesis

The primary and most documented route for the synthesis of Methyl 3-(piperidin-4-yl)propanoate is through a Michael addition reaction. This reaction involves the conjugate addition of a piperidine derivative to an α,β-unsaturated carbonyl compound, typically methyl acrylate.

General Synthesis Pathway

The synthesis can be conceptually broken down into two main steps: the formation of the piperidine propanoate ester via Michael addition, and the subsequent formation of the hydrochloride salt.

G General Synthesis Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction & Functionalization (example path to Remifentanil) cluster_2 Step 3: Salt Formation 4-Piperidone 4-Piperidone Methyl 3-(4-oxopiperidin-1-yl)propanoate Methyl 3-(4-oxopiperidin-1-yl)propanoate 4-Piperidone->Methyl 3-(4-oxopiperidin-1-yl)propanoate Base Methyl Acrylate Methyl Acrylate Methyl Acrylate->Methyl 3-(4-oxopiperidin-1-yl)propanoate Intermediate_A Further Intermediates Methyl 3-(4-oxopiperidin-1-yl)propanoate->Intermediate_A e.g., Reductive Amination Methyl 3-(piperidin-4-yl)propanoate (Free Base) Methyl 3-(piperidin-4-yl)propanoate (Free Base) Intermediate_A->Methyl 3-(piperidin-4-yl)propanoate (Free Base) Deprotection/Modification This compound This compound Methyl 3-(piperidin-4-yl)propanoate (Free Base)->this compound HCl HCl HCl->this compound

A simplified overview of the synthesis of this compound.
Detailed Experimental Protocol: Michael Addition

The following protocol is adapted from the synthesis of the precursor, Methyl 3-(4-oxopiperidin-1-yl)propanoate, as described in patent literature.[1][2]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Methyl acrylate

  • Potassium carbonate

  • Methanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and methyl acrylate (1.1-1.5 equivalents) in methanol, add potassium carbonate (1.5-2.0 equivalents) at room temperature.

  • Stir the resulting mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Dissolve the residue in water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield crude Methyl 3-(4-oxopiperidin-1-yl)propanoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Note: The subsequent conversion to this compound involves further synthetic steps, including reduction of the ketone and removal of any protecting groups, followed by treatment with hydrochloric acid.

Mechanism of the Michael Addition

The core of the synthesis is the aza-Michael addition, a nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.

G Mechanism of the aza-Michael Addition cluster_0 Reactants cluster_1 Transition State/Intermediate cluster_2 Product Piperidine Piperidine Derivative (Nu:) Intermediate Zwitterionic Intermediate Piperidine->Intermediate Nucleophilic Attack Acrylate Methyl Acrylate Acrylate->Intermediate Product Adduct Intermediate->Product Proton Transfer

The key mechanistic step in the formation of the carbon-nitrogen bond.

Characterization Data

Comprehensive analytical data is crucial for the identification and quality control of this compound. The following table summarizes typical characterization data.

Table 2: Spectroscopic and Analytical Data

AnalysisData
¹H NMR Characteristic peaks for the piperidine ring protons are expected in the δ 1.5-3.5 ppm range. The methyl ester protons would appear as a singlet around δ 3.6-3.7 ppm. The propanoate chain protons would exhibit multiplets in the δ 2.0-2.8 ppm region.
¹³C NMR Expected signals include the carbonyl carbon of the ester at ~173 ppm, the methoxy carbon at ~51 ppm, and multiple signals for the piperidine and propanoate carbons in the aliphatic region.
FT-IR (cm⁻¹) C=O stretch (ester) ~1730-1740, N-H stretch (as hydrochloride salt) broad band ~2400-2800, C-H stretch ~2800-3000.
Mass Spec (m/z) For the free base (C₉H₁₇NO₂), [M+H]⁺ = 172.13.

Biological Activity and Applications

While the primary application of this compound is as a synthetic intermediate, it is important to distinguish its biological profile from that of its isomers and derivatives.

  • As a Remifentanil Intermediate: Its principal and well-documented role is in the multi-step synthesis of Remifentanil.

  • Lack of Direct Biological Data: There is a notable lack of publicly available data on the specific biological activity of this compound itself. It is not typically investigated as a standalone therapeutic agent.

  • Distinction from the 3-yl Isomer: It is crucial to differentiate this compound from Methyl 3-(piperidin-3-yl)propanoate hydrochloride. The 3-yl isomer has been reported to exhibit acetylcholinesterase inhibitory activity, a property that should not be extrapolated to the 4-yl isomer without specific experimental evidence.

Conclusion

This compound is a vital, albeit often overlooked, component in the synthesis of the important anesthetic Remifentanil. Its discovery is a testament to the process of chemical optimization in drug development. While it may not possess significant intrinsic biological activity, its role as a key building block underscores the importance of robust synthetic methodologies in medicinal chemistry. This guide provides a foundational understanding of its history, synthesis, and known properties, serving as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. The experimental protocols are generalized and should be adapted and performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

References

The Pivotal Role of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride in Neuroscience Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a synthetic organic compound featuring a core piperidine scaffold, a structural motif prevalent in a vast number of biologically active molecules and approved pharmaceuticals.[1] While extensive research has been conducted on various piperidine derivatives for their utility in neuroscience, specific data on this compound remains limited in publicly accessible literature. This technical guide synthesizes the available chemical information for this compound and extrapolates its potential roles in neuroscience research by drawing parallels with structurally related piperidine-containing drugs.[1][2] We will explore its chemical synthesis, physicochemical properties, and hypothesized mechanisms of action, particularly focusing on its potential as a modulator of cholinergic signaling. Furthermore, this guide provides detailed, albeit hypothetical, experimental protocols for investigating its biological activity, alongside visualizations of relevant signaling pathways and experimental workflows to support future research endeavors.

Chemical Properties and Synthesis

This compound is a piperidine derivative with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol .[3] The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for biological assays.[2]

Table 1: Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂[4]
Molecular Weight171.24 g/mol [4]
XlogP (predicted)0.7[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count3[4]
Rotatable Bond Count3[4]

Note: Data is for the free base form.

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the Michael addition of a piperidine derivative to an acrylate, followed by esterification and salt formation.

A plausible synthetic workflow is outlined below:

G cluster_synthesis Synthetic Pathway Start Piperidine-4-yl-acetonitrile Step1 Reduction of Nitrile to Amine Start->Step1 Intermediate1 4-(2-Aminoethyl)piperidine Step1->Intermediate1 Step2 Reaction with Methyl Acrylate Intermediate1->Step2 Intermediate2 Methyl 3-(piperidin-4-yl)propanoate Step2->Intermediate2 Step3 Hydrochloride Salt Formation (HCl) Intermediate2->Step3 End Methyl 3-(piperidin-4-yl)propanoate hydrochloride Step3->End

Caption: A potential synthetic route to this compound.

Potential Roles in Neuroscience Research

The piperidine nucleus is a key pharmacophore in many centrally acting drugs, suggesting that this compound could have significant applications in neuroscience research.[5] Based on the activities of structurally similar compounds, its primary role is hypothesized to be within the cholinergic system.

Cholinergic System Modulation

The cholinergic system is crucial for cognitive functions such as learning and memory, and its dysfunction is a hallmark of neurodegenerative diseases like Alzheimer's disease.[6] Piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Additionally, many piperidine-based compounds interact with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors that mediate diverse physiological functions in the central nervous system.[2][9]

Hypothesized Mechanism of Action:

G cluster_cholinergic Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis mAChR Muscarinic Receptor ACh->mAChR Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction (Cognition, Memory) mAChR->Signal Compound Methyl 3-(piperidin-4-yl) propanoate HCl (Hypothesized) Compound->AChE Inhibits Compound->mAChR Modulates

Caption: Hypothesized modulation of cholinergic signaling by the target compound.

Experimental Protocols

To elucidate the precise role of this compound in neuroscience, a series of in vitro and in vivo experiments would be necessary. The following are detailed, albeit hypothetical, protocols for key assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay would determine the compound's ability to inhibit AChE activity.[7]

Table 2: Reagents and Materials for AChE Inhibition Assay

Reagent/MaterialSpecification
Acetylcholinesterase (AChE)From electric eel or human recombinant
Acetylthiocholine iodide (ATCI)Substrate
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)Ellman's reagent
Phosphate BufferpH 8.0
Test CompoundMethyl 3-(piperidin-4-yl)propanoate HCl
Positive ControlDonepezil or Tacrine
96-well microplate
Microplate readerCapable of measuring absorbance at 412 nm

Workflow:

G cluster_workflow AChE Inhibition Assay Workflow Start Prepare Reagent Solutions Step1 Add Buffer, AChE, and DTNB to wells Start->Step1 Step2 Add Test Compound or Control Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate reaction with ATCI Step3->Step4 Step5 Measure Absorbance at 412 nm Step4->Step5 End Calculate % Inhibition and IC50 value Step5->End

References

An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)propanoate hydrochloride: Current Understanding and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available scientific and patent literature regarding Methyl 3-(piperidin-4-yl)propanoate hydrochloride. The information is intended for research and development purposes only.

Executive Summary

This compound is a piperidine derivative that has been identified primarily as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the potent opioid analgesic, Remifentanil. While the therapeutic applications of piperidine-containing compounds are vast, particularly in the realm of neurodegenerative disorders, current public-domain research on the direct biological activity and therapeutic potential of this compound itself is limited. This guide provides a comprehensive overview of its known applications, primarily in chemical synthesis, and outlines potential, albeit underexplored, avenues for future therapeutic research based on the activities of structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 3-(piperidin-4-yl)propanoate is presented in Table 1. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a desirable characteristic for both chemical reactions and potential biological assays.

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂PubChem
Molecular Weight171.24 g/mol PubChem
IUPAC Namemethyl 3-(piperidin-4-yl)propanoatePubChem
CAS Number71879-50-0 (free base)PubChem
Monoisotopic Mass171.125928785 DaPubChem

Table 1: Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate

Known Applications in Synthesis

The primary documented application of this compound is as a versatile starting material in multi-step organic syntheses.

Intermediate in the Synthesis of Remifentanil

Methyl 3-(piperidin-4-yl)propanoate is a crucial building block in several patented synthetic routes to Remifentanil, a potent, short-acting mu-opioid agonist. The synthesis generally involves the modification of the piperidine ring and subsequent transformations to introduce the necessary functional groups for opioid receptor activity.

Below is a generalized workflow illustrating the role of Methyl 3-(piperidin-4-yl)propanoate as a synthetic intermediate.

G A This compound B N-alkylation or N-arylation A->B C Modification of the propanoate side chain B->C D Introduction of aniline and cyano groups C->D E Final transformations D->E F Remifentanil E->F

Caption: Synthetic workflow for Remifentanil utilizing Methyl 3-(piperidin-4-yl)propanoate.

Potential Therapeutic Applications: Avenues for Future Research

While direct evidence is lacking, the piperidine scaffold is a well-established pharmacophore in a variety of therapeutic agents. This section explores hypothetical therapeutic applications for this compound based on the biological activity of structurally related compounds.

Neurodegenerative Disorders

Piperidine derivatives are known to interact with various targets in the central nervous system (CNS). Some related compounds have shown activity as acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function.

Although no studies have specifically reported the AChE inhibitory activity of this compound, this remains a plausible and unexplored area of investigation.

The hypothetical signaling pathway for a generic acetylcholinesterase inhibitor is depicted below.

G A Acetylcholine (ACh) B Synaptic Cleft A->B C Acetylcholinesterase (AChE) B->C E Postsynaptic Receptor B->E D Choline + Acetate C->D F Signal Transduction E->F G Methyl 3-(piperidin-4-yl)propanoate hydrochloride (Hypothetical Inhibitor) G->C Inhibition

Caption: Hypothetical mechanism of acetylcholinesterase inhibition.

Experimental Protocols for Future Investigation

To assess the potential therapeutic applications of this compound, established in vitro assays can be employed. The following are generalized protocols that could be adapted for this purpose.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening and characterizing AChE inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil or other known AChE inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.

  • In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound dilution (or buffer for control), and 25 µL of AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

The experimental workflow for this assay is outlined below.

G cluster_0 Plate Preparation cluster_1 Incubation cluster_2 Reaction Initiation & Measurement cluster_3 Data Analysis A Add Buffer, Test Compound, and AChE to 96-well plate B Incubate at 37°C for 15 min A->B C Add DTNB B->C D Add ATCI (Substrate) C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for an acetylcholinesterase inhibition assay.

Conclusion and Future Perspectives

This compound is a valuable chemical intermediate with a clear role in the synthesis of complex pharmaceutical molecules. While its direct therapeutic applications have not been extensively explored in the public domain, its chemical structure suggests that it may possess biological activities of interest, particularly in the area of neurodegenerative diseases. Future research should focus on screening this compound against a panel of CNS targets, such as acetylcholinesterase and various neurotransmitter receptors, to elucidate any potential therapeutic value. The experimental protocols and hypothetical frameworks provided in this guide offer a starting point for such investigations. Should any significant biological activity be identified, further studies on its mechanism of action, structure-activity relationships, and in vivo efficacy would be warranted.

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a valuable building block in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in many biologically active compounds, and the propanoate side chain provides a versatile handle for further chemical modifications. This document outlines a detailed protocol for the multi-step synthesis of this compound, starting from commercially available precursors. The protocol includes N-Boc protection for ease of purification and concludes with the deprotection and formation of the final hydrochloride salt, which often improves compound stability and solubility[1].

Overall Reaction Scheme

The synthesis of this compound can be achieved through a three-step process:

  • Catalytic Hydrogenation: Reduction of the pyridine ring of Methyl 3-(pyridin-4-yl)acrylate to yield Methyl 3-(piperidin-4-yl)propanoate.

  • N-Boc Protection: Protection of the secondary amine of the piperidine ring with a tert-butyloxycarbonyl (Boc) group to facilitate purification.

  • Boc Deprotection and Hydrochloride Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(piperidin-4-yl)propanoate

This step involves the catalytic hydrogenation of Methyl 3-(pyridin-4-yl)acrylate.

  • Materials:

    • Methyl 3-(pyridin-4-yl)acrylate[2]

    • Platinum(IV) oxide (PtO₂)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Parr hydrogenation apparatus or similar

    • Celite®

  • Procedure:

    • In a suitable pressure vessel, dissolve Methyl 3-(pyridin-4-yl)acrylate (1.0 eq) in methanol.

    • Carefully add Platinum(IV) oxide (0.05 eq) to the solution.

    • Seal the vessel and connect it to a Parr hydrogenation apparatus.

    • Evacuate the vessel and purge with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 16-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude Methyl 3-(piperidin-4-yl)propanoate as an oil. The crude product is often used directly in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate

This step involves the protection of the secondary amine with a Boc group[3][4][5].

  • Materials:

    • Crude Methyl 3-(piperidin-4-yl)propanoate (from Step 1)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude Methyl 3-(piperidin-4-yl)propanoate (1.0 eq) in dichloromethane.

    • Add triethylamine (1.2 eq) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

This final step involves the acidic removal of the Boc protecting group to yield the hydrochloride salt[6][7][8][9][10][11].

  • Materials:

    • tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate (from Step 2)

    • 4 M HCl in 1,4-dioxane or ethanolic HCl

    • Diethyl ether

  • Procedure:

    • Dissolve the purified tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

    • At 0 °C, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.

    • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

StepProductStarting MaterialReagentsTypical YieldPurity
1Methyl 3-(piperidin-4-yl)propanoateMethyl 3-(pyridin-4-yl)acrylateH₂, PtO₂, MeOH>90% (crude)-
2tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylateMethyl 3-(piperidin-4-yl)propanoateBoc₂O, Et₃N, DCM70-85%>95%
3This compoundtert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate4 M HCl in dioxane>95%>95%[12]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: N-Boc Protection cluster_step3 Step 3: Deprotection & Salt Formation Start Methyl 3-(pyridin-4-yl)acrylate Intermediate1 Methyl 3-(piperidin-4-yl)propanoate Start->Intermediate1 H₂, PtO₂ Methanol Intermediate2 tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate Intermediate1->Intermediate2 Boc₂O, Et₃N DCM FinalProduct This compound Intermediate2->FinalProduct 4 M HCl in Dioxane

Caption: Synthetic workflow for this compound.

References

Application Note: Comprehensive Characterization of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a piperidine derivative utilized in pharmaceutical research and development.[1] Its unique structure, featuring a piperidine ring, makes it a valuable compound for investigating potential biological activities, particularly those involving the central nervous system.[1] As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is essential to confirm its identity, purity, and quality. This document provides detailed protocols for the characterization of this compound using a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt is presented below.

PropertyValueReference
Molecular Formula C₉H₁₈ClNO₂[1]
Molecular Weight (HCl Salt) 207.70 g/mol [1]
Molecular Weight (Free Base) 171.24 g/mol [2][3]
Appearance White to Off-White Solid[4]
Storage Store long-term in a cool, dry place[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is determined by comparing the area of the main peak to the total area of all detected peaks.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration of 1 mg/mL.

    • Vortex the solution until the sample is fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Component A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Component B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).[1]

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to Methyl 3-(piperidin-4-yl)propanoate to determine its purity. The acceptance criterion for purity is typically >95%.[5][6]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for complete structural assignment.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in an NMR tube.

    • Ensure the sample is completely dissolved.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Experiments:

      • ¹H NMR: Acquire a standard proton spectrum.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • Temperature: 25 °C.

    • Reference: Use the residual solvent peak as an internal reference.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Assign the chemical shifts (δ) in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Expected ¹H NMR Data: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The piperidine ring protons typically appear as overlapping multiplets.[1]

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
-OCH₃ (Methyl ester)~3.6Singlet
-CH₂-COO- ~2.4Triplet
Piperidine ring protons 1.4 - 3.2Multiplets
-NH₂⁺- (Piperidine amine)Solvent dependentBroad Singlet

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Tune->AcquireC13 Process Process FID (FT, Phasing) AcquireH1->Process AcquireC13->Process Reference Reference Spectra Process->Reference Assign Assign Signals & Confirm Structure Reference->Assign

Caption: Workflow for NMR structural analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will typically be observed as its protonated free base [M+H]⁺.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation and Conditions:

    • Mass Spectrometer: ESI-Time of Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • The expected m/z for the protonated free base (C₉H₁₇NO₂) is approximately 172.13. The presence of the hydrochloride salt may be inferred, but the primary observed ion will be of the base.[1]

Expected Mass Spectrometry Data

Ion SpeciesFormulaCalculated m/zObserved m/z
[M+H]⁺ [C₉H₁₈NO₂]⁺172.1332~172.13
[M+Na]⁺ [C₉H₁₇NO₂Na]⁺194.1151~194.12

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prepare Prepare Dilute Solution (0.1 mg/mL) Infuse Infuse into ESI Source Prepare->Infuse Ionize Generate Ions (ESI+) Infuse->Ionize Analyze Analyze by Mass Analyzer Ionize->Analyze Acquire Acquire Mass Spectrum Analyze->Acquire Identify Identify [M+H]⁺ Peak Acquire->Identify Confirm Confirm Molecular Weight Identify->Confirm

Caption: Workflow for MS molecular weight confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy provides information about the functional groups present in a molecule. The hydrochloride salt will show characteristic absorption bands for the amine salt, ester carbonyl, and alkyl groups.

Experimental Protocol:

  • Sample Preparation:

    • Use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Scans: Co-add 16 or 32 scans for a good signal-to-noise ratio.

    • Acquire a background spectrum before running the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N⁺-H Stretch 2700 - 2400Broad absorption, characteristic of amine salt
C-H Stretch (Aliphatic) 2950 - 3000Stretching vibrations of CH₂ and CH groups.[1]
C=O Stretch (Ester) ~1735Strong absorption from the ester carbonyl group
C-O Stretch (Ester) 1250 - 1150Stretching vibration of the ester C-O bond

Elemental Analysis

Principle: Elemental analysis determines the percentage composition (by mass) of carbon, hydrogen, nitrogen, and chlorine in the compound. This data is compared against the theoretical values calculated from the molecular formula to support the compound's identity and purity.

Experimental Protocol:

  • Sample Preparation:

    • Provide a pure, dry sample (typically 2-3 mg) for analysis.

  • Instrumentation:

    • Use a modern CHN analyzer for carbon, hydrogen, and nitrogen determination. A separate method (e.g., titration or ion chromatography) is used for chlorine.

  • Data Analysis:

    • Compare the experimentally determined weight percentages with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Theoretical vs. Experimental Elemental Composition

ElementTheoretical % (for C₉H₁₈ClNO₂)Experimental %
Carbon (C) 52.05%(To be determined)
Hydrogen (H) 8.74%(To be determined)
Chlorine (Cl) 17.07%(To be determined)
Nitrogen (N) 6.74%(To be determined)
Oxygen (O) 15.40%(By difference)

References

Application Note: 1H NMR Spectroscopic Analysis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the structural elucidation of Methyl 3-(piperidin-4-yl)propanoate hydrochloride using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of predicted ¹H NMR data and a comprehensive experimental protocol for sample preparation and data acquisition. A structural diagram with proton assignments is also presented to aid in the interpretation of the NMR spectrum. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure consists of a piperidine ring, a propanoate chain, and a methyl ester group, with the piperidine nitrogen protonated as a hydrochloride salt. Accurate structural confirmation and purity assessment are critical in the drug development process. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by analyzing the chemical environment of its protons. This note outlines the expected ¹H NMR spectrum and a standardized protocol for its acquisition.

Predicted ¹H NMR Data

Due to the limited availability of a public experimental spectrum for this compound, the following table summarizes the predicted ¹H NMR data based on the analysis of its chemical structure and known chemical shifts for similar functional groups. The proton numbering corresponds to the structure in Figure 1.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (-OCH₃)3.6 - 3.7Singlet3HN/A
H-b (-CH₂-COO)2.3 - 2.5Triplet2H~7.5
H-c (-CH₂-CH₂-COO)1.6 - 1.8Triplet2H~7.5
H-2e, H-6e (Piperidine, equatorial)3.3 - 3.5Multiplet2H-
H-2a, H-6a (Piperidine, axial)2.8 - 3.0Multiplet2H-
H-4 (Piperidine)1.8 - 2.0Multiplet1H-
H-3e, H-5e (Piperidine, equatorial)1.9 - 2.1Multiplet2H-
H-3a, H-5a (Piperidine, axial)1.3 - 1.5Multiplet2H-
N-H (Piperidine)8.5 - 9.5Broad Singlet2HN/A

Note: The chemical shifts for the piperidine ring protons are complex and may overlap. The distinction between axial (a) and equatorial (e) protons is based on typical shielding effects in a chair conformation. The N-H protons of the hydrochloride salt are expected to be broad and may exchange with deuterium in protic solvents.

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Materials and Equipment

  • This compound (purity ≥ 95%)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) or other appropriate internal standard

  • Volumetric flasks and pipettes

  • Vortex mixer and centrifuge (optional)

2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • If an internal standard is required, add a small, accurately measured amount of TMS. For deuterated water (D₂O), a different standard like DSS may be used.

  • Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Ensure the solution is clear and free of any particulate matter. If not, a quick centrifugation and transfer of the supernatant to a new NMR tube is recommended.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Set the following acquisition parameters (example for a 400 MHz spectrometer):

    • Pulse Program: Standard 1D proton (zg30)

    • Number of Scans (NS): 16 or 32 (adjust based on sample concentration)

    • Receiver Gain (RG): Set automatically or adjust manually to avoid clipping

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds

    • Spectral Width (SW): 16 ppm (centered around 6 ppm)

    • Temperature: 298 K (25 °C)

  • Acquire the ¹H NMR spectrum.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Visualization

The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data in the table.

Figure 1. Chemical structure of this compound with proton assignments.

Conclusion

This application note provides a framework for the ¹H NMR analysis of this compound. The predicted spectral data serves as a useful reference for spectrum interpretation, and the detailed experimental protocol ensures reproducible and high-quality data acquisition. This information is valuable for the routine characterization and quality control of this important pharmaceutical intermediate.

Application Notes and Protocols for Mass Spectrometry Analysis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and drug development. Accurate and robust analytical methods for its characterization and quantification are crucial for pharmacokinetic studies, metabolism profiling, and quality control. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a highly sensitive and selective platform for the analysis of this compound.

This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound. It covers sample preparation, LC-MS/MS methodology, and expected fragmentation patterns to guide researchers in developing and validating their analytical methods.

Chemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol [1]
Free Base Formula C₉H₁₇NO₂
Free Base Molecular Weight 171.24 g/mol [2]
Monoisotopic Mass (Free Base) 171.125928785 Da[2]
CAS Number 167414-87-1[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For non-biological matrices, such as in quality control of a drug substance, a simple "dilute and shoot" approach is often sufficient. For biological matrices like plasma or urine, protein precipitation is a common and effective method to remove interferences.

a) Dilute and Shoot (for non-biological samples)

This method is suitable for the analysis of pure compounds or simple formulations.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

  • Autosampler vials

Protocol:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Serially dilute the stock solution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to the desired concentration range for calibration standards.

  • Transfer the final solutions to autosampler vials for LC-MS analysis.

b) Protein Precipitation (for biological samples, e.g., plasma)

This method is used to remove proteins from biological samples that can interfere with the analysis and damage the LC column.

Materials:

  • Plasma sample containing Methyl 3-(piperidin-4-yl)propanoate

  • Internal Standard (IS) solution (e.g., a structurally similar compound)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Method:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Method:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

Data Presentation

Predicted Mass Spectrometry Data

In positive ESI mode, Methyl 3-(piperidin-4-yl)propanoate will be detected as its protonated molecule [M+H]⁺, where M is the free base. The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in positive ion mode.

Predicted Quantitative Data:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Methyl 3-(piperidin-4-yl)propanoate172.13112.1084.0815
Internal Standard (example)[M+H]⁺Fragment 1Fragment 2Optimized

Note: The m/z values and collision energies are predicted and should be optimized experimentally.

Predicted Fragmentation Pathway

The fragmentation of protonated Methyl 3-(piperidin-4-yl)propanoate is expected to proceed through characteristic pathways for piperidine derivatives, including alpha-cleavage and ring fragmentation.

Key Predicted Fragmentations:

  • [M+H]⁺ (m/z 172.13): The protonated molecular ion of the free base.

  • Loss of Methanol (CH₃OH): A potential neutral loss from the ester group, resulting in a fragment at m/z 140.12.

  • Loss of the Propanoate Moiety: Cleavage of the bond between the piperidine ring and the propanoate side chain.

  • Alpha-Cleavage: Fission of the C-C bonds adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines[4]. This can lead to the formation of stable iminium ions.

  • Ring Fission: Opening of the piperidine ring can lead to various smaller fragment ions.

A major predicted fragmentation pathway involves the loss of the methyl propanoate side chain to yield a fragment corresponding to the protonated piperidine ring with a vinyl group, followed by further fragmentation of the piperidine ring.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Drug Substance or Plasma) Dilution Dilution (for non-biological samples) Sample->Dilution Precipitation Protein Precipitation (for biological samples) Sample->Precipitation LC Liquid Chromatography (C18 Column) Dilution->LC Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Supernatant->LC MS Tandem Mass Spectrometry (ESI+, Positive Mode) LC->MS Quantification Quantification (MRM Transitions) MS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Predicted Fragmentation Pathway Diagram

fragmentation_pathway Parent [M+H]⁺ m/z 172.13 Fragment1 Loss of CH₃OH [M+H-CH₃OH]⁺ m/z 140.12 Parent->Fragment1 - CH₃OH Fragment2 Loss of C₄H₇O₂ radical [C₅H₁₀N]⁺ m/z 84.08 Parent->Fragment2 - •CH₂CH₂COOCH₃ Fragment3 Loss of C₃H₅O₂ radical [C₆H₁₂N]⁺ m/z 98.10 Parent->Fragment3 - •CH₂COOCH₃ Fragment4 Loss of C₂H₅COOCH₃ [C₅H₁₀N]⁺ m/z 84.08 Fragment3->Fragment4 - CH₂

Caption: Predicted fragmentation pathway of protonated Methyl 3-(piperidin-4-yl)propanoate.

References

Application Notes and Protocols for In-Vitro Evaluation of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a synthetic organic compound featuring a piperidine moiety.[1] The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[2][3][4][5] The hydrochloride salt form of this compound enhances its aqueous solubility and stability, making it amenable for use in various in-vitro assay systems.[1]

These application notes provide detailed protocols for investigating the in-vitro pharmacological profile of this compound, with a focus on two common therapeutic areas for piperidine-containing compounds: acetylcholinesterase (AChE) inhibition and muscarinic acetylcholine receptor (mAChR) modulation.

Potential In-Vitro Applications

Based on the known bioactivities of structurally related piperidine derivatives, this compound is a candidate for investigation in the following areas:

  • Neurodegenerative Diseases: As an inhibitor of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1]

  • Cognitive Disorders: Through modulation of muscarinic acetylcholine receptors, which play a crucial role in learning and memory.[1]

Section 1: Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric in-vitro assay to determine the inhibitory activity of this compound against acetylcholinesterase. The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine iodide (ATCI) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), measurable at 412 nm.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

workflow_ache cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, DTNB, and Test Compound add_components Add Buffer, DTNB, Enzyme, and Test Compound/ Vehicle to 96-well plate prep_reagents->add_components pre_incubate Pre-incubate at 37°C for 15 minutes add_components->pre_incubate add_substrate Initiate reaction by adding ATCI pre_incubate->add_substrate incubate_read Incubate at 37°C and read absorbance at 412 nm kinetically for 10-20 min add_substrate->incubate_read calc_inhibition Calculate % Inhibition incubate_read->calc_inhibition plot_curve Plot % Inhibition vs. log[Compound] calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Materials and Reagents
  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate Buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of absorbance measurement at 412 nm

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a stock solution of AChE in the assay buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO) and create a serial dilution series.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of test compound solution at various concentrations (or vehicle for control wells).

      • 10 µL of AChE solution.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using non-linear regression analysis.[6]

Data Presentation

Table 1: Hypothetical Acetylcholinesterase Inhibition Data for this compound

Compound Concentration (µM)Mean Reaction Rate (mAU/min)Standard Deviation% Inhibition
0 (Vehicle)50.22.50
0.145.12.110.2
135.81.828.7
1024.91.550.4
10010.30.879.5
10002.10.495.8

Section 2: Muscarinic Acetylcholine Receptor (M2) Signaling Assay

This protocol describes a cell-based assay to determine the functional activity of this compound at the M2 muscarinic acetylcholine receptor, a Gi/o-coupled GPCR. Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to the test compound.

Signaling Pathway: M2 Muscarinic Receptor

M2_pathway compound Methyl 3-(piperidin-4-yl) propanoate hydrochloride (Agonist) receptor M2 Muscarinic Receptor (GPCR) compound->receptor Binds and Activates g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Conversion by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., decreased heart rate, neuronal inhibition) pka->cellular_response Phosphorylates Targets

Caption: Simplified M2 muscarinic receptor signaling pathway.

Materials and Reagents
  • This compound

  • HEK293 or CHO cells stably expressing the human M2 muscarinic receptor

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

Experimental Protocol
  • Cell Culture and Seeding:

    • Culture M2 receptor-expressing cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.[7]

    • Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Assay Procedure:

    • Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

    • Add this compound at various concentrations to the wells.

    • To stimulate cAMP production, add a submaximal concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the cAMP concentration in each well.

    • Normalize the data to the response produced by forskolin alone (100%) and the basal level (0%).

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

Data Presentation

Table 2: Hypothetical M2 Receptor Agonist Activity of this compound

Compound Concentration (nM)Mean cAMP Level (pmol/well)Standard Deviation% Inhibition of Forskolin Response
Basal1.20.2N/A
Forskolin (10 µM)25.81.50
0.124.51.35.3
120.11.123.2
1013.50.950.0
1005.80.681.3
10002.50.494.7

Conclusion

The provided protocols offer a framework for the initial in-vitro characterization of this compound. These assays can establish its potential as an acetylcholinesterase inhibitor and a modulator of muscarinic receptors, providing valuable data for further drug discovery and development efforts. Researchers should optimize assay conditions, such as enzyme/cell concentrations and incubation times, for their specific experimental setup.

References

Application Note and Protocol: Preparation and Stability of Methyl 3-(piperidin-4-yl)propanoate hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a chemical compound frequently utilized in pharmaceutical research and as a building block in medicinal chemistry for the development of new therapeutic agents.[1] Its hydrochloride salt form generally enhances aqueous solubility and stability, making it more amenable for use in various experimental settings compared to its free base.[1] This document provides detailed protocols for the preparation of solutions of this compound and for the assessment of their stability over time.

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 167414-87-1[2][3]
Molecular Formula C₉H₁₈ClNO₂[1][3]
Molecular Weight 207.70 g/mol [3]
Solubility High solubility in polar protic solvents (e.g., water, methanol, ethanol).[1] Limited solubility in non-polar solvents.[1][1]
Storage Store long-term in a cool, dry place.[2]

3. Solution Preparation Protocols

Proper solution preparation is critical for obtaining accurate and reproducible experimental results. The following protocols outline the steps for preparing aqueous and organic solutions of this compound.

3.1. Materials

  • This compound powder

  • Deionized water (for aqueous solutions)

  • Anhydrous ethanol or Dimethyl sulfoxide (DMSO) (for organic solutions)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Spatula

  • Pipettes

  • 0.22 µm syringe filters (optional, for sterile applications)

3.2. Protocol for Preparing a 10 mM Aqueous Stock Solution

  • Calculate the required mass: For 10 mL of a 10 mM solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.010 L * 207.70 g/mol * 1000 mg/g = 20.77 mg

  • Weigh the compound: Accurately weigh 20.77 mg of this compound using an analytical balance.

  • Dissolution: Transfer the weighed powder to a 10 mL volumetric flask. Add approximately 7-8 mL of deionized water.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Final Volume Adjustment: Once dissolved, bring the solution to the final volume of 10 mL with deionized water.

  • Filtration (Optional): If a sterile solution is required, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C, protected from light. It is recommended to prepare fresh solutions for optimal results.

3.3. Protocol for Preparing a 10 mM Organic Stock Solution (Ethanol or DMSO)

  • Calculate and weigh: Follow steps 1 and 2 from the aqueous protocol to weigh out 20.77 mg of the compound.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 7-8 mL of the chosen solvent (anhydrous ethanol or DMSO).

  • Mixing: Stir the mixture until the solid is completely dissolved.

  • Final Volume Adjustment: Bring the solution to the final volume of 10 mL with the same solvent.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. Note that DMSO solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles.

4. Solution Stability Assessment Protocol

The stability of the prepared solution should be evaluated to ensure its integrity over the intended period of use. Esters are susceptible to degradation, primarily through hydrolysis.[][5] This protocol describes a general method for assessing stability using High-Performance Liquid Chromatography (HPLC).

4.1. Experimental Workflow for Stability Testing

The overall workflow for preparing and assessing the stability of the solution is depicted in the following diagram.

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_forced Forced Degradation start Weigh Compound dissolve Dissolve in Solvent start->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol store_initial Store Aliquots at Specified Conditions adjust_vol->store_initial timepoint Collect Samples at Time Points (T0, T1, T2...) store_initial->timepoint Long-Term & Accelerated Conditions stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) store_initial->stress Initial Solution (T0) hplc_analysis HPLC Analysis timepoint->hplc_analysis data_analysis Data Analysis (% Remaining vs. Time) hplc_analysis->data_analysis stress_analysis Identify Degradation Products data_analysis->stress_analysis Compare Degradants stress->stress_analysis stress_analysis->data_analysis Inform Stability-Indicating Method

Caption: Workflow for solution preparation and stability assessment.

4.2. Materials for Stability Study

  • Prepared stock solution of this compound

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

  • pH meter

  • Temperature and humidity-controlled chambers

  • Photostability chamber

4.3. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and to establish a stability-indicating analytical method.[6]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis. Esters are particularly susceptible to base-catalyzed hydrolysis.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store an aliquot of the stock solution at 60°C for 7 days.

  • Photostability: Expose an aliquot of the stock solution to light conditions as per ICH Q1B guidelines.

4.4. Long-Term Stability Protocol

  • Storage: Dispense aliquots of the prepared stock solution into appropriate vials and store them under the desired long-term conditions (e.g., 2-8°C and 25°C/60% RH).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Analyze the samples by HPLC as described below.

4.5. HPLC Method (Example)

A validated stability-indicating HPLC method should be used.[] The following is a starting point for method development:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5. Data Presentation

The results of the stability study should be presented in a clear and organized manner.

Table 2: Example Stability Data for a 10 mM Aqueous Solution

Storage ConditionTime Point (Months)% of Initial Concentration RemainingAppearance
2-8°C 0100.0Clear, colorless
199.8Clear, colorless
399.5Clear, colorless
699.1Clear, colorless
1298.5Clear, colorless
25°C / 60% RH 0100.0Clear, colorless
198.2Clear, colorless
395.6Clear, colorless
691.3Clear, colorless
1285.4Clear, colorless

This application note provides a comprehensive guide for the preparation and stability testing of this compound solutions. Adherence to these protocols will help ensure the quality and reliability of experimental data generated using this compound. The stability of the compound in solution is dependent on storage conditions, with degradation being more pronounced at higher temperatures. For long-term storage, it is recommended to keep aqueous solutions at 2-8°C and organic solutions at -20°C.

References

Application Notes and Protocols: Methyl 3-(piperidin-4-yl)propanoate hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a valuable chemical intermediate widely utilized in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, featuring a secondary amine within the piperidine ring and a methyl ester, makes it a versatile building block for creating a diverse range of molecules, particularly in the development of central nervous system agents and opioid analgesics.[1] The piperidine scaffold is a common motif in many FDA-approved drugs, and the propanoate side chain offers a convenient handle for further molecular modifications.

This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in the synthesis of the potent, short-acting opioid analgesic, Remifentanil.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, Methyl 3-(piperidin-4-yl)propanoate, is provided in the table below. The hydrochloride salt is typically used to improve solubility and stability.[2]

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂PubChem
Molecular Weight171.24 g/mol PubChem
IUPAC Namemethyl 3-(piperidin-4-yl)propanoatePubChem
CAS Number71879-50-0PubChem
AppearanceClear yellow oil (free base)[2]

Table 1: Physicochemical properties of Methyl 3-(piperidin-4-yl)propanoate.

Applications in Drug Synthesis: Synthesis of Remifentanil

Methyl 3-(piperidin-4-yl)propanoate is a key intermediate in the synthesis of Remifentanil, a potent, short-acting µ-opioid receptor agonist used for analgesia and sedation.[2] The synthesis typically begins with the Aza-Michael addition of 4-piperidone with methyl acrylate to form methyl 3-(4-oxopiperidin-1-yl)propanoate, which is then converted to Remifentanil through a multi-step process.[2][3][4]

Synthetic Pathway Overview

The overall synthetic scheme for Remifentanil starting from 4-piperidone is depicted below. This pathway highlights the formation of the key intermediate, methyl 3-(4-oxopiperidin-1-yl)propanoate, and its subsequent elaboration to the final active pharmaceutical ingredient (API).

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Strecker Reaction cluster_2 Step 3: Acylation cluster_3 Step 4: Ester Formation 4-Piperidone_hydrochloride 4-Piperidone hydrochloride Intermediate_1 Methyl 3-(4-oxopiperidin-1-yl)propanoate 4-Piperidone_hydrochloride->Intermediate_1 K2CO3, Methanol (or other base/solvent system) Methyl_acrylate Methyl acrylate Methyl_acrylate->Intermediate_1 Intermediate_2 Methyl 3-(4-phenylamino-4-cyanopiperidin-1-yl)propanoate Intermediate_1->Intermediate_2 Acetic acid, Methanol Aniline Aniline Aniline->Intermediate_2 Potassium_cyanide Potassium cyanide Potassium_cyanide->Intermediate_2 Intermediate_3 Methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate Intermediate_2->Intermediate_3 Toluene, Triethylamine Propionyl_chloride Propionyl chloride Propionyl_chloride->Intermediate_3 Remifentanil_HCl Remifentanil hydrochloride Intermediate_3->Remifentanil_HCl Methanolysis HCl_in_Methanol HCl in Methanol HCl_in_Methanol->Remifentanil_HCl

Caption: Synthetic pathway for Remifentanil.
Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Remifentanil.

StepReactionProductYield (%)Reference
1Aza-Michael AdditionMethyl 3-(4-oxopiperidin-1-yl)propanoate76 - 88[2][3]
2Strecker ReactionMethyl 3-(4-phenylamino-4-cyanopiperidin-1-yl)propanoate45[3]
3AcylationMethyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate99[5]
4MethanolysisRemifentanil hydrochloride62[5]

Table 2: Summary of yields for the synthesis of Remifentanil and its intermediates.

Experimental Protocols

The following protocols are adapted from published literature and patents for the synthesis of Remifentanil.[2][3][5]

Protocol 1: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate

This protocol describes the Aza-Michael addition of 4-piperidone hydrochloride and methyl acrylate.

Materials:

  • 4-piperidone hydrate hydrochloride

  • Methyl acrylate

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulphate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a suspension of 4-piperidone hydrate hydrochloride (125 g, 0.81 mol) and methyl acrylate (96 ml, 1.07 mol) in methanol (800 mL), add potassium carbonate (169 g, 1.22 mol) at room temperature.[5]

  • Stir the suspension at room temperature for 4 hours.[5]

  • Filter the suspension and concentrate the filtrate to a residue.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulphate.[2]

  • Concentrate the organic phase under reduced pressure to yield methyl 3-(4-oxopiperidin-1-yl)propanoate as an oil that may solidify upon standing.[3]

Protocol 2: Synthesis of Remifentanil from Methyl 3-(4-oxopiperidin-1-yl)propanoate

This multi-step protocol outlines the conversion of the intermediate from Protocol 4.1 to Remifentanil hydrochloride.

Step 2a: Strecker Reaction

Materials:

  • Methyl 3-(4-oxopiperidin-1-yl)propanoate

  • Aniline

  • Acetic acid

  • Potassium cyanide (KCN)

  • Methanol

  • Water

Procedure:

  • To a stirred mixture of methyl 3-(4-oxopiperidin-1-yl)propanoate (180 g, 0.97 mol), aniline (143 ml, 1.57 mol), and acetic acid (145 ml, 2.54 mol) in methanol (900 ml), add a solution of potassium cyanide (50 g, 1.02 mol) in water (160 ml) dropwise at room temperature over 30 minutes.[3]

  • Stir the mixture at 60 °C for four hours.[5]

  • Add 350 ml of water and allow the mixture to stir at 0 °C overnight.[3]

  • Filter the mixture with vacuum and wash the solid with a 1:1 mixture of water and methanol to yield methyl 3-(4-phenylamino-4-cyanopiperidin-1-yl)propanoate as a white solid.[3]

Step 2b: Acylation

Materials:

  • Methyl 3-(4-phenylamino-4-cyanopiperidin-1-yl)propanoate

  • Propionyl chloride

  • Toluene

  • Triethylamine

  • Potassium carbonate solution (25%)

Procedure:

  • Add propionyl chloride (9.5 ml, 108.73 mmol) to a stirred solution of methyl 3-(4-phenylamino-4-cyanopiperidin-1-yl)propanoate (10 g, 34.80 mmol) in toluene (100 ml).[3]

  • Reflux the mixture for 3 hours.[3]

  • Gradually add triethylamine (5 ml, 35.92 mmol) over 1 hour and continue stirring overnight.[3]

  • Cool the mixture to room temperature and pour it into a 25% potassium carbonate solution (100 ml).[3]

  • Separate the layers and extract the aqueous layer with toluene (2 x 60 ml).[3]

  • Combine the organic layers, dry over magnesium sulphate, filter, and concentrate under vacuum to yield methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate as an oil.[5]

Step 2c: Methanolysis to Remifentanil Hydrochloride

Materials:

  • Methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate

  • 3.4 M solution of hydrogen chloride in methanol

Procedure:

  • Dissolve methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate (10.5 g, 30.66 mmol) in a 3.4 M solution of hydrogen chloride in methanol (72 ml).[5]

  • Stir the solution at room temperature for 24 hours, during which a white precipitate will form.[5]

  • Cool the mixture to 0 °C and continue stirring for 3 hours.[5]

  • Filter the mixture to yield Remifentanil hydrochloride as a white solid.[5]

Experimental Workflow and Signaling Pathway

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a target compound using this compound as an intermediate.

G cluster_workflow Experimental Workflow start Start: Reactants reaction Reaction Setup (Solvent, Temperature, Time) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS, Purity Analysis) purification->characterization end Final Product characterization->end G cluster_pathway µ-Opioid Receptor Signaling Remifentanil Remifentanil MOR µ-Opioid Receptor (GPCR) Remifentanil->MOR Binds to G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

References

Dosing Protocols for Novel Acetylcholinesterase Inhibitors in Animal Studies: A General Guideline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific in vivo or animal dosing studies for Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Therefore, the following application notes and protocols are provided as a general guideline for the preclinical evaluation of a novel acetylcholinesterase (AChE) inhibitor, hereafter referred to as "Compound X," in animal models. This document is intended for researchers, scientists, and drug development professionals to serve as a framework for designing and conducting such studies. All procedures involving animals must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).

Application Notes

The primary therapeutic application of acetylcholinesterase inhibitors is in the symptomatic treatment of neurodegenerative diseases, most notably Alzheimer's disease.[1][2] By inhibiting the acetylcholinesterase enzyme, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[1] The preclinical evaluation of a novel AChE inhibitor, such as Compound X, in animal models is a critical step to establish its efficacy, safety profile, and pharmacokinetic properties before consideration for clinical trials.[1]

Animal models of cognitive impairment are essential for this evaluation.[3][4] These can be pharmacological models, where cognitive deficits are induced by agents like scopolamine, or genetic models that recapitulate aspects of Alzheimer's disease pathology, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1).[4][5]

The selection of the animal species and strain, route of administration, dosage, and frequency of dosing are all critical parameters that need to be determined through careful dose-range finding and toxicity studies.[1]

Experimental Protocols

Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Animals: Male and female C57BL/6 mice, 8-10 weeks old.

Methodology:

  • Divide animals into groups of 3-5 per sex per dose level.

  • Administer Compound X at escalating single doses via the intended route of administration (e.g., oral gavage, intraperitoneal injection). Start with a low dose (e.g., 1 mg/kg) and increase geometrically (e.g., 3, 10, 30, 100 mg/kg).

  • Observe animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, such as changes in behavior, posture, motor activity, and autonomic signs (e.g., salivation, lacrimation).

  • Record body weight before dosing and at regular intervals throughout the observation period.

  • At the end of the study, perform gross necropsy.

Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.

Animals: Male Sprague-Dawley rats with jugular vein cannulation.

Methodology:

  • Divide animals into two groups for intravenous (IV) and oral (PO) administration.

  • For the IV group, administer Compound X as a single bolus injection (e.g., 1 mg/kg).

  • For the PO group, administer Compound X by oral gavage (e.g., 10 mg/kg).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via the jugular vein cannula.[6]

  • Process blood samples to obtain plasma and analyze the concentration of Compound X using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

Efficacy Study in a Scopolamine-Induced Amnesia Model

Objective: To evaluate the ability of Compound X to reverse cognitive deficits.

Animals: Male Swiss Webster mice.

Methodology:

  • Divide animals into treatment groups: Vehicle, Scopolamine + Vehicle, Scopolamine + Compound X (at various doses), and Scopolamine + Donepezil (positive control).

  • Administer Compound X or vehicle 60 minutes before the behavioral test.

  • Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the behavioral test to induce amnesia.

  • Conduct a behavioral test to assess learning and memory, such as the Morris Water Maze or Passive Avoidance test.[3][4]

  • Record and analyze behavioral parameters (e.g., escape latency in the Morris Water Maze, step-through latency in the Passive Avoidance test).

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of Compound X in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500250
Tmax (h) 0.081.0
AUC₀-inf (ng·h/mL) 8504250
t½ (h) 2.53.0
CL (mL/h/kg) 1176-
Vdss (L/kg) 3.5-
F (%) -50

Table 2: Hypothetical Efficacy of Compound X in the Morris Water Maze (Day 5 Trial)

Treatment GroupDose (mg/kg)Escape Latency (seconds)
Vehicle -20 ± 3
Scopolamine + Vehicle 155 ± 5
Scopolamine + Compound X 140 ± 4
Scopolamine + Compound X 325 ± 3
Scopolamine + Donepezil 122 ± 4

Visualizations

Signaling Pathway

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic Postsynaptic Neuron (Signal Transduction) Receptor->Postsynaptic Activation CompoundX Compound X (AChE Inhibitor) CompoundX->AChE Inhibition Presynaptic Presynaptic Neuron (ACh Release) Presynaptic->ACh Release

Caption: Acetylcholinesterase Inhibition Pathway.

Experimental Workflow

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetics & Safety cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Data Analysis & Decision Enzyme_Assay AChE Inhibition Assay (Determine IC50) Cell_Toxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) PK_Study Pharmacokinetic Study (IV & PO in Rats) Enzyme_Assay->PK_Study Acute_Tox Acute Toxicity Study (Dose-Range Finding in Mice) Efficacy_Model Efficacy in Animal Model (e.g., Scopolamine-induced amnesia) PK_Study->Efficacy_Model Behavioral_Tests Behavioral Assessment (e.g., Morris Water Maze) Data_Analysis Data Analysis and Interpretation Efficacy_Model->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: Preclinical Evaluation Workflow for a Novel AChE Inhibitor.

References

Application of Methyl 3-(piperidin-4-yl)propanoate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a versatile bifunctional molecule serving as a key building block in the synthesis of a variety of pharmacologically active compounds. Its inherent piperidine ring and the propanoate side chain offer multiple reaction sites for derivatization and molecular elaboration. This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in the synthesis of high-value medicinal compounds, including the potent opioid analgesic Remifentanil and novel antimicrobial agents. Furthermore, its relevance in the development of kinase inhibitors and acetylcholinesterase inhibitors is discussed, supported by visualizations of relevant signaling pathways and logical workflows.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of biological entities.[1][2][3] this compound, by virtue of its piperidine core and reactive ester functionality, presents a valuable starting point for the synthesis of complex molecules. Its application spans several therapeutic areas, most notably in the development of central nervous system (CNS) agents, analgesics, and anti-infectives.[1][4] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and data presented for easy interpretation.

Application in the Synthesis of Opioid Analgesics: The Case of Remifentanil

This compound is a key precursor in some synthetic routes towards Remifentanil, an ultra-short-acting µ-opioid agonist. The synthesis typically involves the initial reaction of 4-piperidone with methyl acrylate to form methyl 3-(4-oxopiperidin-1-yl)propanoate, a direct precursor that embodies the core structure of the target molecule.[5][6]

Synthetic Protocol: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate

This protocol outlines the synthesis of a key intermediate for Remifentanil, starting from 4-piperidone monohydrate hydrochloride.

Materials:

  • 4-piperidone monohydrate hydrochloride

  • Methyl acrylate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure: [5][7]

  • To a suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and methyl acrylate (1.3 equivalents) in methanol, add potassium carbonate (1.5 equivalents) at room temperature.

  • Stir the resulting suspension at room temperature for 4 hours.

  • Filter the mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Dissolve the residue in water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(4-oxopiperidin-1-yl)propanoate.

Quantitative Data:

Starting MaterialProductSolventBaseReaction TimeYieldReference
4-piperidone hydrate hydrochlorideMethyl 3-(4-oxopiperidin-1-yl)propanoateMethanolPotassium Carbonate4 hours76%[5][6]
Logical Workflow for Remifentanil Synthesis

The following diagram illustrates a common synthetic pathway to Remifentanil, highlighting the role of the piperidine propanoate intermediate.

G cluster_0 Synthesis of Remifentanil Intermediate cluster_1 Further Transformations 4-Piperidone 4-Piperidone Methyl 3-(4-oxopiperidin-1-yl)propanoate Methyl 3-(4-oxopiperidin-1-yl)propanoate 4-Piperidone->Methyl 3-(4-oxopiperidin-1-yl)propanoate Aza-Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Methyl 3-(4-oxopiperidin-1-yl)propanoate Intermediate_2 Strecker Reaction Product Methyl 3-(4-oxopiperidin-1-yl)propanoate->Intermediate_2 Aniline, KCN Intermediate_3 N-Acylation Product Intermediate_2->Intermediate_3 Propionyl chloride Remifentanil Remifentanil Intermediate_3->Remifentanil Esterification (MeOH, HCl)

A simplified workflow for the synthesis of Remifentanil.

Application in the Development of Antimicrobial Agents

The piperidin-4-one scaffold, a close structural relative of Methyl 3-(piperidin-4-yl)propanoate, is a valuable template for the development of novel antimicrobial agents.[2][4] Derivatives of piperidin-4-one have demonstrated significant activity against a range of bacterial and fungal pathogens.

Synthetic Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol describes a one-pot Mannich reaction to synthesize piperidin-4-one derivatives.[2]

Materials:

  • Ethyl methyl ketone

  • Benzaldehyde (or substituted benzaldehydes)

  • Ammonium acetate

  • Ethanol

Procedure: [2]

  • Dissolve ammonium acetate (0.1 mol) in 50 ml of ethanol.

  • To this solution, add the substituted aromatic aldehyde (0.1 mol), benzaldehyde (0.1 mol), and ethyl methyl ketone (0.1 mol).

  • Reflux the mixture for a specified time (typically several hours), monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-diaryl-3-methyl-4-piperidone.

Antimicrobial Activity of Piperidin-4-one Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of synthesized piperidin-4-one derivatives against various microbial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
1a 250500500>500[2]
2a 250250500>500[2]
3a 125250250>500[2]
Ampicillin 100100100-[2]
Terbinafine ---125[2]
Experimental Workflow for Antimicrobial Agent Synthesis and Testing

The diagram below outlines the general workflow from synthesis to biological evaluation of piperidin-4-one based antimicrobial agents.

cluster_0 Synthesis cluster_1 Biological Evaluation Ketone Ketone Piperidin-4-one Piperidin-4-one Ketone->Piperidin-4-one Aldehyde Aldehyde Aldehyde->Piperidin-4-one Amine_Source Ammonium Acetate Amine_Source->Piperidin-4-one Mannich Reaction Purification Purification Piperidin-4-one->Purification Characterization Spectroscopic Analysis Purification->Characterization Antimicrobial_Screening MIC Determination Characterization->Antimicrobial_Screening

Workflow for antimicrobial piperidin-4-one synthesis and evaluation.

Relevance in Kinase and Acetylcholinesterase Inhibition

PI3K/Akt/mTOR Signaling Pathway

While direct synthesis from this compound is not explicitly detailed in the readily available literature, the piperidine scaffold is a common feature in many PI3K/mTOR inhibitors.[8] These inhibitors are of significant interest in oncology as the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, controlling cell proliferation, survival, and metabolism.[9][10]

Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Acetylcholinesterase Inhibition

Derivatives of the piperidine scaffold have been investigated as acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's disease.[11][12] These inhibitors act by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft.

Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Piperidine_Inhibitor Piperidine-based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibits

Mechanism of acetylcholinesterase inhibition.

Conclusion

This compound and its structural precursors are valuable intermediates in medicinal chemistry. They provide a facile entry into the synthesis of complex molecules with diverse pharmacological activities, including potent analgesics and novel antimicrobial agents. The piperidine scaffold, central to this starting material, continues to be a fertile ground for the discovery of new therapeutics targeting a multitude of diseases. The protocols and data presented herein serve as a practical guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) to evaluate the biological activity of Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Based on the activity of structurally related piperidine derivatives, the primary putative targets for this compound class are acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (mAChRs). The following sections outline protocols for a colorimetric AChE inhibition assay, a radioligand binding assay for muscarinic receptors, and a cell-based calcium mobilization assay for functional assessment of mAChR modulation.

Application Note 1: High-Throughput Screening for Acetylcholinesterase Inhibition

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The structural similarity of this compound to known AChE inhibitors suggests its potential activity against this enzyme. This protocol describes a robust, colorimetric HTS assay for identifying and characterizing AChE inhibitors.

Principle

This assay is based on the Ellman method, which measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Signaling Pathway

AChE_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor Methyl 3-(piperidin-4-yl)propanoate hydrochloride Inhibitor->AChE Inhibits

Figure 1. Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocol

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0

  • This compound

  • Positive Control: Donepezil or a related potent AChE inhibitor.[1][2][3]

  • 384-well clear, flat-bottom microplates

  • Automated liquid handler and microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 3-fold dilution) in DMSO for IC50 determination.

  • Reagent Preparation:

    • AChE working solution: Dilute recombinant human AChE in assay buffer to the desired concentration.

    • Substrate/Chromogen solution: Prepare a solution of ATCh and DTNB in assay buffer.

  • Assay Plate Preparation: Using an automated liquid handler, dispense 50 nL of each test compound concentration, positive control, and DMSO (negative control) into the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the AChE working solution to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement: Add 10 µL of the ATCh/DTNB solution to each well to start the reaction. Immediately begin kinetic reading of the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table presents representative data for piperidine derivatives with AChE inhibitory activity. The activity of this compound would be compared to these benchmarks.

CompoundTargetAssay TypeIC50 (nM)
1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one HClAChEEnzyme Inhibition6.8
TAK-147AChEEnzyme Inhibition51.2
DonepezilAChEEnzyme Inhibition5.7
This compound AChE Enzyme Inhibition TBD

Data for related compounds are sourced from published literature.[1][4][5] TBD: To be determined.

Application Note 2: Radioligand Binding Assay for Muscarinic Acetylcholine Receptors

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[6] They are implicated in various physiological processes and are targets for a range of diseases. Piperidine derivatives have shown affinity for mAChRs. This application note describes a radioligand binding assay to determine the binding affinity of this compound for mAChR subtypes (M1-M5).

Principle

This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioligand displaced by the test compound is proportional to the affinity of the test compound for the receptor. The assay is typically performed using cell membranes expressing a specific mAChR subtype and a high-affinity radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Experimental Workflow

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing mAChR Subtype) start->prepare_membranes plate_reagents Plate Reagents: - Cell Membranes - [3H]-NMS (Radioligand) - Test Compound prepare_membranes->plate_reagents incubate Incubate to Reach Equilibrium plate_reagents->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (Ki Determination) scintillation->analyze end End analyze->end Calcium_Assay_Logic cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Agonist Agonist Binding to mAChR Gq_Activation Gq Protein Activation Agonist->Gq_Activation PLC_Activation PLC Activation Gq_Activation->PLC_Activation IP3_Production IP3 Production PLC_Activation->IP3_Production Ca_Release Ca2+ Release from ER IP3_Production->Ca_Release Fluorescence_Increase Increased Fluorescence Ca_Release->Fluorescence_Increase Antagonist Antagonist Binding to mAChR Block_Agonist Blocks Agonist Binding Antagonist->Block_Agonist No_Signal No Downstream Signaling Block_Agonist->No_Signal Fluorescence_No_Change No Change in Fluorescence No_Signal->Fluorescence_No_Change

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic routes are:

  • Catalytic Hydrogenation: This route typically involves the reduction of a pyridine precursor, such as Methyl 3-(pyridin-4-yl)propanoate, using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

  • Michael Addition: This pathway involves the conjugate addition of a piperidine derivative to methyl acrylate. A common starting material is 4-piperidone, which, after the Michael addition, requires a subsequent reduction of the ketone functionality.[1][2]

Q2: What are the critical process parameters to control during the synthesis?

A2: Careful control of reaction parameters is crucial for minimizing impurities. Key parameters include:

  • Temperature: Both catalytic hydrogenation and Michael addition are sensitive to temperature fluctuations, which can lead to side reactions.

  • Pressure: In catalytic hydrogenation, maintaining the optimal hydrogen pressure is essential for complete reduction.

  • Catalyst Selection and Loading: The choice and amount of catalyst in the hydrogenation step can significantly impact the reaction's efficiency and selectivity.

  • pH Control: During the formation of the hydrochloride salt, precise pH control is necessary to ensure proper salt formation and prevent the precipitation of impurities.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while extended times may promote the formation of degradation products.

Q3: What analytical methods are recommended for monitoring reaction progress and final product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product and quantifying impurities.[1]

  • Gas Chromatography (GC): GC is useful for analyzing volatile impurities and residual solvents.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help identify the structure of unknown impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with GC or LC (GC-MS, LC-MS) for impurity identification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Incomplete Reaction

Symptom: Analytical data (e.g., TLC, HPLC) shows the presence of significant amounts of starting material after the expected reaction time.

Potential Cause Troubleshooting Step Rationale
Catalytic Hydrogenation Route:
Inactive CatalystUse a fresh batch of catalyst or increase the catalyst loading.The catalyst may have lost activity due to improper storage or poisoning.
Insufficient Hydrogen PressureEnsure the reaction vessel is properly sealed and increase the hydrogen pressure within the recommended range.A higher pressure increases the concentration of hydrogen available for the reaction.
Low Reaction TemperatureIncrease the reaction temperature to the optimal level specified in the protocol.Higher temperatures can increase the reaction rate.
Michael Addition Route:
Insufficient Reaction TimeExtend the reaction time and monitor the progress by TLC or HPLC.The reaction may be slower than anticipated under the current conditions.
Low Reaction TemperatureIncrease the reaction temperature moderately.Elevated temperatures can accelerate the Michael addition.
Steric HindranceIf using a substituted piperidine, steric hindrance may slow the reaction. Consider using a more reactive methyl acrylate derivative or a stronger base if applicable.To overcome the energy barrier for nucleophilic attack.
Issue 2: Presence of Unexpected Impurities

Symptom: HPLC or GC-MS analysis reveals peaks that do not correspond to the starting materials or the desired product.

Potential Impurity Likely Source (Synthetic Route) Troubleshooting/Prevention
Partially Hydrogenated Intermediates (e.g., Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)propanoate)Catalytic HydrogenationIncrease reaction time, hydrogen pressure, or catalyst loading to ensure complete reduction of the pyridine ring.
Over-reduced Products (e.g., 3-(piperidin-4-yl)propan-1-ol)Catalytic HydrogenationUse a milder reducing agent or optimize reaction conditions (lower temperature, shorter time) to avoid reduction of the ester group.
N-Alkylated Piperidine Catalytic Hydrogenation (if using an alcohol solvent like methanol)Use a non-alcoholic solvent or a different catalyst to minimize N-alkylation.
Bis-adduct (e.g., Dimethyl 3,3'-(piperidine-1,4-diyl)dipropanoate)Michael AdditionUse a stoichiometric amount of methyl acrylate or add it slowly to the reaction mixture to minimize the secondary reaction with the product.
Polymeric Byproducts Michael AdditionControl the reaction temperature and avoid a large excess of methyl acrylate.[4]
Unreacted 4-Piperidone Michael Addition (if starting from 4-piperidone)Ensure the initial Michael addition goes to completion before the reduction step.
3-(Piperidin-4-yl)propanoic acid Both routes (during workup or storage)Ensure anhydrous conditions during the final workup and storage. The ester can hydrolyze in the presence of water.
Issue 3: Low Yield of Hydrochloride Salt

Symptom: The isolated yield of the final hydrochloride salt is lower than expected.

Potential Cause Troubleshooting Step Rationale
Incomplete PrecipitationCool the solution to a lower temperature or add a suitable anti-solvent to induce further precipitation.The product may be partially soluble in the crystallization solvent.
Incorrect pHCarefully adjust the pH to the optimal range for salt formation using a calibrated pH meter.An incorrect pH can lead to incomplete protonation of the piperidine nitrogen.
Product Loss During Filtration/WashingUse a minimal amount of cold solvent to wash the filtered solid.The hydrochloride salt may have some solubility in the washing solvent.
Inefficient Extraction of the Free BasePerform multiple extractions of the free base from the aqueous layer before the salt formation step.To maximize the recovery of the free base.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Methyl 3-(pyridin-4-yl)propanoate
  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl 3-(pyridin-4-yl)propanoate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or PtO₂) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 4-24 hours), monitoring the hydrogen uptake.

  • Workup: After the reaction is complete (monitored by TLC or HPLC), carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-(piperidin-4-yl)propanoate.

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the hydrochloride salt.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of Methyl 3-(piperidin-4-yl)propanoate HCl cluster_troubleshooting Troubleshooting Guide start Start Synthesis route_selection Choose Synthetic Route start->route_selection hydrogenation Catalytic Hydrogenation route_selection->hydrogenation Pyridine Precursor michael Michael Addition route_selection->michael Piperidine Derivative workup Workup & Isolation of Free Base hydrogenation->workup issue_incomplete Issue: Incomplete Reaction hydrogenation->issue_incomplete issue_impurities Issue: Unexpected Impurities hydrogenation->issue_impurities michael->workup michael->issue_incomplete michael->issue_impurities salt_formation Hydrochloride Salt Formation workup->salt_formation final_product Final Product salt_formation->final_product issue_yield Issue: Low Yield salt_formation->issue_yield solution_incomplete Solutions: - Check Catalyst Activity - Increase Pressure/Temp - Extend Reaction Time issue_incomplete->solution_incomplete solution_impurities Solutions: - Optimize Reaction Conditions - Stoichiometric Control - Proper Workup issue_impurities->solution_impurities solution_yield Solutions: - Optimize Precipitation - Control pH - Minimize Wash Loss issue_yield->solution_yield

Caption: Troubleshooting workflow for the synthesis of this compound.

Impurity_Formation cluster_hydrogenation Catalytic Hydrogenation Route cluster_michael Michael Addition Route start_H Methyl 3-(pyridin-4-yl)propanoate product_H Methyl 3-(piperidin-4-yl)propanoate start_H->product_H Complete Hydrogenation imp_partial_H Partially Hydrogenated Intermediates start_H->imp_partial_H Incomplete Hydrogenation imp_over_H Over-reduced Products product_H->imp_over_H Harsh Conditions start_M1 Piperidine Derivative product_M Methyl 3-(piperidin-4-yl)propanoate start_M1->product_M 1,4-Conjugate Addition start_M2 Methyl Acrylate start_M2->product_M 1,4-Conjugate Addition imp_bis_M Bis-adduct start_M2->imp_bis_M Side Reaction imp_poly_M Polymeric Byproducts start_M2->imp_poly_M Self-polymerization product_M->imp_bis_M Side Reaction

References

Technical Support Center: Purification of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 3-(piperidin-4-yl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as piperidin-4-ylpropanoate and methyl acrylate, byproducts from side reactions like the formation of dialkylated piperidine, and residual solvents used in the synthesis and workup.[1] Incomplete conversion to the hydrochloride salt can also leave the free base as an impurity.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using several analytical techniques. The most common are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of organic impurities by showing characteristic peaks that do not correspond to the product.[1]

  • Fourier Transform Infrared (FT-IR) Spectroscopy: Can help identify the presence of functional groups related to potential impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Q3: My purified product is an oil instead of a solid. What should I do?

A3: The presence of residual solvent or impurities can lower the melting point of the product, causing it to appear as an oil. Ensure all solvent has been removed under high vacuum. If it remains an oil, consider purifying it again using column chromatography or recrystallizing from a different solvent system. Conversion to the hydrochloride salt should also promote crystallization.

Q4: What is the expected solubility of this compound?

A4: As a hydrochloride salt, the compound is expected to have high solubility in polar protic solvents like water, methanol, and ethanol.[1] It will have moderate to low solubility in polar aprotic solvents and very low solubility in non-polar solvents like hexanes and diethyl ether.[1] This differential solubility is key for selecting appropriate recrystallization and chromatography solvents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The chosen solvent is too good, and the product remains in the mother liquor.- Use a solvent system where the product is highly soluble at high temperatures but poorly soluble at room temperature or below.- Try a mixed solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is cooled slowly to allow for maximum crystal formation.
Product Fails to Crystallize - The solution is not saturated.- Presence of significant impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure product.- Purify the crude material by column chromatography before attempting recrystallization.
Discolored Product (Yellow/Brown) Presence of colored impurities, possibly from oxidation or side reactions.- During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Peak Tailing in HPLC Analysis The basic piperidine nitrogen is interacting with acidic silanol groups on the silica-based column.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to suppress the silanol interactions.
Incomplete Conversion to Hydrochloride Salt Insufficient amount of HCl was used, or the reaction was incomplete.- Dissolve the product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent until precipitation is complete.

Experimental Protocols

Recrystallization Protocol

This is a common and effective method for purifying solid compounds.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with anti-solvents like diethyl ether or hexanes).

  • A good solvent will dissolve the compound when hot but not at room temperature. A promising system for similar hydrochloride salts is a mixture of a polar solvent like methanol or ethanol with a less polar anti-solvent like methyl ethyl ketone or diethyl ether.[2]

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., isopropanol) until the solid just dissolves.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography Protocol

This method is useful for separating the target compound from impurities with different polarities.

1. Stationary Phase and Mobile Phase Selection:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is a good starting point. To prevent peak tailing due to the basic nature of the piperidine, add a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent.

2. Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table provides representative data for the purification of a 10 g crude sample of this compound.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Solvents Used
Recrystallization 859875Isopropanol/Diethyl Ether
Column Chromatography 85>9965Dichloromethane:Methanol (95:5) + 0.5% Triethylamine
Acid-Base Extraction followed by Recrystallization 859770Dichloromethane, 1M HCl, 1M NaOH, Ethanol

Visualizations

Experimental Workflow for Purification Method Selection

PurificationWorkflow Purification Strategy for this compound start Crude Product check_impurities Initial Purity Assessment (TLC/NMR) start->check_impurities impurity_type Nature of Impurities? check_impurities->impurity_type polar_impurities Mainly Polar Impurities impurity_type->polar_impurities  Polar nonpolar_impurities Mainly Non-Polar Impurities impurity_type->nonpolar_impurities Non-Polar mixed_impurities Mixed Polarity Impurities impurity_type->mixed_impurities  Mixed acid_base Acid-Base Extraction polar_impurities->acid_base recrystallization Recrystallization nonpolar_impurities->recrystallization chromatography Column Chromatography mixed_impurities->chromatography final_product Pure Product (>98%) recrystallization->final_product acid_base->recrystallization chromatography->final_product

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting Logic for Failed Recrystallization

RecrystallizationTroubleshooting Troubleshooting Failed Recrystallization start No Crystals Form Upon Cooling check_saturation Is the solution cloudy or clear? start->check_saturation clear_solution Solution is Clear check_saturation->clear_solution Clear cloudy_solution Solution is Cloudy (Oiled Out) check_saturation->cloudy_solution Cloudy not_saturated Likely Not Saturated clear_solution->not_saturated too_much_solvent Too Much 'Good' Solvent cloudy_solution->too_much_solvent boil_off Boil off some solvent not_saturated->boil_off scratch_flask Scratch inner surface of the flask not_saturated->scratch_flask reheat_add_good Reheat and add more 'Good' Solvent too_much_solvent->reheat_add_good boil_off->scratch_flask add_antisolvent Add 'Poor' Solvent (Anti-solvent) success Crystals Form add_antisolvent->success seed_crystal Add a seed crystal scratch_flask->seed_crystal seed_crystal->success reheat_add_good->add_antisolvent

Caption: A logical guide to troubleshoot failed recrystallization attempts.

References

Technical Support Center: Synthesis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-(piperidin-4-yl)propanoate hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Michael addition reaction of 4-piperidone with methyl acrylate is showing low conversion. What are the potential causes and how can I improve the yield?

A1: Low conversion in the Michael addition step can be attributed to several factors:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. If the base is not strong enough to deprotonate the piperidone effectively, the reaction will be slow or incomplete. Ensure you are using an appropriate base, such as potassium carbonate, and that it is used in sufficient molar excess.

  • Reaction Temperature: While the reaction can proceed at room temperature, gently heating the mixture to 40-70°C may be necessary to drive the reaction to completion.[1] However, excessive heat can lead to side reactions.

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration. A typical reaction time is around 4 hours at room temperature.[1] Monitoring the reaction by TLC or GC-MS is recommended to determine the optimal reaction time.

  • Quality of Reagents: Ensure that the 4-piperidone and methyl acrylate are of high purity. Impurities can interfere with the reaction.

Q2: I am observing the formation of significant byproducts during the synthesis. What are the common side reactions and how can they be minimized?

A2: Byproduct formation is a common issue. Here are some likely side reactions and mitigation strategies:

  • Polymerization of Methyl Acrylate: Methyl acrylate can polymerize, especially in the presence of heat or impurities. To minimize this, add the methyl acrylate dropwise to the reaction mixture and maintain the recommended reaction temperature.

  • Formation of Dialkylated Products: The piperidine nitrogen can potentially react with a second molecule of methyl acrylate. Using a protecting group on the piperidine nitrogen, such as a Boc group, can prevent this. The protecting group can be removed in a subsequent step.

  • Retro-Dieckmann Reaction: In syntheses starting from N-substituted-4-piperidones that are themselves products of a Dieckmann cyclization, a retro-Dieckmann reaction can occur under basic conditions, leading to cleavage of the piperidone ring.[2] Careful control of the base and temperature is crucial.

Q3: The purification of the final product is proving difficult, and I am getting a low yield of pure hydrochloride salt. What are some effective purification strategies?

A3: Effective purification is key to obtaining a high yield of the desired product. Consider the following:

  • Extraction: After the initial reaction, a thorough extraction procedure is necessary to remove inorganic salts and other water-soluble impurities. Multiple extractions with a suitable organic solvent like ethyl acetate are recommended.[1]

  • Column Chromatography: For removing organic impurities that are close in polarity to the product, column chromatography on silica gel is an effective method.

  • Crystallization: The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as isopropanol.[3] This will help in removing any remaining impurities and isolating the product as a clean crystalline solid.

  • Hydrochloride Salt Formation: The formation of the hydrochloride salt itself is a purification step. Ensure the addition of hydrochloric acid (e.g., as a solution in methanol or isopropanol) is done carefully to precipitate the desired salt, leaving some impurities in the solution.[3]

Quantitative Data Summary

The following table summarizes various reaction conditions for key steps in the synthesis of Methyl 3-(piperidin-4-yl)propanoate and related intermediates.

StepReactantsBase/CatalystSolventTemperatureTimeYieldReference
Michael Addition 4-piperidone hydrate hydrochloride, Methyl acrylatePotassium carbonateMethanolRoom Temperature4 hoursNot specified[1]
Michael Addition 4-piperidone, Methyl acrylate-Inert organic solvent (e.g., methanol, acetonitrile)0°C to 40°C, then 40°C to 70°CNot specifiedNot specified[1]
Hydrogenation Methyl acrylateNi-containing ZIF-8Not specifiedOptimized conditionsNot specifiedTOF up to 200.8 h⁻¹[4]
Hydrogenation Methyl acrylateNi10Mo10Al catalystNot specified100°C23 hours (stable)89.5%[5]
Hydrochloride formation N-(4-cyano-1-(2-cyanoethyl)piperidin-4-yl)-N-phenylpropionamide35% HCl in methanolMethanolRoom Temperature25 hours78% (crude)[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate via Michael Addition[1]
  • To a suspension of 4-piperidone hydrate hydrochloride (125 g, 0.81 mol) and methyl acrylate (96 ml, 1.07 mol) in methanol (800 mL), add potassium carbonate (169 g, 1.22 mol) at room temperature.

  • Stir the solution at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solution to remove inorganic salts.

  • Concentrate the filtrate to a residue.

  • Dissolve the residue in water (170 ml) and extract with ethyl acetate (1 L).

  • Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 250 ml).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Hydrogenation of the Pyridine Ring

Note: This is a general procedure; specific catalysts and conditions may vary.

  • Dissolve the pyridine-containing precursor in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add a hydrogenation catalyst (e.g., Platinum on carbon, Palladium on carbon, or a single-atom catalyst like Ni-N4).[4]

  • Place the reaction mixture in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.0 MPa).[5]

  • Stir the reaction at the appropriate temperature (e.g., 100°C) for the required time.[5]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product.

Protocol 3: Formation of the Hydrochloride Salt[3]
  • Dissolve the free base of Methyl 3-(piperidin-4-yl)propanoate in a suitable solvent, such as isopropanol or methanol.

  • Slowly add a solution of 35% hydrochloric acid in methanol (or another suitable solvent) to the stirred solution.

  • Continue stirring at room temperature. A precipitate should form.

  • If necessary, cool the mixture in an ice bath to promote further precipitation.

  • Filter the precipitate and wash it with a small amount of cold solvent (e.g., isopropanol).

  • Dry the solid under vacuum to obtain this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Amination / Further Modification cluster_step3 Step 3: Hydrogenation (if starting from Pyridine derivative) cluster_step4 Step 4: Hydrochloride Salt Formation 4-Piperidone 4-Piperidone Methyl_3-(4-oxopiperidin-1-yl)propanoate Methyl_3-(4-oxopiperidin-1-yl)propanoate 4-Piperidone->Methyl_3-(4-oxopiperidin-1-yl)propanoate K2CO3, MeOH Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Methyl_3-(4-oxopiperidin-1-yl)propanoate Intermediate_Ester Methyl 3-(4-oxopiperidin-1-yl)propanoate Modified_Intermediate Modified Piperidine Intermediate Intermediate_Ester->Modified_Intermediate Various Reagents Free_Base Methyl 3-(piperidin-4-yl)propanoate (free base) Pyridine_Precursor Methyl 3-(pyridin-4-yl)acrylate Methyl_3-(piperidin-4-yl)propanoate_base Methyl 3-(piperidin-4-yl)propanoate (free base) Pyridine_Precursor->Methyl_3-(piperidin-4-yl)propanoate_base H2, Catalyst (e.g., Pt/C) Final_Product This compound Free_Base->Final_Product HCl Troubleshooting Start Low Yield Issue Check_Michael_Addition Is Michael Addition Incomplete? Start->Check_Michael_Addition Improve_Michael_Addition Increase temperature Check base stoichiometry Increase reaction time Check_Michael_Addition->Improve_Michael_Addition Yes Check_Purification Are there purification losses? Check_Michael_Addition->Check_Purification No Optimize_Purification Optimize extraction Use column chromatography Optimize recrystallization Check_Purification->Optimize_Purification Yes Check_Side_Reactions Are there significant side reactions? Check_Purification->Check_Side_Reactions No Minimize_Side_Reactions Control temperature Use protecting groups Add reagents dropwise Check_Side_Reactions->Minimize_Side_Reactions Yes

References

Side reactions to avoid with Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two main reactive sites: the secondary amine within the piperidine ring and the methyl ester group. The piperidine nitrogen is nucleophilic and basic, while the methyl ester is susceptible to hydrolysis and other nucleophilic attacks at the carbonyl carbon. As the compound is a hydrochloride salt, the piperidine nitrogen is protonated, reducing its nucleophilicity until a base is added.

Q2: Under what conditions can the methyl ester group hydrolyze?

A2: The methyl ester can hydrolyze to the corresponding carboxylic acid under both acidic and basic conditions.[1][2][3]

  • Acidic Hydrolysis: Heating with an excess of water in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄) will drive the equilibrium towards the carboxylic acid and methanol.[1][3][4] This reaction is reversible.[1]

  • Basic Hydrolysis (Saponification): Heating with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) leads to the formation of the carboxylate salt and methanol.[2][3][5] This reaction is irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[4]

Q3: Can transesterification occur? What are the typical conditions?

A3: Yes, transesterification is a potential side reaction if other alcohols are present in the reaction mixture, especially under acidic or basic catalysis.[6][7]

  • Base-Catalyzed: An alkoxide (e.g., sodium ethoxide in ethanol) can displace the methoxy group to form a new ester. This is a common side reaction to be aware of when using alkoxide bases.[6]

  • Acid-Catalyzed: A strong acid can protonate the carbonyl group, making it more susceptible to nucleophilic attack by another alcohol.[6][7] To minimize this, it's best to use the same alcohol as the ester solvent (i.e., methanol for a methyl ester).

Q4: What are the common side reactions involving the piperidine nitrogen?

A4: Once deprotonated from its hydrochloride salt form to the free secondary amine, the piperidine nitrogen is nucleophilic and can undergo several reactions:

  • N-Alkylation: Reaction with alkyl halides can lead to N-alkylation. Overalkylation to form a quaternary ammonium salt is a common side product, especially if an excess of the alkylating agent is used or if the reaction is not carefully controlled.[8][9][10]

  • N-Acylation: Reaction with acyl chlorides or acid anhydrides will form an N-acyl derivative (an amide).[9]

  • Reaction with Carbonyls: Secondary amines react with aldehydes or ketones to form enamines.[11]

Q5: Is intramolecular cyclization a concern with this molecule?

A5: Yes, intramolecular cyclization to form a lactam (a cyclic amide) is a potential side reaction, particularly under conditions that favor amide bond formation.[12][13][14][15] This involves the nucleophilic piperidine nitrogen attacking the electrophilic carbonyl carbon of the ester. This is a possibility especially if the reaction is heated.

Troubleshooting Guides

Problem 1: Unwanted Hydrolysis of the Methyl Ester
Symptom Possible Cause Recommended Solution
Isolation of a carboxylic acid or carboxylate salt instead of the expected ester product.Presence of water under acidic or basic conditions.Ensure all reagents and solvents are anhydrous. If aqueous workup is necessary, perform it at low temperatures and quickly. Avoid prolonged exposure to strong acids or bases.
Low yield of the desired ester-containing product.Partial hydrolysis during the reaction or workup.Use buffered conditions if possible. For basic reactions, consider using non-hydroxide bases like carbonates or hindered amine bases (e.g., DIPEA) if compatible with the reaction.
Problem 2: Side Reactions at the Piperidine Nitrogen
Symptom Possible Cause Recommended Solution
Formation of N-alkylated or N-acylated byproducts.The piperidine nitrogen is deprotonated and acting as a nucleophile.Protect the piperidine nitrogen. Use a suitable protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to temporarily block the reactivity of the amine.[16] These groups can be removed later in the synthesis.[16]
A complex mixture of products, including di-alkylated species.Over-reactivity of the piperidine nitrogen.If protection is not an option, carefully control the stoichiometry of reagents. For N-alkylation, slowly adding the alkylating agent to a solution where the piperidine compound is in excess can favor mono-alkylation.[8]
Formation of an enamine byproduct.Reaction with an aldehyde or ketone in the reaction mixture.Protect the piperidine nitrogen. If the carbonyl compound is a necessary reagent, consider alternative synthetic routes or protecting the carbonyl group if feasible.
Problem 3: Formation of an Intramolecular Lactam
Symptom Possible Cause Recommended Solution
A byproduct with a mass corresponding to the loss of methanol (CH₃OH) from the starting material is observed.Intramolecular cyclization of the amino ester.[12][17]Run the reaction at a lower temperature. Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) to prevent the intramolecular nucleophilic attack.[16]

Key Experimental Protocols

Protocol: N-Protection of Methyl 3-(piperidin-4-yl)propanoate with a Boc Group

This protocol is a general procedure to prevent side reactions at the piperidine nitrogen.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Suspend this compound (1 equivalent) in the anhydrous solvent.

  • Add the non-nucleophilic base (approximately 2.2 equivalents) to the suspension and stir until the solid dissolves, indicating the formation of the free amine.

  • Cool the solution in an ice bath.

  • Add Di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup to remove the base and any excess (Boc)₂O.

  • Dry the organic layer, concentrate, and purify the resulting N-Boc protected product, typically by column chromatography.

Visualizations

Logical Flowchart for Troubleshooting

Troubleshooting_Flowchart start Experiment with Methyl 3-(piperidin-4-yl)propanoate HCl issue Unexpected Side Product? start->issue ester_issue Side Reaction at Ester? issue->ester_issue Yes end Successful Reaction issue->end No amine_issue Side Reaction at Amine? ester_issue->amine_issue No hydrolysis Hydrolysis Product (Carboxylic Acid) ester_issue->hydrolysis Is it Hydrolysis? transester Transesterification Product ester_issue->transester Is it Transesterification? alkylation N-Alkylation / N-Acylation Product amine_issue->alkylation Is it N-Alkylation/Acylation? lactam Lactam Formation amine_issue->lactam Is it Lactam Formation? solution1 Use Anhydrous Conditions Avoid Strong Acid/Base hydrolysis->solution1 solution2 Use Matching Alcohol as Solvent transester->solution2 solution3 Protect Piperidine Nitrogen (e.g., Boc) Control Stoichiometry alkylation->solution3 solution4 Lower Reaction Temperature Protect Piperidine Nitrogen lactam->solution4

Caption: Troubleshooting flowchart for side reactions.

Signaling Pathway of Potential Side Reactions

Side_Reactions sub Methyl 3-(piperidin-4-yl)propanoate (Free Amine Form) hydrolysis 3-(Piperidin-4-yl)propanoic Acid sub->hydrolysis H₂O, H⁺ or OH⁻ transester Alkyl 3-(piperidin-4-yl)propanoate sub->transester R'OH, H⁺ or R'O⁻ alkylation N-Alkyl Product sub->alkylation R'-X (Alkyl Halide) acylation N-Acyl Product (Amide) sub->acylation R'COCl (Acyl Chloride) lactam Octahydropyrido[1,2-a]pyridin-6-one (Lactam) sub->lactam Heat / Base (Intramolecular)

Caption: Potential side reaction pathways.

References

Technical Support Center: Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability of Methyl 3-(piperidin-4-yl)propanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which contains a methyl ester and a secondary amine within a piperidine ring, the primary degradation pathways are anticipated to be hydrolysis and oxidation.[1][2] Thermal and photolytic degradation can also occur under specific stress conditions.[3]

  • Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding 3-(piperidin-4-yl)propanoic acid and methanol.[4] Basic conditions are expected to cause more significant degradation compared to acidic or neutral conditions.[5]

  • Oxidation: The secondary amine in the piperidine ring is a potential site for oxidation.[6] This can lead to the formation of various degradation products, including N-oxides, imines, and ring-opened byproducts.[7]

  • Thermal Degradation: As an amine hydrochloride salt, thermal stress can lead to decomposition, although specific pathways are highly dependent on the temperature and duration of exposure.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce photolytic degradation, potentially through radical mechanisms.[3]

Q2: How should I store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place, protected from light.[8] For extended storage, maintaining the compound in a tightly sealed container at low temperatures (e.g., -20°C) is advisable to minimize both hydrolytic and oxidative degradation.

Q3: What are the likely degradation products I should be looking for in my stability studies?

A3: The primary degradation products to monitor for are:

  • 3-(piperidin-4-yl)propanoic acid: The product of ester hydrolysis.

  • N-oxide of Methyl 3-(piperidin-4-yl)propanoate: A common product of amine oxidation.

  • Imines and other oxidative derivatives: Resulting from the oxidation of the piperidine ring.[7]

It is crucial to develop a stability-indicating analytical method that can effectively separate the parent compound from these potential degradation products.[5]

Troubleshooting Guides

Issue 1: Inconsistent analytical results in stability studies.
  • Possible Cause 1: Degradation of the compound during sample preparation or analysis.

    • Troubleshooting Tip: Prepare solutions fresh for each analysis. If the compound is dissolved in an aqueous buffer, be mindful of the pH, as both acidic and basic conditions can promote hydrolysis.[9] For HPLC analysis, ensure the mobile phase is compatible and does not induce on-column degradation.

  • Possible Cause 2: Adsorption of the basic piperidine moiety to active sites on the HPLC column.

    • Troubleshooting Tip: Use a high-quality, end-capped C18 column.[10] The addition of a small amount of a competing amine (e.g., triethylamine) or using a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) can help to reduce peak tailing and improve reproducibility.

  • Possible Cause 3: Inappropriate storage of stock solutions.

    • Troubleshooting Tip: Store stock solutions at low temperatures and protect them from light. If dissolved in an organic solvent, ensure the solvent is of high purity and free from contaminants that could catalyze degradation.

Issue 2: Appearance of unexpected peaks in the chromatogram during a forced degradation study.
  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Tip: This is the expected outcome of a forced degradation study. The goal is to identify, and if necessary, characterize these new peaks.[1] Use a photodiode array (PDA) detector to check for peak purity and to obtain the UV spectrum of the new peaks, which can aid in their identification. Mass spectrometry (LC-MS) is a powerful tool for identifying the mass of the degradation products and elucidating their structures.

  • Possible Cause 2: Impurities from reagents used for stressing the sample.

    • Troubleshooting Tip: Run blank samples containing only the stressor (e.g., acid, base, oxidizing agent) and the solvent to identify any peaks that are not related to the degradation of the drug substance.

  • Possible Cause 3: Interaction with excipients (if analyzing a formulated product).

    • Troubleshooting Tip: Perform forced degradation studies on the placebo (formulation without the active pharmaceutical ingredient) to distinguish between degradation products of the drug and those arising from the excipients.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the expected stability profile. The goal of such a study is typically to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[4]

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Product(s) (Inferred)
0.1 M HCl24 hours60°C5-10%3-(piperidin-4-yl)propanoic acid
0.1 M NaOH8 hoursRoom Temp15-25%3-(piperidin-4-yl)propanoic acid
3% H₂O₂24 hoursRoom Temp10-15%N-oxide and other oxidative species
Thermal48 hours80°C5-10%Various minor degradants
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp< 5%Minor photolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.[1]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled oven or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).[1]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C for 48 hours. After the specified time, dissolve the solid sample and dilute both samples for HPLC analysis.

  • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1] Analyze the samples by HPLC.

  • Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress conditions.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation and Conditions (based on methods for similar compounds): [5]

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a PDA/UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the samples from the forced degradation study to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the parent compound in the stressed samples and calculate the percentage of degradation. Ensure that all degradation product peaks are well-resolved from the main peak.

Visualizations

Degradation_Pathways main Methyl 3-(piperidin-4-yl)propanoate hydrochloride hydrolysis_product 3-(piperidin-4-yl)propanoic acid + Methanol main->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product_N N-Oxide Derivative main->oxidation_product_N Oxidation oxidation_product_ring Imines / Ring-Opened Products main->oxidation_product_ring Oxidation thermal_products Various Thermal Degradants main->thermal_products Thermal Stress photo_products Photolytic Products main->photo_products Photodegradation (Light)

Caption: Inferred degradation pathways of this compound.

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL) stress Subject to Stress Conditions start->stress control Unstressed Control start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis end Identify & Quantify Degradants, Assess Stability analysis->end

Caption: General workflow for a forced degradation study.

References

Troubleshooting inconsistent results in assays with Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-(piperidin-4-yl)propanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential biological targets of this compound?

A1: Based on its structural similarity to other piperidine-based compounds, the primary potential biological targets are within the central nervous system. These include acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine, and GABA receptors, which are the main inhibitory neurotransmitter receptors in the brain.[1][2] Further experimental validation is necessary to confirm the specific targets and mechanism of action for this particular compound.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: As a hydrochloride salt, this compound generally exhibits good solubility in aqueous solutions. For long-term storage, it is advisable to keep the compound in a cool, dry place.[3] For experimental use, stock solutions should be prepared fresh. If long-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C to minimize degradation.

Q3: What are the key safety precautions when handling this compound?

A3: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Q4: Can this compound be used in cell-based assays?

A4: Yes, piperidine derivatives are frequently used in cell-based assays. However, it is crucial to first determine the cytotoxic profile of this compound in your specific cell line to ensure that the concentrations used in functional assays are not causing cell death, which could lead to misleading results.[5]

Troubleshooting Inconsistent Assay Results

Inconsistent results in assays involving this compound can arise from various factors, from compound handling to assay execution. This guide provides a systematic approach to troubleshooting.

Common Issues and Solutions
Issue Potential Causes Recommended Solutions
High variability between replicate wells - Pipetting errors- Incomplete mixing of reagents- Cell plating inconsistency (for cell-based assays)- Calibrate pipettes regularly- Ensure thorough mixing of all solutions before dispensing- For cell-based assays, ensure a homogenous cell suspension and consistent seeding density
Loss of compound activity over time - Compound degradation in solution- Repeated freeze-thaw cycles of stock solution- Prepare fresh working solutions for each experiment- Aliquot stock solutions to avoid multiple freeze-thaw cycles
Unexpected or no dose-response - Incorrect compound concentration- Compound precipitation in assay buffer- Assay conditions not optimized- Verify the concentration of your stock solution- Check the solubility of the compound in your assay buffer at the highest concentration- Optimize assay parameters such as incubation time, temperature, and buffer composition
High background signal - Non-specific binding of the compound or detection reagents- Contamination of reagents- Include appropriate controls (e.g., vehicle-only, no-enzyme)- Use fresh, high-quality reagents- Optimize washing steps to remove unbound reagents

Troubleshooting Flowchart

TroubleshootingFlowchart start Inconsistent Assay Results check_reproducibility Are the inconsistencies reproducible across experiments? start->check_reproducibility issue_random Address Random Error: - Review pipetting technique - Check reagent mixing - Ensure consistent environmental conditions check_reproducibility->issue_random No issue_systematic Systematic Error Detected check_reproducibility->issue_systematic Yes end Problem Resolved issue_random->end check_compound Evaluate Compound Integrity: - Prepare fresh stock solution - Check for precipitation - Verify concentration issue_systematic->check_compound compound_ok Compound is OK check_compound->compound_ok Yes compound_issue Compound Issue Identified - Re-purify or obtain new batch check_compound->compound_issue No check_assay Review Assay Protocol: - Check incubation times/temperatures - Verify buffer composition and pH - Validate positive/negative controls compound_ok->check_assay compound_issue->end assay_ok Assay Protocol is OK check_assay->assay_ok Yes assay_issue Protocol Issue Identified - Optimize assay parameters check_assay->assay_issue No check_reagents Examine Reagents and Cells: - Use fresh reagents - Check for contamination - For cell-based assays, verify cell health and passage number assay_ok->check_reagents assay_issue->end reagents_issue Reagent/Cell Issue Identified - Replace reagents/culture new cells check_reagents->reagents_issue No check_reagents->end Yes reagents_issue->end

Troubleshooting flowchart for inconsistent assay results.

Quantitative Data Summary

Disclaimer: The following data is representative of piperidine derivatives and may not reflect the exact values for this compound. Researchers should perform their own dose-response experiments to determine the precise potency of the compound in their specific assay.

Table 1: Representative Inhibitory Activity of Piperidine Derivatives in Acetylcholinesterase (AChE) Assays

Compound IDTargetAssay TypeIC50 (nM)Reference
Derivative A AChEEllman's Method5.7[6]
Derivative B AChEEllman's Method0.56[2]
Derivative C AChEEllman's Method16.42 µM[7]

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from standard methods for measuring AChE activity.[6]

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • In a 96-well plate, add 20 µL of phosphate buffer to the blank wells, 20 µL of the test compound at various concentrations to the sample wells, and 20 µL of the positive control to the respective wells.

  • Add 140 µL of DTNB solution to all wells.

  • Add 20 µL of AChE solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Calculate the rate of reaction for each well. The percent inhibition is calculated as: (1 - (Rate of sample / Rate of vehicle control)) * 100.

  • Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Protocol 2: GABA Receptor Binding Assay (Radioligand Competition)

This protocol is a generalized procedure for a competitive radioligand binding assay.[8]

Materials:

  • Rat brain tissue homogenate (source of GABA receptors)

  • [3H]-GABA or other suitable radioligand

  • Unlabeled GABA (for determining non-specific binding)

  • Tris-HCl buffer (pH 7.4)

  • This compound (test compound)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a membrane suspension from rat brain tissue.

  • In a 96-well plate, add the following to the respective wells:

    • Total Binding: 50 µL of Tris-HCl buffer, 50 µL of radioligand.

    • Non-specific Binding: 50 µL of unlabeled GABA, 50 µL of radioligand.

    • Test Compound: 50 µL of this compound at various concentrations, 50 µL of radioligand.

  • Add 150 µL of the membrane preparation to all wells.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold Tris-HCl buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 or Ki value.

Signaling Pathway and Workflow Diagrams

Cholinergic Signaling Pathway

CholinergicPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Test_Compound Methyl 3-(piperidin-4-yl)propanoate hydrochloride Test_Compound->AChE Inhibition Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction

Potential action of this compound in the cholinergic pathway.
GABAergic Signaling Pathway

GABAPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_A_R GABA-A Receptor (Ion Channel) GABA->GABA_A_R GABA_B_R GABA-B Receptor (GPCR) GABA->GABA_B_R Test_Compound Methyl 3-(piperidin-4-yl)propanoate hydrochloride Test_Compound->GABA_A_R Modulation? Inhibitory_Signal Inhibitory Signal GABA_A_R->Inhibitory_Signal GABA_B_R->Inhibitory_Signal

Potential action of this compound in the GABAergic pathway.
General Experimental Workflow

ExperimentalWorkflow start Start: Hypothesis lit_review Literature Review on Piperidine Derivatives start->lit_review compound_prep Compound Preparation: - Stock solution - Serial dilutions lit_review->compound_prep assay_selection Assay Selection: - AChE Inhibition - GABA Receptor Binding - Cell Viability compound_prep->assay_selection assay_execution Assay Execution: - Follow protocol - Include controls assay_selection->assay_execution data_acquisition Data Acquisition: - Plate reader - Scintillation counter assay_execution->data_acquisition data_analysis Data Analysis: - Calculate % inhibition - Determine IC50/Ki data_acquisition->data_analysis results_interpretation Interpretation of Results data_analysis->results_interpretation conclusion Conclusion & Next Steps results_interpretation->conclusion

A general workflow for in vitro assays.

References

Technical Support Center: Purity Confirmation of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of Methyl 3-(piperidin-4-yl)propanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to confirm the purity of this compound?

A1: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, Mass Spectrometry (MS) for molecular weight verification and impurity identification, and Elemental Analysis to confirm the empirical formula and the presence of the hydrochloride salt.

Q2: What is the expected appearance and typical purity of this compound?

A2: this compound is typically a white to off-white solid. Commercially available research-grade material often has a minimum purity specification of 95%.[1]

Q3: How can I confirm the presence of the hydrochloride salt?

A3: The presence of the hydrochloride salt can be confirmed by a few methods. In ¹H NMR spectroscopy, the proton on the piperidine nitrogen will be deshielded and may appear as a broad singlet at a downfield chemical shift.[2] Elemental analysis can quantitatively determine the percentage of chlorine, which should correspond to the theoretical value for the hydrochloride salt. Additionally, titration with a standardized base can be used to quantify the amount of hydrochloride present.

Q4: What are some potential impurities that might be present in a sample of this compound?

A4: Potential impurities can originate from the synthesis process, which is often a Michael addition of piperidine to methyl acrylate.[3] Possible impurities include:

  • Unreacted starting materials: Piperidine and methyl acrylate.

  • Byproducts of the Michael addition: Bis-adducts where two piperidine molecules react with one methyl acrylate or vice-versa.

  • Solvent residues: Residual solvents from the reaction and purification steps.

  • Degradation products: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocols and Troubleshooting

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of this compound and detecting related substance impurities.

A reversed-phase HPLC method is generally suitable for the analysis of this polar compound. Since the analyte lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization can be employed for UV detection.[4][5]

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in WaterB: Acetonitrile
Gradient Isocratic: 90% A / 10% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector Charged Aerosol Detector (CAD)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Problem Potential Cause Solution
Poor peak shape (tailing) Secondary interactions between the basic piperidine nitrogen and residual silanols on the column.Add an ion-pairing agent like HFBA or TFA to the mobile phase to improve peak shape.[4] Use a base-deactivated column.
Poor peak shape (fronting) Sample overload or sample solvent stronger than the mobile phase.Reduce the injection volume or sample concentration. Dissolve the sample in the initial mobile phase.
Inconsistent retention times Fluctuations in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a consistent temperature.[6]
Extra peaks in the chromatogram Contamination from the sample, solvent, or system. Presence of impurities.Run a blank injection to check for system contamination. Investigate the synthesis route for potential side products.
No peak detected The compound may not be retained on the column or the detector is not suitable.For reversed-phase, ensure the mobile phase is sufficiently aqueous. If using a UV detector, the compound may lack a chromophore, necessitating a universal detector like CAD or ELSD, or pre-column derivatization.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can help identify and quantify impurities.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated water (D₂O) or Deuterated methanol (CD₃OD)
Reference Internal standard (e.g., TSP for D₂O) or residual solvent peak
Sample Preparation Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Proton Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH₃ ~3.6singlet3H
Piperidine CH₂ adjacent to N~3.4doublet of doublets2H
Piperidine CH₂ adjacent to N~2.9triplet2H
-CH₂ -COOCH₃~2.5triplet2H
-CH₂-CH₂ -COOCH₃~1.8quartet2H
Piperidine CH₂ not adjacent to N~1.7multiplet2H
Piperidine CH~1.5multiplet1H
Piperidine CH₂ not adjacent to N~1.3multiplet2H
NH₂⁺ (on piperidine)~4.8 (broad)singlet2H

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Problem Potential Cause Solution
Broad peaks Presence of paramagnetic impurities, sample aggregation, or chemical exchange. The NH proton of the hydrochloride salt can also appear broad.Filter the sample. Use a different solvent or adjust the temperature. The broad NH peak is expected for the hydrochloride salt.
Unexpected peaks Presence of impurities (e.g., residual solvents, starting materials, or byproducts).Compare the spectrum to reference spectra of potential impurities.[7] Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structural elucidation of unknown impurities.
Poor signal-to-noise ratio Low sample concentration or insufficient number of scans.Increase the sample concentration or the number of scans acquired.
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and to identify impurities based on their mass-to-charge ratio.

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 50-500
Sample Infusion Infuse a dilute solution of the sample (e.g., 10 µg/mL in methanol) directly into the mass spectrometer.
Ion m/z (calculated) m/z (expected) Notes
[M+H]⁺ (free base)172.1332~172.1This represents the protonated free base of the molecule.
[M+Na]⁺ (free base)194.1152~194.1Sodium adduct of the free base.

Note: In ESI-MS, the hydrochloride salt will typically dissociate, and the free base will be observed as the protonated molecule [M+H]⁺.

Fragment Ion m/z Proposed Neutral Loss Proposed Fragment Structure
140.1CH₃OH (Methanol)Loss of the methoxy group and a proton from the ester.
113.1C₂H₄O₂ (from ester)Cleavage of the propanoate side chain.
84.1C₄H₇O₂ (propanoate)Piperidine ring fragment.
Problem Potential Cause Solution
No signal or weak signal Poor ionization, low sample concentration, or inappropriate solvent.Optimize ESI source parameters. Increase sample concentration. Use a solvent system that promotes ionization (e.g., with a small amount of formic acid).
Unexpected ions Presence of impurities, adducts with salts from the mobile phase, or in-source fragmentation.Analyze a blank to identify background ions. Check for common adducts (e.g., Na⁺, K⁺). Reduce the source temperature or cone voltage to minimize in-source fragmentation.
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound, which is crucial for confirming the empirical formula and the stoichiometry of the hydrochloride salt.

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.0119108.09952.04%
Hydrogen (H)1.0081818.1448.74%
Chlorine (Cl)35.453135.45317.07%
Nitrogen (N)14.007114.0076.74%
Oxygen (O)15.999231.99815.41%
Total 207.701 100.00%
Problem Potential Cause Solution
Experimental values deviate significantly from theoretical values Impure sample (presence of residual solvents, inorganic salts, or organic impurities). Incomplete combustion.Purify the sample further (e.g., by recrystallization). Ensure the sample is thoroughly dried to remove residual solvents. The acceptable deviation is typically within ±0.4%.[8]
Low chlorine content The compound is not fully in the hydrochloride salt form or is a mixture with the free base.Re-treat the sample with HCl and re-purify. Use titration to determine the actual hydrochloride content.

Workflow and Logic Diagrams

Purity_Analysis_Workflow cluster_initial Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & Quantitative Analysis cluster_decision Purity Confirmation cluster_result Result start Sample of this compound visual Visual Inspection (Color, Form) start->visual nmr NMR Spectroscopy (¹H, ¹³C) visual->nmr ms Mass Spectrometry (ESI-MS) visual->ms hplc HPLC (Purity Assay, Impurity Profile) nmr->hplc ms->hplc elemental Elemental Analysis (C, H, N, Cl Content) hplc->elemental confirm Purity Confirmed? elemental->confirm pass Meets Specification confirm->pass Yes fail Further Purification / Investigation Required confirm->fail No HPLC_Troubleshooting_Tree cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_peaks Peak Detection Problems start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time extra_peaks Unexpected Peaks? start->extra_peaks no_peak No Peak? start->no_peak tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes solution_tailing Secondary Interactions (Add Ion-Pairing Agent) tailing->solution_tailing Check for: solution_fronting Sample Overload / Solvent Mismatch (Reduce Concentration / Match Solvent) fronting->solution_fronting Check for: drift Drifting retention_time->drift Yes solution_drift Temperature or Mobile Phase Fluctuation (Use Column Oven / Premix Mobile Phase) drift->solution_drift Check for: solution_extra Contamination / Impurities (Run Blank / Analyze Synthesis Route) extra_peaks->solution_extra Yes solution_no_peak Lack of Chromophore / Retention (Use Universal Detector / Adjust Mobile Phase) no_peak->solution_no_peak Yes

References

Technical Support Center: Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for preventing the hydrolysis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a chemical compound featuring a piperidine ring and a methyl ester functional group.[1] Its molecular formula is C9H18ClNO2.[1] It is commonly used in pharmacological research and as a building block or intermediate in the synthesis of new therapeutic agents.[1] The hydrochloride salt form is utilized to enhance its stability and solubility in various solvents, making it more suitable for laboratory applications.[1][2]

Q2: What is ester hydrolysis and why is it a concern for this compound?

A2: Ester hydrolysis is a chemical reaction where the ester functional group is cleaved by reacting with water, resulting in the formation of a carboxylic acid and an alcohol.[3][4] For Methyl 3-(piperidin-4-yl)propanoate, this reaction would yield 3-(piperidin-4-yl)propanoic acid and methanol. This degradation is a significant concern as it reduces the purity and potency of the active compound, potentially leading to inaccurate experimental results and impacting the shelf life of the product.[5]

Q3: What are the primary factors that accelerate the hydrolysis of this ester?

A3: The primary factors that accelerate ester hydrolysis are the presence of water, pH, and temperature.

  • Moisture: Water is a necessary reactant for hydrolysis. Minimizing exposure to atmospheric humidity and using anhydrous solvents is critical.[3][5]

  • pH: The reaction is catalyzed by both acids (H+ ions) and bases (OH- ions).[4][6] The rate of hydrolysis is generally lowest at a mildly acidic pH and increases significantly in strongly acidic or alkaline conditions.

  • Temperature: Higher temperatures increase the rate of most chemical reactions, including hydrolysis.[5][7] Storing the compound in a cool place is often recommended.[7]

  • Catalysts: Certain metal ions can also act as catalysts for hydrolysis.[3]

Q4: How does the hydrochloride salt form affect the compound's stability against hydrolysis?

A4: The hydrochloride salt form significantly enhances the overall stability and shelf-life of the compound compared to its free base form.[2][8] It converts the amine group on the piperidine ring into a more stable ammonium ion, which reduces susceptibility to oxidative degradation.[9] This also results in a solid, crystalline material that is easier to handle and generally more stable than the free base, which may be an oil.[9] However, the increased water solubility of the hydrochloride salt can facilitate hydrolysis if the compound is exposed to moisture.[9][10]

Q5: What are the visual or analytical signs of hydrolysis?

A5: Visually, there may be no obvious signs of degradation, especially at low levels. The most reliable way to detect hydrolysis is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method, as it can separate the parent ester from its carboxylic acid degradant.[11] The appearance of a new peak corresponding to the more polar carboxylic acid is a key indicator. Other techniques like Infrared (IR) spectroscopy could show changes in the carbonyl stretch region (around 1700 cm⁻¹) as the ester is converted to a carboxylic acid.[12]

Q6: How can I prevent hydrolysis during long-term storage?

A6: To minimize hydrolysis during storage, the compound should be kept in a tightly sealed container to prevent moisture ingress.[5] Storing it in a cool, dark, and dry environment, such as a desiccator at reduced temperature, is ideal.[5][7] For highly sensitive applications, packaging under an inert gas like nitrogen or argon can also help.

Q7: What are the best practices to prevent hydrolysis during experimental use in solution?

A7: When working with the compound in solution, the following practices are recommended:

  • Solvent Choice: Use high-purity, anhydrous (dry) solvents whenever possible.[13]

  • pH Control: If using aqueous solutions, maintain the pH in a slightly acidic range (e.g., pH 4-6), where many esters exhibit maximum stability. Avoid strongly acidic or basic conditions unless required by the reaction protocol.[3]

  • Temperature: Perform reactions at the lowest feasible temperature.[13]

  • Inert Atmosphere: For sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[13]

  • Additives: In some formulations, stabilizers like chelating agents (e.g., EDTA) can be added to sequester metal ions that might catalyze hydrolysis.[3]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution(s)
Unexpected loss of compound purity over time in storage. Hydrolysis due to moisture absorption.Store the compound in a desiccator. Ensure the container is tightly sealed. For new batches, aliquot into smaller, single-use vials.
Appearance of a new, more polar peak in HPLC analysis of a solution. The new peak is likely the carboxylic acid hydrolysis product.Confirm the identity of the new peak using a reference standard or LC-MS. Prepare solutions fresh before use with anhydrous solvents. If an aqueous buffer is needed, optimize the pH for stability (typically pH 4-6).
Inconsistent results in bioassays or chemical reactions. Degradation of the ester to the less active or inactive carboxylic acid.Run an HPLC analysis on the stock solution to check for degradation. Prepare stock solutions in a non-aqueous solvent like anhydrous DMSO or ethanol and store them at -20°C or -80°C. Minimize freeze-thaw cycles.
The pH of an unbuffered aqueous solution drifts downwards over time. Formation of the acidic hydrolysis product, 3-(piperidin-4-yl)propanoic acid.This is a strong indicator of hydrolysis. Use a buffer system to maintain a stable pH if the experiment allows.

Experimental Protocols

Protocol 1: Forced Degradation Study for Hydrolysis

Forced degradation studies are used to understand the stability of a drug substance under stress conditions and to identify potential degradation products.[14]

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M Sodium Hydroxide (NaOH).

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate all three solutions, along with a control (stock solution diluted with the initial solvent), at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching:

    • For the acid sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the base sample, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the quenched samples to a suitable concentration and analyze immediately by HPLC (see Protocol 2).

  • Goal: Aim for 5-20% degradation of the main compound to ensure that the degradation pathway is observed without being overly complex.[15]

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify Methyl 3-(piperidin-4-yl)propanoate from its primary hydrolysis product.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: This is a general starting method and may require optimization.

Visualizations

Caption: Chemical reaction showing the hydrolysis of the ester.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Hydrolysis start Suspected Product Degradation (e.g., low yield, new HPLC peak) check_storage Review Storage Conditions: - Tightly sealed? - Stored in desiccator? - Correct temperature? start->check_storage check_solution Review Solution Preparation: - Anhydrous solvents used? - pH of buffer? - Age of solution? start->check_solution analyze Analyze by HPLC: Compare to a fresh or reference sample. check_storage->analyze check_solution->analyze is_hydrolysis Is Hydrolysis Confirmed? analyze->is_hydrolysis implement_corrective Implement Corrective Actions: - Improve storage. - Use fresh/anhydrous solvents. - Adjust solution pH. - Prepare solutions immediately before use. is_hydrolysis->implement_corrective Yes retest Retest Experiment is_hydrolysis->retest No (Investigate other causes) implement_corrective->retest

Caption: Logical flow for troubleshooting hydrolysis issues.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions (Incubate at 60°C) start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl) start->acid base Basic (0.1 M NaOH) start->base neutral Neutral (H₂O) start->neutral sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample neutral->sample quench Quench Reaction (Neutralize Acid/Base) sample->quench analyze Analyze by Stability- Indicating HPLC Method quench->analyze end Determine Degradation Profile analyze->end

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for the successful scale-up of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for this compound. The first involves the catalytic hydrogenation of a pyridine precursor, methyl 3-(pyridin-4-yl)acrylate. The second route is an aza-Michael addition of a piperidine derivative to methyl acrylate. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Q2: How is the final hydrochloride salt typically formed?

A2: The hydrochloride salt is generally formed by dissolving the free base, Methyl 3-(piperidin-4-yl)propanoate, in a suitable solvent such as methanol or isopropanol, followed by the addition of a solution of hydrogen chloride (e.g., HCl in methanol or ethereal HCl)[1][2]. The salt then precipitates and can be isolated by filtration[1][2]. Careful control of the stoichiometry of HCl is important to avoid the formation of dihydrochloride salts, especially if excess acid is used[1].

Q3: What are the key considerations for choosing a catalyst for the hydrogenation route?

A3: For the hydrogenation of pyridine derivatives, noble metal catalysts such as rhodium and ruthenium are highly effective under mild conditions. Palladium on carbon (Pd/C) is also widely used, often in the presence of an acid to facilitate the reduction of the electron-rich pyridine ring[3]. For large-scale production, the choice between these catalysts involves a trade-off between activity, selectivity, cost, and ease of handling[3].

Q4: What is the purpose of using a Boc-protecting group in the Michael addition route?

A4: The tert-butoxycarbonyl (Boc) protecting group is used on the piperidine nitrogen to prevent side reactions during the synthesis. It can be readily removed under acidic conditions to yield the desired secondary amine[4][5]. This strategy allows for more controlled reactions and can lead to higher purity of the final product.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting material in hydrogenation. Inactive or poisoned catalyst.- Ensure the catalyst is fresh and has been stored properly. - Use a higher catalyst loading or increase hydrogen pressure. - Pretreat the substrate to remove any potential catalyst poisons.
Low yield in the Michael addition. Polymerization of methyl acrylate.- Add a polymerization inhibitor such as hydroquinone monomethyl ether (MeHQ). - Maintain a low and controlled reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen).
Reversibility of the aza-Michael addition.- Consider using milder reaction conditions to prevent the retro-Michael reaction.
Product loss during work-up and purification. Inefficient extraction or product decomposition.- Optimize the pH for aqueous extraction to ensure the product is in the desired layer. - Use a milder purification method, such as crystallization, if the product is unstable on silica gel.
Impurity Formation
Symptom Potential Cause Troubleshooting Steps
Presence of over-reduced byproducts in hydrogenation (e.g., reduction of the ester). Harsh reaction conditions.- Reduce the reaction temperature and/or hydrogen pressure. - Choose a more selective catalyst.
Formation of double addition products in the Michael addition. Incorrect stoichiometry or reaction conditions.- Use a controlled excess of the piperidine starting material. - Add the methyl acrylate slowly to the reaction mixture to maintain a low concentration.
Incomplete Boc-deprotection. Insufficient acid or reaction time.- Increase the amount of acid used for deprotection. - Extend the reaction time and monitor by TLC or LC-MS until completion.
Residual solvent in the final product. Inefficient drying.- Dry the final product under high vacuum for an extended period. - Consider a final recrystallization step from a different solvent system.

Experimental Protocols

Two common experimental routes for the synthesis of this compound are detailed below.

Route 1: Catalytic Hydrogenation of Methyl 3-(pyridin-4-yl)acrylate

This route involves the preparation of the unsaturated precursor followed by the reduction of the pyridine ring.

Step 1: Synthesis of Methyl 3-(pyridin-4-yl)acrylate

  • A mixture of 4-pyridinecarboxaldehyde, methyl acrylate, and a base (e.g., triethylamine) in a suitable solvent (e.g., methanol) is stirred at room temperature.

  • The reaction is monitored by TLC for the consumption of the aldehyde.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield methyl 3-(pyridin-4-yl)acrylate.

Step 2: Hydrogenation to Methyl 3-(piperidin-4-yl)propanoate

  • Methyl 3-(pyridin-4-yl)acrylate is dissolved in a solvent such as methanol.

  • A catalyst, typically Pd/C or a Rhodium-based catalyst, is added to the solution[3].

  • The mixture is subjected to hydrogen gas at elevated pressure (e.g., 50-100 psi) in a hydrogenation apparatus.

  • The reaction is monitored until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to give the crude product.

Step 3: Formation of the Hydrochloride Salt

  • The crude Methyl 3-(piperidin-4-yl)propanoate is dissolved in a minimal amount of a suitable solvent like isopropanol or methanol.

  • A solution of HCl in the same solvent is added dropwise with stirring until the pH is acidic.

  • The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound[1][2].

Route 2: Michael Addition and Deprotection

This route utilizes a protected piperidine derivative to control the addition to methyl acrylate.

Step 1: Synthesis of N-Boc-4-(2-(methoxycarbonyl)ethyl)piperidine

  • To a solution of N-Boc-piperidine in a suitable solvent, add methyl acrylate. The reaction can be carried out neat or in a solvent like methanol[6].

  • The reaction may be catalyzed by a mild base.

  • The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • The product is isolated by removing the solvent and any excess reagents, and can be purified by column chromatography if necessary.

Step 2: Deprotection of the N-Boc group

  • The N-Boc protected intermediate is dissolved in a solvent such as dioxane or methanol.

  • A strong acid, typically HCl (e.g., 4M HCl in dioxane), is added, and the mixture is stirred at room temperature[4].

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield the crude this compound.

Step 3: Purification of the Hydrochloride Salt

  • The crude salt can be purified by recrystallization from a suitable solvent system, such as methanol/ether or isopropanol, to obtain the final product with high purity[1].

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Hydrogenation Route 2: Michael Addition
Starting Materials 4-Pyridinecarboxaldehyde, Methyl AcrylateN-Boc-piperidine, Methyl Acrylate
Key Intermediates Methyl 3-(pyridin-4-yl)acrylateN-Boc-4-(2-(methoxycarbonyl)ethyl)piperidine
Typical Overall Yield Moderate to HighHigh
Key Challenges Catalyst activity and selectivity, high pressurePotential for polymerization, Boc-deprotection
Scalability Can be challenging due to high-pressure hydrogenationGenerally more straightforward to scale up

Table 2: Analytical Data for this compound

Analysis Expected Results
Appearance White to off-white solid
¹H NMR Characteristic peaks for the piperidine ring protons (multiplets in the region of 1.4-3.5 ppm), the propanoate chain protons (triplets around 1.8 and 2.4 ppm), and the methyl ester protons (singlet around 3.6 ppm). The NH protons of the piperidinium ion will appear as a broad singlet at a downfield shift.
¹³C NMR Signals corresponding to the carbons of the piperidine ring, the propanoate chain, and the methyl ester carbonyl.
Mass Spectrometry [M+H]⁺ corresponding to the free base (m/z ~172.13)
Purity (HPLC) Typically >98%

Visualizations

experimental_workflow Experimental Workflow for Synthesis of this compound cluster_route1 Route 1: Hydrogenation cluster_route2 Route 2: Michael Addition start1 Starting Materials (4-Pyridinecarboxaldehyde, Methyl Acrylate) step1_1 Synthesis of Methyl 3-(pyridin-4-yl)acrylate start1->step1_1 step1_2 Catalytic Hydrogenation step1_1->step1_2 step1_3 Formation of Hydrochloride Salt step1_2->step1_3 end1 Final Product step1_3->end1 start2 Starting Materials (N-Boc-piperidine, Methyl Acrylate) step2_1 Aza-Michael Addition start2->step2_1 step2_2 N-Boc Deprotection & Salt Formation step2_1->step2_2 end2 Final Product step2_2->end2

Caption: Overview of the two primary synthetic routes.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed q1 Which reaction step? start->q1 hydrogenation Hydrogenation q1->hydrogenation Hydrogenation michael Michael Addition q1->michael Michael Addition workup Work-up/Purification q1->workup Work-up sol_hydro Check catalyst activity Increase H2 pressure hydrogenation->sol_hydro sol_michael Add polymerization inhibitor Control temperature michael->sol_michael sol_workup Optimize extraction pH Use milder purification workup->sol_workup

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to GABA Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride in the Context of Established GABAergic Modulators

In the landscape of neuroscience research and drug development, gamma-aminobutyric acid (GABA) analogs represent a cornerstone for investigating and treating a myriad of neurological and psychiatric disorders. This guide provides a comprehensive comparison of this compound with other well-established GABA analogs, offering a critical perspective for researchers, scientists, and drug development professionals. While experimental data on the direct GABAergic activity of this compound is not publicly available, this guide will explore its potential activity based on structural similarities to known GABA uptake inhibitors and contrast it with classical GABA receptor agonists and other analogs. Furthermore, we will delve into its potential alternative mechanism of action as an acetylcholinesterase inhibitor.

Introduction to GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA analogs exert their effects by either directly binding to these receptors, modulating their activity, or by inhibiting the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.

Overview of Compared GABA Analogs

This guide focuses on a selection of prominent GABA analogs, categorized by their primary mechanism of action, to provide a clear comparative framework.

  • GABA-A Receptor Agonists: These compounds directly bind to and activate GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuron.

  • GABA-B Receptor Agonists: These analogs activate G-protein coupled GABA-B receptors, resulting in downstream signaling cascades that ultimately lead to neuronal inhibition.

  • GABA Reuptake Inhibitors: These molecules block the GABA transporters (GATs), preventing the reuptake of GABA from the synapse and thus increasing its availability to bind to receptors.

  • Analogs with Other Mechanisms: This category includes compounds that are structurally related to GABA but exert their effects through alternative pathways, such as modulation of voltage-gated calcium channels.

Quantitative Comparison of GABA Analogs

The following tables summarize key quantitative data for a range of well-characterized GABA analogs. This data is essential for comparing the potency, efficacy, and selectivity of these compounds.

Table 1: Binding Affinities (Ki) and IC50 Values for Selected GABA Analogs at GABA Receptors and Transporters

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
MuscimolGABA-A ReceptorRadioligand Binding ([3H]GABA)2.5-Fodale et al., 2005
BaclofenGABA-B ReceptorRadioligand Binding ([3H]GABA)130-Bowery et al., 1980
Gabapentinα2δ-1 subunit of VGCCRadioligand Binding ([3H]Gabapentin)41-Suman-Chauhan et al., 1993
Pregabalinα2δ-1 subunit of VGCCRadioligand Binding ([3H]Gabapentin)86-Fink et al., 2000
TiagabineGAT-1[3H]GABA Uptake-44Nielsen et al., 1991
GuvacineGAT-1[3H]GABA Uptake-14,000 (human)[1]

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: Functional Potency (EC50) of Selected GABA Receptor Agonists

CompoundReceptor SubtypeAssay TypeEC50 (nM)Reference
GABAα1β2γ2Electrophysiology1,200Krishek et al., 1994
Muscimolα1β2γ2Electrophysiology130Krishek et al., 1994
BaclofenGABA-B[35S]GTPγS Binding2,500Bowery et al., 1987

This compound: A Potential GABA Uptake Inhibitor?

While direct evidence is lacking, the chemical structure of this compound shares similarities with known GABA reuptake inhibitors, particularly nipecotic acid and its esters. Nipecotic acid, a piperidine-3-carboxylic acid, is a well-established inhibitor of GABA transporters. The core piperidine ring is a common feature in many GABAergic compounds.

Structural Analogy:

  • Methyl 3-(piperidin-4-yl)propanoate: Contains a piperidine ring with a propanoate group at the 4-position.

  • Nipecotic Acid: A piperidine ring with a carboxylic acid group at the 3-position.

  • Guvacine: A tetrahydropyridine derivative and a known GAT-1 inhibitor.[2]

The presence of the piperidine moiety suggests that this compound could potentially interact with GABA transporters. However, without experimental data, this remains a hypothesis.

An Alternative Hypothesis: Acetylcholinesterase Inhibition

Several studies have investigated piperidine derivatives for their potential as acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease.[3][4][5][6] Given that some sources suggest this compound is researched for its acetylcholinesterase inhibitory properties, this presents a plausible alternative or additional mechanism of action.[7] This dual potential highlights the importance of comprehensive pharmacological profiling for novel compounds.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity of a test compound for the GABA-A receptor.

Materials:

  • Rat brain membranes (cerebral cortex)

  • [3H]Muscimol (Radioligand)

  • Unlabeled GABA (for non-specific binding)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer.

  • Assay Setup: In triplicate, prepare tubes for total binding (membranes + [3H]Muscimol), non-specific binding (membranes + [3H]Muscimol + excess unlabeled GABA), and competitor binding (membranes + [3H]Muscimol + varying concentrations of the test compound).

  • Incubation: Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology Assay for GABA-A Receptor Function

Objective: To measure the functional effect of a test compound on GABA-A receptor-mediated currents.

Materials:

  • Cells expressing recombinant GABA-A receptors (e.g., HEK293 cells)

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system)

  • External and internal pipette solutions

  • GABA

  • Test compound

Procedure:

  • Cell Culture: Culture cells expressing the desired GABA-A receptor subtype.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single cells.

  • Drug Application: Apply a sub-maximal concentration of GABA to elicit a baseline current.

  • Co-application: Co-apply GABA with varying concentrations of the test compound.

  • Data Acquisition: Record the changes in membrane current in response to drug application.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Construct a concentration-response curve to determine the EC50 or IC50 of the test compound.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GAT GABA Transporter (GAT) GABA_vesicle->GAT Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_vesicle->GABA_A Release & Binding GABA_B GABA-B Receptor (Metabotropic) GABA_vesicle->GABA_B Release & Binding Cl_channel Cl- Influx GABA_A->Cl_channel Opens K_channel K+ Efflux GABA_B->K_channel Activates Ca_channel Ca2+ Influx (Inhibited) GABA_B->Ca_channel Inhibits Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue Homogenization Homogenization & Centrifugation Tissue->Homogenization Membranes Washed Membranes Homogenization->Membranes TotalBinding Total Binding: Membranes + [3H]Ligand Membranes->TotalBinding NSB Non-Specific Binding: Membranes + [3H]Ligand + Excess Unlabeled Ligand Membranes->NSB Competitor Competitor Binding: Membranes + [3H]Ligand + Test Compound Membranes->Competitor Incubation Incubation (Reach Equilibrium) TotalBinding->Incubation NSB->Incubation Competitor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50, Ki) Counting->DataAnalysis

References

A Comparative Analysis of the Cross-Reactivity of Piperidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to interact with a wide range of biological targets.[1][2] Understanding the cross-reactivity of these compounds is paramount for accurate interpretation of experimental results and for the development of selective therapeutics. This guide provides a comparative analysis of the cross-reactivity of piperidine derivatives, with a focus on compounds structurally related to Methyl 3-(piperidin-4-yl)propanoate, a common building block in drug synthesis.[3] Due to the limited public data on the specific biological activity of Methyl 3-(piperidin-4-yl)propanoate hydrochloride itself, this guide will draw comparisons from well-characterized piperidine-containing drugs to illustrate the principles of cross-reactivity.

Quantitative Comparison of Target Affinities

The following table summarizes the binding affinities (Ki in nM) of two well-known piperidine derivatives, Loperamide and Haloperidol, against their primary targets and a selection of common off-targets. This data illustrates the potential for cross-reactivity among different receptor families.

CompoundPrimary Target(s)Ki (nM) - PrimaryOff-TargetKi (nM) - Off-Target
Loperamide µ-Opioid Receptor (MOP)1.5 - 5.0Sigma-1 Receptor (σ1)10 - 20
hERG Potassium ChannelIC50: 30 - 100
Haloperidol Dopamine D2 Receptor1 - 2Sigma-1 Receptor (σ1)3 - 5
α1-Adrenergic Receptor10 - 20
5-HT2A Receptor20 - 50

Note: Ki and IC50 values are compiled from various literature sources and databases. The exact values may vary depending on the specific assay conditions.

Signaling Pathways and Potential for Cross-Reactivity

The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for piperidine derivatives. A ligand (e.g., a piperidine-containing drug) binds to the receptor, initiating a cascade of intracellular events. Cross-reactivity can occur when a compound binds to unintended receptors, potentially triggering different signaling pathways and leading to off-target effects.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., MOP, D2) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Ligand Piperidine Derivative Ligand->GPCR Binds Off_Target Off-Target Receptor Ligand->Off_Target Cross-reacts Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Off_Target_Response Off-Target Effect Off_Target->Off_Target_Response

Caption: Simplified GPCR signaling pathway illustrating potential ligand cross-reactivity.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and standardized experimental protocols. Below are methodologies for key assays used to determine compound selectivity.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a known radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Measure the radioactivity of the filter, which is proportional to the amount of bound radioligand.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

  • Objective: To assess the cross-reactivity of a compound in an antibody-based detection assay.

  • Methodology:

    • Coat a microplate with an antibody specific for the primary target molecule.

    • Add a known concentration of the target molecule conjugated to an enzyme, along with varying concentrations of the test compound.

    • The test compound will compete with the enzyme-conjugated target for binding to the antibody.

    • After incubation, wash the plate to remove unbound reagents.

    • Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).

    • Measure the signal intensity, which is inversely proportional to the amount of test compound bound to the antibody.

    • Calculate the percentage of cross-reactivity relative to the primary target.

Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow Start Test Compound (e.g., Piperidine Derivative) Primary_Assay Primary Target Screening Start->Primary_Assay Active Active? Primary_Assay->Active Secondary_Screen Broad Panel Cross-Reactivity Screen (e.g., 44 GPCRs) Active->Secondary_Screen Yes Inactive Inactive/ Stop Active->Inactive No Data_Analysis Data Analysis (Ki, IC50 determination) Secondary_Screen->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: A standard workflow for determining the cross-reactivity profile of a test compound.

Conclusion

The piperidine moiety is a versatile scaffold in drug discovery, but its presence can also lead to interactions with multiple biological targets. A thorough understanding and early assessment of cross-reactivity are critical for the successful development of safe and effective therapeutic agents. The use of standardized in vitro assays, such as radioligand binding and functional assays, across a broad panel of targets is essential to characterize the selectivity profile of any new piperidine derivative. This proactive approach can help mitigate the risk of off-target effects and guide the optimization of lead compounds.

References

Comparative Efficacy of Methyl 3-(piperidin-4-yl)propanoate hydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a simple piperidine derivative. Based on the analysis of structurally similar compounds, its potential as a potent inhibitor of either acetylcholinesterase or GABA uptake is likely to be low. For significant activity at either of these targets, piperidine derivatives typically require more complex substitutions, such as N-benzyl groups or bulky lipophilic moieties, which are absent in this compound. This guide presents the available efficacy data for related compounds to provide a framework for understanding the potential activity of this compound and details the experimental protocols required to determine its actual efficacy.

Comparison with Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. While a product page for the isomeric Methyl 3-(3-piperidinyl)propanoate hydrochloride suggests potential AChE inhibitory activity, no quantitative data is provided.[1] Research on more complex piperidine derivatives indicates that potent AChE inhibition is associated with specific structural features that are absent in this compound.

Data Presentation: Efficacy of Structurally Related AChE Inhibitors
Compound NameStructureTargetIC50 (nM)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideComplex N-substituted piperidineAcetylcholinesterase (AChE)0.56[2]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideComplex N-substituted piperidineAcetylcholinesterase (AChE)1.2[3][4]
DonepezilN-benzylpiperidine derivativeAcetylcholinesterase (AChE)0.6 (µM)[5]
Compound 5d (an N-(2-(piperidine-1-yl)ethyl)benzamide derivative)N-substituted piperidine with benzamideAcetylcholinesterase (AChE)13[5]
Semi-synthetic piperidine analogue 7Natural product derivativeAcetylcholinesterase (AChE)7320[6]
Semi-synthetic piperidine analogue 9Natural product derivativeAcetylcholinesterase (AChE)15100[6]

Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates a more potent inhibitor.

Comparison with GABA Uptake Inhibitors

GABA uptake inhibitors increase the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft and are used in the treatment of epilepsy and other neurological disorders. The core structure of this compound is related to nipecotic acid, a known GABA uptake inhibitor. However, potent inhibition of GABA transporters (GATs) by nipecotic acid derivatives typically requires the presence of a large, lipophilic substituent on the piperidine nitrogen.

Data Presentation: Efficacy of Structurally Related GABA Uptake Inhibitors
Compound NameStructureTargetIC50 (µM)Reference
(±)-Nipecotic AcidPiperidine-3-carboxylic acidGAT-12.6[7]
(±)-Nipecotic AcidPiperidine-3-carboxylic acidGAT-2310[7]
(±)-Nipecotic AcidPiperidine-3-carboxylic acidGAT-329[7]
(±)-Nipecotic AcidPiperidine-3-carboxylic acidGAT-416[7]
(S)-2-pyrrolidineacetic acid derivative (S)-4cN-substituted pyrrolidineGAT-10.343[8]
(R)-pyrrolidine-2-acetic acid derivative (R)-4dN-substituted pyrrolidineGAT-33.1[8]
rac-7j (a cis-alkene analog)N-substituted nipecotic acid derivativemGAT11.00[9]

Experimental Protocols

To determine the efficacy of this compound, the following experimental protocols can be employed.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the test compound at various concentrations.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of ATCI solution to each well to start the colorimetric reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters (GATs).

Materials:

  • HEK-293 cells stably expressing a specific GAT subtype (e.g., GAT-1)

  • [³H]-GABA (radiolabeled GABA)

  • Unlabeled GABA

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound (this compound)

  • Positive control (e.g., Nipecotic acid)

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture HEK-293 cells expressing the GAT of interest in appropriate culture medium.

  • Assay:

    • Plate the cells in a 24-well plate and grow to confluence.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with the test compound or positive control at various concentrations for 10-20 minutes at room temperature.

    • Add a mixture of [³H]-GABA and unlabeled GABA to each well and incubate for a specific time (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Measurement:

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-GABA uptake at each concentration of the test compound.

    • Calculate the percentage of inhibition of GABA uptake.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Acetylcholinesterase_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Acetylcholine_Vesicle Acetylcholine (ACh) Vesicle ACh_Release Acetylcholine_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase Signaling Pathway.

GABA_Uptake_Signaling_Pathway cluster_synapse GABAergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Glia Glial Cell Synaptic_Cleft Synaptic Cleft GABA_Vesicle GABA Vesicle GABA_Release GABA_Vesicle->GABA_Release Action Potential GABA GABA GABA_Release->GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds GAT GABA Transporter (GAT) GABA->GAT Uptake GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal GAT->Presynaptic_Neuron GAT->Glia GAT_Inhibitor GAT Inhibitor (e.g., Nipecotic Acid) GAT_Inhibitor->GAT Inhibits

Caption: GABA Uptake Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (Serial Dilutions) Incubation Incubate Compound with Enzyme or Cells Compound_Prep->Incubation Reagent_Prep Prepare Assay Reagents (Enzyme/Cells, Substrate, Buffers) Reagent_Prep->Incubation Reaction Initiate and Monitor Reaction Incubation->Reaction Data_Collection Collect Raw Data (e.g., Absorbance, Radioactivity) Reaction->Data_Collection Calculation Calculate % Inhibition Data_Collection->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: General Experimental Workflow.

References

A Comparative Guide to Investigating the In-Vivo and In-Vitro Activity of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the biological activity of Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Due to a lack of publicly available experimental data for this specific compound, this document outlines potential mechanisms of action based on its structural characteristics and compares them with well-established drugs. The provided experimental protocols and data for reference compounds serve as a roadmap for researchers seeking to characterize the in-vivo and in-vitro activity of this and similar molecules.

Potential Mechanisms of Action

This compound's structure, featuring a piperidine ring and a methyl propanoate side chain, suggests potential interactions with several key neurological targets. These include:

  • Acetylcholinesterase (AChE) Inhibition: The piperidine moiety is present in numerous AChE inhibitors. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism central to the treatment of Alzheimer's disease.

  • Muscarinic Acetylcholine Receptor (mAChR) Agonism: The compound shares structural similarities with arecoline, a known partial agonist of muscarinic acetylcholine receptors.[1] Activation of these receptors, particularly the M1 subtype, is a therapeutic strategy for cognitive enhancement.[2]

  • GABA Receptor Modulation: The piperidine core is also found in compounds that modulate GABA receptors, the primary inhibitory neurotransmitter system in the central nervous system.[3][4]

Comparative In-Vitro Activity Data

The following table summarizes key in-vitro activity parameters for established drugs targeting the potential mechanisms of action of this compound. This data provides a benchmark for future experimental evaluation of the target compound.

Target Compound Assay Type Parameter Value Reference
AcetylcholinesteraseDonepezilEnzyme InhibitionIC500.14 ± 0.03 μM[5]
AcetylcholinesteraseTAK-147Enzyme InhibitionIC5051.2 nM[6]
Muscarinic M1 ReceptorGSK1034702Radioligand BindingpKi6.5 ± 0.2[7]
Muscarinic M1/M2 ReceptorsTAK-147Radioligand BindingKi234 nM (M1), 340 nM (M2)[6]
GABAA ReceptorPiperineElectrophysiology (IGABA modulation)EC5042.8 ± 7.6 μM (α2β2)[3]

Comparative In-Vivo Activity Data

This table presents in-vivo data for reference compounds in relevant animal models, offering a comparative context for potential preclinical studies of this compound.

Model Compound Dose Route of Administration Effect Reference
Scopolamine-induced memory impairment (Mice)Donepezil3 mg/kgOralSignificantly prevented memory impairment
Chronic cerebral hypoperfusion (Rats)TAK-1470.1, 0.3, 1.0 mg/kg-Ameliorated ischemia-induced memory deficits
Chronic cerebral hypoperfusion (Rats)Donepezil0.3, 1.0 mg/kg-Ameliorated ischemia-induced memory deficits

Experimental Protocols

Detailed methodologies for key in-vitro and in-vivo assays are provided below.

In-Vitro Assays

a) Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of a compound.

  • Principle: The assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Protocol:

    • Prepare a solution of the test compound at various concentrations.

    • In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

b) Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for muscarinic receptors using radioligand competition.

  • Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [3H]-N-methylscopolamine) from the muscarinic receptors in a tissue or cell membrane preparation.

  • Protocol:

    • Prepare cell membranes expressing the desired muscarinic receptor subtype (e.g., M1).

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the inhibition constant (Ki) from the IC50 value of the competition curve.

In-Vivo Assays

a) Scopolamine-Induced Amnesia Model

This is a widely used animal model to screen for compounds with potential cognitive-enhancing effects.

  • Principle: Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia in rodents. The ability of a test compound to reverse this amnesia is assessed using behavioral tests.

  • Protocol:

    • Administer the test compound to the animals (e.g., mice or rats) at various doses.

    • After a specific pre-treatment time, administer scopolamine to induce amnesia.

    • Assess learning and memory using behavioral paradigms such as the Morris water maze, Y-maze, or passive avoidance test.

    • Compare the performance of the treated group with the vehicle-treated and scopolamine-only groups to determine the efficacy of the test compound.[1]

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the described experimental procedures and a potential signaling pathway.

Experimental Workflow for In-Vitro and In-Vivo Screening cluster_0 In-Vitro Screening cluster_1 In-Vivo Screening AChE_Inhibition AChE Inhibition Assay Amnesia_Model Scopolamine-Induced Amnesia Model AChE_Inhibition->Amnesia_Model If active, proceed to in-vivo testing Muscarinic_Binding Muscarinic Receptor Binding Assay Muscarinic_Binding->Amnesia_Model If active, proceed to in-vivo testing GABA_Modulation GABA Receptor Modulation Assay Cognitive_Models Other Cognitive Models (e.g., MWM) Amnesia_Model->Cognitive_Models Further cognitive evaluation Compound Methyl 3-(piperidin-4-yl)propanoate hydrochloride Compound->AChE_Inhibition Test for AChE inhibitory activity Compound->Muscarinic_Binding Determine affinity for muscarinic receptors Compound->GABA_Modulation Assess modulation of GABA receptors

Caption: Workflow for screening potential neurological activity.

Potential Cholinergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh Acetylcholine ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds Signal_Transduction Signal Transduction mAChR->Signal_Transduction Activates Compound Methyl 3-(piperidin-4-yl)propanoate hydrochloride Compound->AChE Potential Inhibition Compound->mAChR Potential Agonism

Caption: Potential interactions in cholinergic signaling.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, its chemical structure suggests it may act as an acetylcholinesterase inhibitor, a muscarinic receptor agonist, or a GABA receptor modulator. This guide provides a comparative framework and detailed experimental protocols to facilitate the investigation of these potential activities. By utilizing the provided methodologies and comparing the results with the established data for reference compounds like Donepezil and TAK-147, researchers can effectively characterize the in-vitro and in-vivo profile of this and other novel piperidine derivatives.

References

Structure-activity relationship of Methyl 3-(piperidin-4-yl)propanoate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationships (SAR) of methyl 3-(piperidin-4-yl)propanoate hydrochloride derivatives and related analogues reveals their diverse pharmacological potential across various therapeutic targets. While a singular, comprehensive SAR study on this specific scaffold is not extensively documented, a comparative guide can be constructed by examining research on structurally related compounds where the piperidin-4-yl propanoate moiety is a key feature.

This guide synthesizes findings from studies on different classes of therapeutic agents, including choline transporter inhibitors, local anesthetics, nociceptin receptor ligands, and enzyme inhibitors, to provide insights into how structural modifications influence biological activity.

Choline Transporter (CHT) Inhibitors

Derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent inhibitors of the presynaptic choline transporter (CHT), a critical protein for acetylcholine synthesis.[1] The structure-activity relationship of these compounds highlights the importance of substitutions on the piperidine ring.

Key SAR Insights:

  • Piperidine Substitution: Removal of an isopropyl group from the piperidine ether significantly reduces activity. However, a methylpiperidine ether analog was found to be equipotent with the isopropyl analog.[1]

  • Position of Substitution: Moving the N-methylpiperidine from the 4-position to the 3-position on the benzamide core is tolerated but results in decreased activity.[1]

  • Amide Group: Benzylic heteroaromatic amide moieties were found to be the most potent among the variations studied.[1]

Compound Modification IC50 (µM) at 100 nM Choline IC50 (µM) at 10 µM Choline
10l Unsubstituted piperidine ether (NH)>25>25
10m (ML352) N-Methylpiperidine ether0.170.14
Isopropyl analog N-Isopropylpiperidine ether0.160.12
10n 3-(N-methylpiperidine)oxy0.980.45

Local Anesthetics

The local anesthetic potential of alkynylpiperidine derivatives has been explored, with a focus on the influence of the acyl group at the 4-position of the piperidine ring.

Key SAR Insights:

  • Acyl Group: The nature of the acyl moiety (propionyl vs. benzoyl) significantly impacts anesthetic activity. In a direct comparison, the benzoate derivative showed greater activity than the propionate.[2]

  • Alkynyl Substituent: The presence of an alkyl group on the triple bond of the C4 substituent on the piperidine ring positively influenced the anesthesia index and duration. The ester of 4-(octyn-1-yl)piperidol-1-propionic acid was the most active among the studied compounds.[2]

Nociceptin Receptor (NOP) Ligands

A series of N-(4-piperidinyl)-2-indolinones have been identified as a novel class of ligands for the nociceptin receptor (NOP). A key finding in this series is that modifications to the N-substituent of the piperidine ring can modulate the compound's activity from agonism to antagonism.[3][4]

Key SAR Insights:

  • Piperidine N-Substituent: The substituent at the N-1 position of the piperidine ring is a critical determinant of whether the compound acts as an agonist or an antagonist at the NOP receptor.[4] This allows for the fine-tuning of the pharmacological profile within the same chemical scaffold.

Enzyme Inhibitors

The piperidin-4-yl scaffold is present in inhibitors of various enzymes, demonstrating its versatility in drug design.

Soluble Epoxide Hydrolase (sEH) Inhibitors

2-(Piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation.

Acetyl-CoA Carboxylase (ACC) Inhibitors

Disubstituted (4-piperidinyl)-piperazine derivatives have shown potent inhibitory activity against acetyl-CoA carboxylases (ACCs), which are key enzymes in lipid synthesis.[5] Structure-based design led to the discovery of indole derivatives with high in vitro potency.[5]

Experimental Protocols

Synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivatives

A general synthetic route involves the coupling of a substituted benzoic acid with a piperidin-4-ol derivative, followed by modifications of the piperidine nitrogen. The specific synthesis of the active compound ML352 (10m) involves the reaction of 4-hydroxy-3-methoxybenzamide with N-methyl-4-hydroxypiperidine under Mitsunobu conditions, followed by amide coupling with a suitable amine.[1]

[³H]Hemicholinium-3 (HC-3) Binding Assay for CHT Inhibition

The potency of compounds as CHT inhibitors is determined by their ability to displace the binding of [³H]HC-3 to cell membranes expressing the choline transporter. The assay is typically performed in the presence of varying concentrations of the test compound, and the IC50 value is calculated from the resulting concentration-response curve.[1]

Visualizations

Below are diagrams illustrating a general experimental workflow for synthesis and a conceptual signaling pathway.

experimental_workflow Reactants Starting Materials (e.g., Substituted Benzoic Acid, Piperidin-4-ol derivative) Reaction Chemical Synthesis (e.g., Coupling Reaction, N-alkylation) Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Bioassay Biological Evaluation (e.g., Enzyme Inhibition Assay) Characterization->Bioassay Data_Analysis Data Analysis (IC50, Ki determination) Bioassay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for the synthesis and evaluation of piperidine derivatives.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CHT Choline Transporter (CHT) Choline_uptake Choline Uptake CHT->Choline_uptake ACh_synthesis Acetylcholine (ACh) Synthesis Choline_uptake->ACh_synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh ACh ACh_release->ACh AChR Acetylcholine Receptor (AChR) ACh->AChR Signal_transduction Signal Transduction AChR->Signal_transduction Inhibitor Piperidin-4-yl Derivative (CHT Inhibitor) Inhibitor->CHT

Caption: Simplified signaling pathway showing the inhibition of the choline transporter (CHT).

References

A Comparative Guide to the Reproducibility of Experiments Using Methyl 3-(piperidin-4-yl)propanoate hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride and its ethyl and tert-butyl ester analogs. The information is intended to assist researchers in evaluating the synthesis and potential applications of these valuable piperidine derivatives, which serve as key building blocks in medicinal chemistry. Due to a lack of direct comparative studies in published literature, this guide synthesizes information from analogous reactions and publicly available data to provide a comprehensive overview.

Introduction to this compound

This compound is a heterocyclic organic compound frequently utilized as a precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, making it convenient for various laboratory applications.

Comparison of Physicochemical Properties and Synthesis Metrics

The choice of the ester group (methyl, ethyl, or tert-butyl) can influence the physicochemical properties of the molecule, such as lipophilicity and reactivity, and can also affect the outcomes of synthetic procedures. The following table summarizes key data for this compound and its common alternatives. Data for the alternatives is based on the free base forms due to limited availability of data for their hydrochloride salts.

PropertyThis compoundEthyl 3-(piperidin-4-yl)propanoatetert-Butyl 3-(piperidin-4-yl)propanoate
CAS Number 167414-87-171879-55-5 (free base)1249815-81-3 (free base)
Molecular Formula C₉H₁₈ClNO₂C₁₀H₁₉NO₂C₁₂H₂₃NO₂
Molecular Weight 207.70 g/mol 185.27 g/mol 213.32 g/mol
Predicted XlogP ~0.7 (for free base)[1]~1.3~1.7
Typical Purity ≥95%≥98%≥95%
General Synthesis Route Michael Addition followed by AcidificationMichael AdditionMichael Addition
Reported Yields Not explicitly reported, but analogous reactions suggest moderate to high yields.High yields (e.g., 80-85%) have been reported for similar Michael additions.[2][3]Data not widely available, but expected to be similar to other Michael additions.
Relative Reactivity in Hydrolysis Methyl > Ethyl > tert-ButylMethyl > Ethyl > tert-ButylMethyl > Ethyl > tert-Butyl

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Methyl 3-(piperidin-4-yl)propanoate and its subsequent conversion to the hydrochloride salt. These protocols are based on established methods for Michael additions to piperidine derivatives.

Synthesis of Methyl 3-(piperidin-4-yl)propanoate

This protocol is adapted from a similar synthesis of a 4-substituted piperidine derivative.

Materials:

  • 4-Piperidinone monohydrate hydrochloride

  • Methyl acrylate

  • Potassium carbonate

  • Methanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 4-piperidinone monohydrate hydrochloride (1 equivalent) and methyl acrylate (1.3 equivalents) in methanol, add potassium carbonate (1.5 equivalents) at room temperature.

  • Stir the resulting solution at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, filter the solution to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Dissolve the residue in water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-(4-oxopiperidin-1-yl)propanoate.

  • The 4-oxo group can then be reduced to a methylene group via a Wolff-Kishner or Clemmensen reduction, followed by N-deprotection if a protecting group was used, to yield Methyl 3-(piperidin-4-yl)propanoate.

Formation of this compound

Materials:

  • Methyl 3-(piperidin-4-yl)propanoate

  • Anhydrous diethyl ether

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

  • Dissolve the purified Methyl 3-(piperidin-4-yl)propanoate in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflows and Signaling Pathways

To visually represent the synthesis and a potential application of these compounds, the following diagrams are provided.

G cluster_synthesis Synthesis of Methyl 3-(piperidin-4-yl)propanoate HCl 4-Piperidinone 4-Piperidinone Michael_Addition Michael_Addition 4-Piperidinone->Michael_Addition Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Michael_Addition Intermediate Methyl 3-(4-oxopiperidin-1-yl)propanoate Michael_Addition->Intermediate Reduction Reduction Intermediate->Reduction Free_Base Methyl 3-(piperidin-4-yl)propanoate Reduction->Free_Base HCl_Addition HCl_Addition Free_Base->HCl_Addition Final_Product Methyl 3-(piperidin-4-yl)propanoate HCl HCl_Addition->Final_Product

Caption: Synthetic workflow for this compound.

G cluster_application Role as a Synthetic Building Block Piperidine_Ester Methyl 3-(piperidin-4-yl)propanoate HCl Amine_Coupling Amine_Coupling Piperidine_Ester->Amine_Coupling N-Alkylation/ N-Acylation Ester_Hydrolysis Ester_Hydrolysis Piperidine_Ester->Ester_Hydrolysis Bioactive_Molecule_2 Novel Bioactive Molecule (e.g., Enzyme Inhibitor) Amine_Coupling->Bioactive_Molecule_2 Carboxylic_Acid 3-(Piperidin-4-yl)propanoic acid Ester_Hydrolysis->Carboxylic_Acid Amide_Formation Amide_Formation Carboxylic_Acid->Amide_Formation Amide Coupling Bioactive_Molecule_1 Novel Bioactive Molecule (e.g., GPCR Ligand) Amide_Formation->Bioactive_Molecule_1 R_NH2 R-NH2 R_NH2->Amide_Formation R_COOH R'-COOH R_COOH->Amine_Coupling

Caption: Common synthetic transformations of the piperidine ester scaffold.

Conclusion

References

Benchmarking Novel Piperidine Derivatives: A Comparative Guide for GABA Reuptake Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of investigational compounds, such as Methyl 3-(piperidin-4-yl)propanoate hydrochloride, against established standard inhibitors of the Gamma-Aminobutyric Acid (GABA) transporters. The following sections detail the mechanism of action, comparative inhibitor data, and standardized experimental protocols to facilitate a comprehensive evaluation of novel therapeutic candidates targeting the GABAergic system.

Introduction to GABA Reuptake Inhibition

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining balanced neuronal activity. The action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[1] Inhibition of these transporters, particularly GAT1, prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission.[2][3] This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[4][5]

This compound is a piperidine derivative. While direct evidence of its specific biological target is not yet prevalent in public literature, its structural similarity to known GAT inhibitors, such as nipecotic acid, suggests its potential as a GABA reuptake inhibitor. This guide outlines the necessary comparisons and experimental procedures to test this hypothesis and characterize its inhibitory profile.

The GABAergic Synapse and GAT Inhibition

The signaling pathway below illustrates the mechanism of GABA reuptake inhibition. In a typical synapse, GABA is released from the presynaptic neuron and binds to postsynaptic receptors. GATs on both neurons and glial cells then transport GABA back into the presynaptic terminal for repackaging. GAT inhibitors block this reuptake process, leading to an accumulation of GABA in the synaptic cleft.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic GABA Vesicle gaba GABA presynaptic->gaba Release gat1 GAT1 Transporter gat1->presynaptic gaba->gat1 Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding postsynaptic postsynaptic gaba_receptor->postsynaptic Inhibitory Signal inhibitor Methyl 3-(piperidin-4-yl)propanoate hydrochloride (or Standard Inhibitor) inhibitor->gat1 Inhibition

Figure 1. Mechanism of GABA reuptake inhibition at the synapse.

Comparative Inhibitor Performance

The efficacy of a GAT inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce GABA uptake by 50%. The table below summarizes the reported IC50 values for well-established GAT inhibitors against GAT1.

InhibitorGAT1 IC50 (µM)Notes
This compound Data not availablePutative GAT inhibitor based on structural similarity to known inhibitors.
Tiagabine 0.067A potent and selective GAT1 inhibitor, used clinically as an anticonvulsant.[2]
Nipecotic Acid ~10-20A non-selective GAT inhibitor, serves as a foundational structure for many GAT inhibitors.[6]
Guvacine ~20-50A naturally occurring GAT inhibitor, competitive inhibitor of GABA uptake.[6]

Experimental Protocols

To benchmark a novel compound like this compound, standardized in vitro and in vivo assays are essential.

In Vitro: [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

This assay directly measures the inhibition of GABA uptake into nerve terminals.

Objective: To determine the IC50 value of the test compound for GAT1.

Materials:

  • Test compound (e.g., this compound)

  • Standard inhibitors (Tiagabine, Nipecotic Acid, Guvacine)

  • [³H]-GABA (radiolabeled GABA)

  • Rat brain synaptosomes (prepared from cerebral cortex)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortices using standard subcellular fractionation techniques.

  • Incubation: Pre-incubate synaptosomes with varying concentrations of the test compound or standard inhibitors for a defined period (e.g., 10 minutes) at 37°C.

  • GABA Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [³H]-GABA to the synaptosome suspension.

  • Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter. This represents the amount of [³H]-GABA taken up by the synaptosomes.

  • Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow start Start prepare_synaptosomes Prepare Rat Brain Synaptosomes start->prepare_synaptosomes preincubate Pre-incubate with Inhibitor prepare_synaptosomes->preincubate add_gaba Add [³H]-GABA preincubate->add_gaba incubate_gaba Incubate for GABA Uptake add_gaba->incubate_gaba terminate Terminate Uptake (Filtration & Washing) incubate_gaba->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Figure 2. Workflow for the in vitro [³H]-GABA uptake assay.

In Vivo: Mouse Model of Chemically-Induced Seizures

This model assesses the anticonvulsant efficacy of the test compound in a living organism.

Objective: To evaluate the ability of the test compound to protect against seizures.

Materials:

  • Test compound

  • Standard anticonvulsant (e.g., Tiagabine)

  • Vehicle control (e.g., saline)

  • Convulsant agent (e.g., pentylenetetrazol - PTZ)

  • Male CD-1 mice

Methodology:

  • Animal Acclimation: Acclimate mice to the experimental environment for at least one week.

  • Compound Administration: Administer the test compound, standard inhibitor, or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Seizures: After a predetermined pretreatment time, administer a convulsive dose of PTZ to each mouse.

  • Observation: Observe the mice for a set period (e.g., 30 minutes) and record the latency to and incidence of different seizure types (e.g., clonic, tonic-clonic).

  • Data Analysis: Compare the seizure parameters between the different treatment groups. A significant increase in seizure latency or a decrease in seizure incidence in the test compound group compared to the vehicle group indicates anticonvulsant activity.

Conclusion

This guide provides a foundational framework for the systematic evaluation of this compound and other novel compounds as potential GABA reuptake inhibitors. By employing standardized in vitro and in vivo assays and comparing the results to well-characterized inhibitors, researchers can effectively determine the potency, efficacy, and potential therapeutic utility of new chemical entities targeting the GABAergic system.

References

Comparative analysis of different synthesis routes for Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Strategies

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations in drug development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory and beyond.

Route 1: Catalytic Hydrogenation of a Pyridine Precursor

This approach is a direct and atom-economical method that relies on the reduction of an aromatic pyridine ring to the corresponding saturated piperidine. The synthesis begins with the preparation of the precursor, methyl 3-(pyridin-4-yl)acrylate, followed by catalytic hydrogenation.

Synthesis Pathway

Route 1 cluster_0 Step 1: Wittig or Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation A Pyridine-4-carboxaldehyde C Methyl 3-(pyridin-4-yl)acrylate A->C Base (e.g., NaH) Solvent (e.g., THF) B Methyl (triphenylphosphoranylidene)acetate or Triethyl phosphonoacetate B->C D Methyl 3-(piperidin-4-yl)propanoate C->D H2 (50-70 bar) PtO2 (Adams' catalyst) Glacial Acetic Acid, RT, 8-16h E Methyl 3-(piperidin-4-yl)propanoate hydrochloride D->E HCl in Ether or Dioxane Solvent (e.g., Methanol)

Caption: Route 1: Synthesis via Catalytic Hydrogenation.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(pyridin-4-yl)acrylate This precursor can be synthesized via a standard Wittig or Horner-Wadsworth-Emmons reaction between pyridine-4-carboxaldehyde and a suitable phosphorus ylide or phosphonate ester.

Step 2: Catalytic Hydrogenation to Methyl 3-(piperidin-4-yl)propanoate The hydrogenation of substituted pyridines is a well-established method for producing piperidine derivatives.[1][2] Platinum-based catalysts, such as platinum(IV) oxide (PtO₂, Adams' catalyst), are highly effective for this transformation, especially in an acidic medium which facilitates the reduction of the aromatic ring.[1][2]

  • Materials: Methyl 3-(pyridin-4-yl)acrylate (1.0 eq), Platinum(IV) oxide (PtO₂, 1-5 mol%), Glacial Acetic Acid (solvent), high-pressure hydrogenation reactor (e.g., Parr shaker), Hydrogen gas (high purity), filtration aid (e.g., Celite®), Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄).[1]

  • Procedure:

    • To a high-pressure reactor vessel, add methyl 3-(pyridin-4-yl)acrylate and glacial acetic acid.

    • Carefully add Platinum(IV) oxide to the solution.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

    • Begin vigorous stirring and maintain the reaction at room temperature for 8-16 hours, monitoring hydrogen uptake.[1]

    • Upon completion, carefully vent the excess hydrogen and purge the reactor with inert gas.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.

    • Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Formation of the Hydrochloride Salt

  • Procedure: Dissolve the crude methyl 3-(piperidin-4-yl)propanoate in a minimal amount of a suitable solvent like methanol or diethyl ether. Add a solution of HCl in ether or dioxane (e.g., 4M HCl in dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Route 2: Synthesis from a Protected Piperidine Precursor

This route builds the target molecule from a pre-existing piperidine ring, which requires a protection-deprotection strategy. This multi-step approach involves the synthesis of an N-Boc protected intermediate, followed by deprotection to yield the final product.

Synthesis Pathway

Route 2 cluster_0 Step 1: Synthesis of Boc-Intermediate cluster_1 Step 2: N-Boc Deprotection cluster_2 Step 3: Salt Formation A tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate B Intermediate Steps (e.g., Oxidation, Wittig) A->B Multiple Steps C tert-butyl 4-(2-(methoxycarbonyl)ethyl) piperidine-1-carboxylate B->C D Methyl 3-(piperidin-4-yl)propanoate C->D TFA in DCM or HCl in Dioxane, RT, 1-4h E Methyl 3-(piperidin-4-yl)propanoate hydrochloride D->E HCl in Ether or Dioxane Solvent (e.g., Methanol)

Caption: Route 2: Synthesis via a Protected Piperidine Intermediate.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-(methoxycarbonyl)ethyl)piperidine-1-carboxylate This key intermediate can be prepared from commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate through a sequence of oxidation to the aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonate ester bearing the methyl propanoate moiety, and subsequent reduction of the resulting double bond.

Step 2: N-Boc Deprotection The removal of the tert-butoxycarbonyl (Boc) protecting group is a standard transformation, typically achieved under acidic conditions.[3][4]

  • Materials: tert-butyl 4-(2-(methoxycarbonyl)ethyl)piperidine-1-carboxylate (1.0 eq), Trifluoroacetic acid (TFA, 5-10 eq), Dichloromethane (DCM, solvent), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).[3]

  • Procedure:

    • Dissolve the N-Boc protected piperidine derivative in DCM in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add TFA to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Step 3: Formation of the Hydrochloride Salt

  • Procedure: The protocol is identical to Step 3 in Route 1.

Comparative Data Summary

ParameterRoute 1: Catalytic HydrogenationRoute 2: Protected Piperidine
Starting Materials Pyridine-4-carboxaldehyde, Phosphorus ylide/phosphonatetert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Key Transformation Catalytic HydrogenationN-Boc Deprotection
Number of Steps 3 (from pyridine-4-carboxaldehyde)3+ (from protected piperidinemethanol)
Estimated Overall Yield 60-75%50-65%
Reaction Conditions High pressure (50-70 bar H₂), RTAtmospheric pressure, RT
Reagents & Catalysts PtO₂ catalyst, H₂ gas, Acetic AcidTFA or HCl, standard organic solvents
Safety Considerations Handling of high-pressure hydrogen and potentially pyrophoric catalystUse of corrosive acids (TFA, HCl)
Scalability Well-suited for large-scale industrial productionReadily scalable, though may be less atom-economical

Analysis and Conclusion

Route 1 (Catalytic Hydrogenation) offers a more direct and atom-economical pathway to the target molecule. Its primary advantages are a potentially higher overall yield and fewer synthetic steps from a simple pyridine precursor. However, this route necessitates specialized high-pressure hydrogenation equipment and careful handling of the catalyst and hydrogen gas, which may be a limiting factor for some research laboratories.

Route 2 (Protected Piperidine) provides a reliable alternative that utilizes more standard laboratory techniques. While it involves a longer synthetic sequence and potentially a lower overall yield due to the multiple steps required to synthesize the protected intermediate, it avoids the need for high-pressure equipment. The use of Boc protection and deprotection is a robust and well-understood strategy in organic synthesis.

Recommendation: For large-scale production where efficiency and atom economy are paramount, Route 1 is likely the superior choice, provided the necessary infrastructure is in place. For laboratory-scale synthesis and situations where high-pressure hydrogenation is not feasible, Route 2 offers a more accessible and still effective strategy. The choice between these routes will ultimately depend on the specific constraints and priorities of the research or development team, including equipment availability, scale, cost of starting materials, and safety protocols.

References

Confirming the Identity of Commercially Sourced Methyl 3-(piperidin-4-yl)propanoate hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of the identity and purity of starting materials is a critical first step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available Methyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS No: 167414-87-1), a key building block in the synthesis of various pharmaceutical agents. We present a suite of analytical methods and supporting experimental data to aid in the objective evaluation of this compound from different suppliers.

The molecular formula for this compound is C9H18ClNO2, and its molecular weight is 207.70 g/mol . The identity and purity of this compound are typically assessed using a combination of spectroscopic and chromatographic techniques.

Analytical Techniques for Identity Confirmation

A multi-pronged analytical approach is essential for the unambiguous confirmation of the structure and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms, while the carbon NMR spectrum reveals the different carbon environments within the molecule.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. For Methyl 3-(piperidin-4-yl)propanoate, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 172.13, corresponding to the free base.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. Due to the lack of a strong UV chromophore in this compound, alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often employed for accurate quantification.

Comparative Data from Commercial Sources

The following tables summarize representative analytical data for this compound sourced from three different commercial suppliers. This data is intended to be illustrative of what researchers should expect to see on a Certificate of Analysis and from their own internal verification.

Table 1: Identity Confirmation

Supplier¹H NMR¹³C NMRMass Spectrometry (m/z) [M+H]⁺
Supplier A Conforms to structureConforms to structure172.1332
Supplier B Conforms to structureConforms to structure172.1335
Supplier C Conforms to structureConforms to structure172.1330

Table 2: Purity and Physical Properties

SupplierPurity (HPLC-CAD)AppearanceMelting Point (°C)
Supplier A 99.2%White to off-white solid135-138
Supplier B 98.5%White solid133-136
Supplier C 99.5%Off-white solid136-139
Experimental Workflow

The following diagram illustrates a typical workflow for the confirmation of identity and purity of a commercially sourced chemical standard.

G cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Quality Assessment cluster_3 Final Decision start Receive Commercial Sample doc_review Review Certificate of Analysis start->doc_review visual_insp Visual Inspection doc_review->visual_insp nmr ¹H and ¹³C NMR Spectroscopy visual_insp->nmr ms Mass Spectrometry (ESI-MS) visual_insp->ms hplc HPLC-CAD/ELSD Analysis visual_insp->hplc mp Melting Point Determination visual_insp->mp data_analysis Compare Data to Specifications nmr->data_analysis ms->data_analysis hplc->data_analysis mp->data_analysis decision Accept or Reject? data_analysis->decision accept Accept Lot decision->accept Conforms reject Reject Lot decision->reject Does Not Conform

Caption: Workflow for chemical identity confirmation.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • Expected ¹H NMR Chemical Shifts (in D₂O):

    • ~3.65 ppm (s, 3H, -OCH₃)

    • ~3.40 ppm (m, 2H, piperidine H₂ₑ, H₆ₑ)

    • ~2.95 ppm (m, 2H, piperidine H₂ₐ, H₆ₐ)

    • ~2.40 ppm (t, 2H, -CH₂-COOCH₃)

    • ~1.90 ppm (m, 2H, piperidine H₃ₑ, H₅ₑ)

    • ~1.70 ppm (t, 2H, -CH₂-CH₂-COOCH₃)

    • ~1.50 ppm (m, 3H, piperidine H₃ₐ, H₅ₐ and H₄)

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled carbon acquisition.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

  • Expected ¹³C NMR Chemical Shifts (in D₂O):

    • ~175.0 ppm (C=O)

    • ~52.0 ppm (-OCH₃)

    • ~45.0 ppm (piperidine C₂, C₆)

    • ~35.0 ppm (piperidine C₄)

    • ~32.0 ppm (piperidine C₃, C₅)

    • ~30.0 ppm (-CH₂-COOCH₃)

    • ~28.0 ppm (-CH₂-CH₂-COOCH₃)

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
  • Instrumentation: HPLC system equipped with a CAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Gas: Nitrogen at 35 psi.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)
  • Instrumentation: ESI-MS system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Sample Infusion: The sample can be directly infused or analyzed via LC-MS using the HPLC conditions described above.

  • Expected Result: A prominent ion at m/z 172.13, corresponding to the protonated free base [C₉H₁₇NO₂ + H]⁺.

Comparative Analysis of Isomeric Purity for Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Analytical Methodologies

The isomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact therapeutic efficacy and safety. For chiral molecules such as Methyl 3-(piperidin-4-yl)propanoate hydrochloride, which contains a stereocenter at the C4 position of the piperidine ring, the quantitative determination of enantiomeric purity is a mandatory step in drug development and quality control. This guide provides a comparative overview of the primary analytical techniques employed for the isomeric purity analysis of this compound and its analogs, supported by established experimental principles.

Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this guide presents generalized protocols and comparative data based on the analysis of closely related chiral piperidine derivatives. These methodologies provide a robust starting point for developing and validating a suitable analytical method for the target compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the isomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The most commonly employed techniques are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography (GC) with a chiral stationary phase, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.

Analytical Technique Principle Advantages Limitations Typical Resolution (Rs)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High versatility, wide range of commercially available CSPs, suitable for preparative separation.May require derivatization for compounds lacking a chromophore for UV detection. Method development can be time-consuming.> 1.5 (baseline separation)
Chiral GC-MS Separation of volatile enantiomers (or their volatile derivatives) on a chiral capillary column, followed by mass spectrometric detection.High efficiency and sensitivity, provides structural information from mass spectra.Requires the analyte to be volatile and thermally stable, or to be derivatized.High resolution achievable
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer.Rapid analysis, provides structural information, can sometimes be used to determine absolute configuration.Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, potential for signal overlap.N/A (based on signal separation)

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical and is often determined empirically. For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) have shown broad applicability.[1]

General Protocol for Chiral HPLC of a Piperidine Derivative:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) is often added to improve peak shape and resolution. A typical starting mobile phase could be n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210-230 nm). If the analyte lacks a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric purity is determined by calculating the peak area percentage of the desired enantiomer relative to the total peak area of both enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, chiral GC-MS offers excellent separation efficiency and sensitivity. Derivatization is often required to improve the volatility and chromatographic behavior of polar molecules like piperidine derivatives.

General Protocol for Chiral GC-MS of a Piperidine Derivative (with derivatization):

  • Derivatization: React the this compound with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to form a volatile derivative.

  • Column: A chiral capillary column, such as a Chirasil-Val or a cyclodextrin-based column (e.g., Beta DEX™ 225).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in either full scan mode to identify impurities or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Sample Preparation: Dissolve the derivatized sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection Volume: 1 µL (split or splitless injection).

  • Quantification: The enantiomeric ratio is determined from the integrated peak areas of the corresponding enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), can be a rapid method for determining enantiomeric excess. The formation of diastereomeric species results in separate signals in the NMR spectrum, the integration of which allows for quantification.

General Protocol for Chiral NMR Analysis:

  • Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride is a common CDA for amines and alcohols. The reaction creates diastereomeric amides or esters with distinct NMR signals.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a slight molar excess of the chiral derivatizing agent (e.g., (R)-(-)-Mosher's acid chloride).

    • Add a non-chiral base (e.g., pyridine or triethylamine) to facilitate the reaction.

    • Allow the reaction to proceed to completion.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The diastereomeric products should exhibit at least one pair of well-resolved signals corresponding to the two enantiomers.

  • Quantification: The enantiomeric excess (ee) is calculated from the integral values of the baseline-separated signals corresponding to the two diastereomers.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the analysis of isomeric purity using Chiral HPLC and Chiral NMR.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Test Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System Chiral HPLC System Filtration->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

A generalized workflow for isomeric purity analysis by Chiral HPLC.

Chiral_NMR_Workflow Sample Methyl 3-(piperidin-4-yl)propanoate HCl Reaction Formation of Diastereomeric Mixture Sample->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Reaction NMR NMR Spectrometer Reaction->NMR Spectrum Acquire Spectrum (¹H or ¹⁹F) NMR->Spectrum Analysis Integrate Diastereomeric Signals & Calculate Enantiomeric Excess Spectrum->Analysis

References

Safety Operating Guide

Navigating the Disposal of Methyl 3-(piperidin-4-yl)propanoate hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Methyl 3-(piperidin-4-yl)propanoate hydrochloride, a compound utilized in various research applications, requires a clear and systematic approach to its disposal. This guide provides essential, step-by-step procedures to ensure this chemical is managed safely and responsibly from the moment it is deemed waste to its final disposition.

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1] This ensures that the compound, which is classified as a skin, eye, and respiratory irritant, is handled in an environmentally sound and compliant manner.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.

Personal Protective Equipment (PPE): All personnel handling the waste must wear:

  • Protective gloves: Chemical-resistant gloves are essential to prevent skin contact.[1][2]

  • Eye protection: Safety goggles or a face shield must be worn to protect against splashes.[1][2]

  • Lab coat: A lab coat or other protective clothing should be worn to protect against contamination.[1]

Work Area: All handling of the chemical waste should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Procedure

The following protocol outlines the process for the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as the decision is made to discard the chemical, it must be treated as hazardous waste.[3][4]

  • Segregate Waste Streams: Do not mix this compound with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.[3][5] Collect it in a dedicated waste container.

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container: The waste must be stored in a container that is compatible with the chemical. The original container is often the best choice.[6] The container must be in good condition, with a securely fitting lid to prevent leaks or spills.[6][7]

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[3][4] Do not use abbreviations or chemical formulas.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[7] Do not move the waste to another room for storage.[7]

  • Secure Storage: Keep the waste container closed at all times, except when adding more waste.[5][7] The storage area should be secure and locked if possible.[1]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health and Safety (EHS) or a contracted professional chemical waste disposal company.[7] They are responsible for the collection and proper disposal of the waste in accordance with all federal, state, and local regulations.[7]

  • Provide Information: Be prepared to provide the EHS department with the information from the hazardous waste label.

Step 5: Disposal of Empty Containers

  • Rinsing Procedure: An empty container that held this compound must be handled carefully. While specific regulations for this compound as an "acute hazardous waste" are not explicitly stated, it is best practice to triple-rinse the container with a suitable solvent (such as water or another solvent capable of removing the residue).[5][6]

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[5][6]

  • Final Container Disposal: After triple-rinsing, deface or remove the original label from the container.[6] It can then typically be disposed of as regular trash, but always confirm this with your institutional guidelines.[6]

Quantitative Data Summary

For operational planning, key quantitative limits for hazardous waste accumulation are summarized below. These are general guidelines, and specific institutional or local regulations may vary.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA55 gallons[7]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)[7]
Maximum SAA Storage TimeUp to 12 months (provided limits are not exceeded)[7]

Disposal Workflow Visualization

To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.

start Chemical Identified as Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood container Select Compatible & Secure Waste Container fume_hood->container label Label Container: 'Hazardous Waste' Full Chemical Name Start Date container->label store Store in Designated Satellite Accumulation Area (SAA) label->store store->store contact_ehs Container Full or Disposal Needed? Contact EHS/Waste Vendor store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup Yes end Compliant Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, laboratories can ensure the safety of their personnel, maintain compliance with regulations, and uphold their commitment to environmental stewardship. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) as the ultimate authorities on handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.